3-(Trifluoromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-60-5 | |
| Record name | 3-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the piperidine scaffold can profoundly alter the molecule's physicochemical and pharmacological properties. The -CF3 group is a strong electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and modulate the basicity (pKa) of the piperidine nitrogen. As a hydrochloride salt, the compound's aqueous solubility and handling characteristics are generally improved, making it a valuable building block in the synthesis of novel therapeutic agents.
This guide provides a detailed examination of the core physical properties of this compound. It is designed to offer not just data, but also the scientific context and experimental methodologies crucial for its application in a research and development setting.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. In this compound, a trifluoromethyl group is substituted at the 3-position. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Caption: Chemical structure of this compound.
Summary of Physical Properties
Quantitative physical data is paramount for experimental design, formulation development, and quality control. The following table summarizes the key physical properties for 3-(Trifluoromethyl)piperidine and its hydrochloride salt. It is important to note that while data for the free base is available, specific experimental data for the hydrochloride salt is not widely reported in public literature.
| Property | Value | Source / Comment |
| Chemical Formula | C₆H₁₁ClF₃N | - |
| Molecular Weight | 189.61 g/mol | [1] |
| CAS Number | 1124199-60-5 | [2][3] |
| Appearance | White to off-white solid | Expected form for a hydrochloride salt. |
| Melting Point | Not Available | Data for the isomeric 4-(Trifluoromethyl)piperidine hydrochloride is 153.9 - 156.9 °C[4]. Positional isomerism significantly affects melting point. |
| Boiling Point (Free Base) | 74-75 °C @ 33 mmHg | |
| Density (Free Base) | 1.154 g/mL at 25 °C | |
| Solubility | Soluble in water | Hydrochloride salts of amines are generally water-soluble.[5] Quantitative data is not readily available. |
| pKa | Estimated 8.5 - 9.5 | The pKa of piperidine is ~11.1[6]. The electron-withdrawing -CF3 group is expected to lower the basicity of the nitrogen. A predicted pKa for a related compound is 9.37.[7] |
Core Physicochemical Characteristics
Melting Point
The melting point is a critical indicator of purity and is essential for material handling and formulation. For crystalline solids, a sharp melting range typically indicates high purity.
Experimental Protocol: Capillary Melting Point Determination (USP <741>)
The determination of melting point is a foundational technique in chemical characterization. The choice of the capillary method, as sanctioned by major pharmacopeias, is based on its high precision and requirement for minimal sample quantity.[8]
Caption: Workflow for Melting Point Determination.
-
Causality: The sample must be thoroughly dried as moisture can act as an impurity, depressing and broadening the melting range.[6] A slow heating ramp near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[9]
Solubility
Solubility is a determinant of a drug's bioavailability and is a key parameter in designing formulations and purification protocols. As a salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method, USP <1236>)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its direct measurement of a saturated solution at thermodynamic equilibrium.[4][10]
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them in a constant-temperature bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, centrifugation or filtration (using a filter compatible with the solvent) is required.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
-
Trustworthiness: This protocol is self-validating by design. Taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached; if the concentration does not change between these points, the system is stable.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For a basic compound like a piperidine derivative, the pKa refers to the equilibrium constant of its conjugate acid. This property profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties, as the charge state affects membrane permeability and receptor binding.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[2][11] It involves monitoring the pH of a solution as a titrant is added incrementally.
Caption: Workflow for pKa Determination via Potentiometric Titration.
-
Expertise & Experience: The use of a constant ionic strength background solution (0.15 M KCl) is critical to minimize changes in activity coefficients during the titration, ensuring the measured potential is directly related to the concentration of H+ ions. Purging the solution with nitrogen is an experienced-based step to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[11] The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (BH+) and neutral (B) forms of the piperidine are equal.
Spectroscopic Characterization
Spectroscopic data provides an essential fingerprint for compound identification and structural verification.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons on the carbon bearing the CF3 group (H-3) and the adjacent carbons (H-2, H-4) will be the most deshielded. The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the five piperidine ring carbons. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield relative to the other CH₂ groups.
-
¹⁹F NMR Spectroscopy : The fluorine NMR is a simple yet powerful tool for fluorinated compounds. The spectrum for this compound should show a single signal, likely a triplet, due to coupling with the two protons on the adjacent carbon (C-3). The chemical shift will be characteristic of an aliphatic CF3 group.[12][13]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by C-H stretching vibrations (~2850-3000 cm⁻¹). A key feature will be the broad N-H stretching bands for the secondary ammonium salt (R₂N⁺H₂) in the region of 2400-2800 cm⁻¹. Strong C-F stretching absorptions are expected in the 1000-1350 cm⁻¹ region.
Conclusion
This compound is a foundational building block for modern drug discovery, offering a unique combination of properties conferred by the piperidine scaffold and the trifluoromethyl substituent. While some specific physical constants like melting point and solubility are not yet widely documented, this guide provides a robust framework for understanding, characterizing, and utilizing this compound. By employing the standardized, authoritative protocols detailed herein, researchers can confidently determine its key physical properties, ensuring data integrity and accelerating the development of next-generation pharmaceuticals.
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An In-Depth Technical Guide to the Chemical Structure and Conformation of 3-(Trifluoromethyl)piperidine Hydrochloride
Abstract: The incorporation of fluorine and fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties—enhancing metabolic stability, increasing lipophilicity, and modulating pKa—that are highly desirable in drug candidates.[1] This guide provides a detailed examination of 3-(Trifluoromethyl)piperidine hydrochloride, a valuable building block in pharmaceutical research. We will dissect its fundamental chemical structure, delve into the nuanced conformational dynamics of the piperidine ring, and explore the experimental and computational methodologies used to characterize its three-dimensional architecture. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structural intricacies that govern the utility of this important molecule.
Core Chemical Identity
This compound is a saturated heterocyclic compound. The core structure is a six-membered piperidine ring substituted at the 3-position with a trifluoromethyl (-CF3) group. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1124199-60-5 | Chemical Vendor Data |
| Molecular Formula | C₆H₁₁ClF₃N | [3] |
| Molecular Weight | 189.61 g/mol | [3] |
| Canonical SMILES | C1CC(CNC1)C(F)(F)F.Cl | Chemical Vendor Data |
Figure 1. 2D Chemical Structure of this compound.
Conformational Analysis: A Tale of Two Chairs
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For the piperidine ring, the lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing outwards from the perimeter of the ring). These two positions are in dynamic equilibrium through a process called ring inversion.
For this compound, the crucial question is whether the trifluoromethyl group preferentially occupies the axial or equatorial position.
2.1. The Steric Argument: A Preference for the Equator
Classical conformational analysis, guided by the concept of A-values, posits that bulky substituents prefer the equatorial position. This orientation minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. The trifluoromethyl group is sterically demanding, suggesting a strong intrinsic preference for the equatorial position to alleviate this strain.
2.2. The Stereoelectronic Counterargument: Stabilization of the Axial Conformer
While sterics are significant, the analysis for fluorinated compounds is more complex. Several stereoelectronic factors can stabilize the seemingly less favorable axial conformation, particularly for the protonated hydrochloride salt.[4]
-
Hyperconjugation: An important stabilizing interaction can occur between the electron density of an axial C-H bond that is anti-periplanar (oriented 180°) to the C-CF₃ bond. This electron density can be donated into the low-lying antibonding orbital (σ) of the C-CF₃ bond. This n→σ interaction helps to stabilize the axial conformer.[4]
-
Charge-Dipole Interactions: In the hydrochloride salt form, the nitrogen atom is protonated and carries a formal positive charge (N⁺-H). The C-F bonds of the trifluoromethyl group are highly polarized, creating a strong bond dipole. When the CF₃ group is in the axial position, the C-CF₃ dipole can align favorably with the positive charge on the nearby nitrogen, leading to a stabilizing electrostatic interaction. This effect is a key reason why the conformational preferences of piperidinium salts can differ significantly from their free base counterparts.
-
Solvation Effects: The polarity of the solvent plays a critical role in the conformational equilibrium. Polar solvents can preferentially stabilize the conformer with the larger overall dipole moment. Studies on similar fluorinated piperidines have shown that increasing solvent polarity can enhance the preference for the axial conformer.[4]
The final observed equilibrium is a delicate balance of these competing steric, electronic, and solvation forces.
Methodologies for Structural and Conformational Elucidation
Determining the preferred conformation and the energy difference between conformers requires a combination of experimental and computational techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental tool for studying molecular conformation in solution.
-
Core Principle: The magnitude of the scalar coupling constant between two nuclei (³J), particularly between protons on adjacent carbons (³JHH), is highly dependent on the dihedral angle between them, as described by the Karplus equation.
-
Application: For a piperidine ring, the coupling constant between two vicinal axial protons (³J_ax-ax) is typically large (around 7-13 Hz), while axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are much smaller (1-5 Hz).[5] By measuring the coupling constants of the proton at C3, one can deduce the orientation of the trifluoromethyl group. A large coupling constant to an adjacent proton would imply an axial-axial relationship, placing the CF₃ group in the equatorial position. Conversely, small coupling constants would suggest an axial CF₃ group. Furthermore, ³J(F,H) couplings can provide similar diagnostic information.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Additionally, acquire a ¹⁹F NMR spectrum and 2D correlation spectra like COSY and HSQC to aid in peak assignment.[6]
-
Spectral Analysis:
-
Identify the signal corresponding to the proton at the C3 position using 2D NMR data.
-
Carefully measure the coupling constants (J-values) from the multiplicity of the C3 proton signal.
-
Compare the observed J-values to established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to determine the predominant conformation in the chosen solvent.[5]
-
3.2. Computational Chemistry
Computational modeling provides invaluable insights into the energetics of different conformations and helps to rationalize experimental observations.[7][8]
-
Core Principle: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and energy of a molecule. By optimizing the geometry of both the axial and equatorial conformers, their relative stabilities (ΔE or ΔG) can be determined.
-
Application: Calculations can be performed in the gas phase to understand intrinsic preferences and in simulated solvent environments (using models like the Polarizable Continuum Model, PCM) to account for solvation effects. This allows for a direct comparison with experimental results obtained in solution.[4]
3.3. X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure and conformation in the solid state. While this may not perfectly reflect the dynamics in solution, it offers a high-resolution snapshot of the lowest-energy conformation within the crystal lattice, providing definitive bond lengths, angles, and the preferred orientation of the substituent.
Synthetic Approaches
The synthesis of 3-(Trifluoromethyl)piperidine is a critical process for its application as a building block. One common and effective method involves the direct fluorination of a corresponding carboxylic acid precursor.
Protocol: Synthesis from 3-Piperidinecarboxylic Acid This method utilizes a fluorinating agent like sulfur tetrafluoride (SF₄) to convert the carboxylic acid group into a trifluoromethyl group.[9]
-
Reaction Setup: In a suitable pressure-resistant autoclave (e.g., stainless steel), charge 3-piperidinecarboxylic acid (nipecotic acid) and a solvent such as anhydrous hydrogen fluoride and/or a chlorinated solvent (e.g., dichloromethane).[9]
-
Fluorination: Cool the vessel and carefully introduce sulfur tetrafluoride (SF₄), typically 1.5-3 molar equivalents.
-
Heating: Seal the reactor and heat the mixture to 50-150 °C with stirring for several hours (e.g., 3-4 hours).[9] The reaction must be conducted with appropriate safety precautions due to the high pressure and toxicity of the reagents.
-
Workup: After cooling to room temperature, carefully vent and neutralize the excess reagents. The reaction mixture is typically quenched into ice water and neutralized with a base (e.g., sodium hydroxide) to a pH of ~10.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic layers are dried and concentrated. The crude product is then purified by distillation to yield 3-(trifluoromethyl)piperidine.[9]
-
Salt Formation: The resulting free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.
Conclusion
This compound is more than just a simple substituted heterocycle; it is a molecule defined by a complex interplay of steric and stereoelectronic forces. While traditional steric arguments favor an equatorial placement of the bulky trifluoromethyl group, powerful electronic effects, including hyperconjugation and charge-dipole interactions in the protonated form, can significantly stabilize the axial conformer. The resulting conformational equilibrium is sensitive to the surrounding environment, particularly solvent polarity.
A comprehensive understanding of this molecule's structure, achieved through a synergistic application of NMR spectroscopy, computational modeling, and X-ray crystallography, is paramount. This knowledge enables medicinal chemists to design and synthesize novel therapeutics with precisely controlled three-dimensional structures, ultimately leading to improved efficacy, selectivity, and pharmacokinetic properties.
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An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the piperidine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile compound.
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic profile and ability to interact with a wide range of biological targets.[1] The addition of the trifluoromethyl group, a bioisostere for chlorine and methyl groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] These enhancements are due to the strong electron-withdrawing nature of the -CF3 group and the high bond energy of the carbon-fluorine bond.[2] This guide will delve into the specifics of the hydrochloride salt of 3-(trifluoromethyl)piperidine, a form often preferred for its improved solubility and handling characteristics.
While the CAS number 768-31-0 refers to the free base, 3-(trifluoromethyl)piperidine, this guide will focus on its hydrochloride salt. The racemic mixture of this compound is commonly identified by the CAS number 1124199-60-5 . It is important to note that the individual enantiomers, (R)-3-(trifluoromethyl)piperidine hydrochloride and (S)-3-(trifluoromethyl)piperidine hydrochloride, have their own unique CAS numbers, 1419075-99-2 and 737760-98-4 , respectively.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug formulation. The hydrochloride salt form generally exhibits increased aqueous solubility and crystallinity compared to the free base, which is a liquid at room temperature.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 768-31-0 | 1124199-60-5 (Racemate) | [3][4] |
| Molecular Formula | C₆H₁₀F₃N | C₆H₁₁ClF₃N | [3][4] |
| Molecular Weight | 153.15 g/mol | 189.61 g/mol | [3][4] |
| Appearance | Clear, colorless to pale yellow liquid | White to off-white solid | [5] |
| Boiling Point | 74-75 °C at 33 mmHg | Not applicable (decomposes) | [3] |
| Density | 1.154 g/mL at 25 °C | Not available | [3] |
| Refractive Index | n20/D 1.393 | Not applicable | [3] |
| Storage Temperature | 2-8°C | Room temperature, inert atmosphere | [3][4] |
Synthesis and Purification
The most common and atom-economical route to 3-(trifluoromethyl)piperidine is the catalytic hydrogenation of the corresponding 3-(trifluoromethyl)pyridine. This method is favored for its high yield and the availability of the starting material. The resulting piperidine free base can then be readily converted to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Step 1: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridine
This procedure is based on established methods for pyridine hydrogenation.[6][7]
-
Materials:
-
3-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Glacial acetic acid or Methanol with aqueous HCl
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Sodium hydroxide solution (e.g., 5M NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a high-pressure reactor vessel, dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol containing a catalytic amount of aqueous HCl. The acidic medium protonates the pyridine nitrogen, facilitating the reduction.[7]
-
Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10 mol% Pd/C) to the solution under an inert atmosphere.
-
Seal the reactor and purge it several times with an inert gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but consult specific literature for optimization).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Carefully neutralize the filtrate with a sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)piperidine free base.
-
Step 2: Formation of the Hydrochloride Salt
-
Materials:
-
Crude 3-(trifluoromethyl)piperidine
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in diethyl ether (e.g., 2M) or gaseous HCl
-
-
Procedure:
-
Dissolve the crude 3-(trifluoromethyl)piperidine in anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.
-
A white precipitate of this compound will form.
-
Continue the addition until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
-
Purification
The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point analysis. If necessary, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the piperidine ring protons. Due to the electron-withdrawing effect of the trifluoromethyl group, the proton at the C3 position is expected to be shifted downfield. The protons on the carbons adjacent to the nitrogen will also exhibit characteristic shifts. In the hydrochloride salt, the N-H protons will be visible and may show coupling to adjacent protons.
-
Expected Chemical Shifts (δ, ppm):
-
Piperidine ring protons (C2, C4, C5, C6): ~1.5-3.5 ppm (complex multiplets)
-
Proton at C3: ~2.5-3.0 ppm (multiplet)
-
N-H protons: Broad signal, typically downfield (> 9 ppm)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. The carbon bearing the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant.
-
Expected Chemical Shifts (δ, ppm):
-
Piperidine ring carbons: ~20-55 ppm
-
C3: ~35-45 ppm (quartet, J(C-F) ~ 25-30 Hz)
-
CF₃: ~125-130 ppm (quartet, J(C-F) > 270 Hz)
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single signal, typically a triplet due to coupling with the C3 proton, is expected.
-
Expected Chemical Shift (δ, ppm):
-
-CF₃: ~ -70 to -75 ppm (relative to CFCl₃), typically a triplet.
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the piperidine ring and the trifluoromethyl group.
-
Characteristic Absorption Bands (cm⁻¹):
-
N-H stretch (in hydrochloride salt): Broad band around 2400-2800 cm⁻¹
-
C-H stretch (aliphatic): 2850-3000 cm⁻¹
-
N-H bend: ~1580-1650 cm⁻¹
-
C-F stretch: Strong, multiple bands in the 1100-1350 cm⁻¹ region.[8]
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecular ion of the free base [M+H]⁺ at m/z 154.09 would be expected. Fragmentation patterns often involve the loss of the trifluoromethyl group or cleavage of the piperidine ring.[4]
Caption: Role of the 3-(CF₃)piperidine scaffold in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally flexible piperidine ring and the metabolism-enhancing trifluoromethyl group provides a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in the ongoing quest for new and better medicines.
References
- Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
- PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]
- ACS Publications. Accessing (Multi)
- ResearchGate.
- ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- MDPI.
- MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]
- PubMed Central.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
- PubMed Central.
- SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
- University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- Jurnal UPI.
- Indian Journal of Pure & Applied Physics.
- LookChem. Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride. [Link]
- RJPN.
Sources
Molecular weight and formula of 3-(Trifluoromethyl)piperidine HCl
An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, serves as a powerful modulator of physicochemical and pharmacological properties. When appended to a versatile heterocyclic core like piperidine, the result is a building block of immense value. This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis strategies, analytical characterization, and applications, grounding the discussion in established scientific principles and field-proven insights.
The utility of the trifluoromethyl group stems from its unique electronic nature and steric profile. As a strong electron-withdrawing group, it can significantly lower the pKa of nearby amines, influencing ionization state at physiological pH. Its lipophilicity enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins.[1][2] Furthermore, the strength of the carbon-fluorine bond imparts high metabolic stability, often protecting adjacent positions from oxidative metabolism and prolonging a drug candidate's half-life.[2][3] This guide aims to serve as a definitive resource, enabling scientists to fully leverage the potential of 3-(Trifluoromethyl)piperidine HCl in their research endeavors.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a chemical entity begins with its fundamental properties. This compound is the salt form of the corresponding free base, which is often preferred for its improved stability and handling characteristics as a crystalline solid.
Caption: Chemical structure of this compound.
The core physicochemical data for this compound are summarized below. It is crucial to distinguish between the properties of the hydrochloride salt and the free base, as well as between different stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃N | [4][5][6] |
| Molecular Weight | 189.61 g/mol | [4][5] |
| CAS Number (Racemate HCl) | 1124199-60-5 | [6] |
| CAS Number ((R)-enantiomer HCl) | 1419075-99-2 | [4][7] |
| CAS Number ((S)-enantiomer HCl) | 737760-98-4 | |
| Free Base Formula | C₆H₁₀F₃N | |
| Free Base Molecular Weight | 153.15 g/mol | |
| Free Base Boiling Point | 74-75 °C @ 33 mmHg | |
| Free Base Density | 1.154 g/mL @ 25 °C |
Part 2: Synthesis and Purification
Expertise & Experience: Strategic Considerations
The synthesis of 3-(trifluoromethyl)piperidine is a non-trivial task that hinges on the efficient and safe introduction of the CF₃ group. The choice of methodology is critical and depends on factors such as scale, available starting materials, and required stereochemical purity.
A robust and scalable approach involves the direct fluorination of a readily available precursor, such as nipecotic acid (piperidine-3-carboxylic acid).[8] This pathway leverages a deoxofluorination reaction, where the carboxylic acid is converted directly to the trifluoromethyl group. Sulfur tetrafluoride (SF₄) is a classic but highly toxic and corrosive reagent for this transformation. Modern alternatives, though often more expensive, may offer milder conditions and improved safety profiles.
An alternative strategy involves the nucleophilic or radical addition of a CF₃ moiety to a suitable piperidine precursor. However, these methods can be complex to control. For the final step, conversion to the hydrochloride salt is a standard and straightforward procedure achieved by treating the purified free base with hydrochloric acid in an appropriate solvent, which facilitates precipitation and isolation of a stable, solid product.[3]
Detailed Experimental Protocol: Synthesis via Deoxofluorination
This protocol is a representative example based on established literature for the synthesis of trifluoromethyl heterocycles.[8] It is a self-validating system where successful isolation of the product with the expected analytical data confirms the protocol's efficacy.
Step 1: Reaction Vessel Preparation
-
Select a high-pressure autoclave reactor (e.g., stainless steel) appropriate for reactions with corrosive gases like SF₄ and HF (an inevitable byproduct).
-
Thoroughly dry all glassware and the reactor to prevent unwanted side reactions with water.
-
Charge the reactor with nipecotic acid (1.0 eq) and a suitable solvent such as anhydrous dichloromethane or chloroform (approx. 10 volumes).[8]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
Step 2: Fluorination
-
Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Carefully condense sulfur tetrafluoride (SF₄, 1.5–3.0 eq) into the reactor. This step must be performed in a specialized, well-ventilated fume hood by trained personnel.
-
Slowly warm the reactor to room temperature and then heat to 50–150 °C.[8] The reaction is typically stirred for 3–4 hours.
-
Causality: The heat provides the necessary activation energy for the reaction between the carboxylic acid and SF₄. The stoichiometry is optimized to ensure complete conversion while minimizing excess hazardous reagent.
-
Monitor the reaction progress using appropriate techniques if the reactor setup allows (e.g., in-situ IR).
Step 3: Work-up and Neutralization
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess SF₄ and byproduct gases through a basic scrubber (e.g., a solution of KOH or NaOH) to neutralize them.
-
Quench the reaction mixture by cautiously transferring it into a vessel containing ice water.
-
Adjust the pH of the aqueous solution to ~10 with a base like sodium hydroxide to neutralize HF and ensure the product is in its free base form.[8]
Step 4: Extraction and Purification
-
Transfer the neutralized mixture to a separatory funnel and extract the organic layer.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane) to maximize product recovery.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude free base, 3-(trifluoromethyl)piperidine, via fractional distillation.[8]
-
Trustworthiness: Purity should be assessed at this stage by Gas Chromatography (GC) or ¹H NMR.
Step 5: Hydrochloride Salt Formation
-
Dissolve the purified free base in a dry, non-protic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)piperidine HCl.
Part 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic methylene protons of the piperidine ring. The proton on the carbon bearing the CF₃ group will appear as a distinct multiplet. The N-H protons of the hydrochloride salt will appear as a broad singlet, typically downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the six carbon atoms. The most characteristic signal is that of the trifluoromethyl carbon, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the CF₃ group will also show coupling.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides the simplest and most direct confirmation of the CF₃ group, which should appear as a sharp singlet at a characteristic chemical shift.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. For the free base, the molecular ion peak (M⁺) would be observed at m/z 153.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Part 4: Applications in Research and Drug Development
The 3-(trifluoromethyl)piperidine scaffold is a privileged structure in medicinal chemistry due to the favorable properties conferred by the CF₃ group.[8][9]
1. Bioisosteric Replacement: The CF₃ group can serve as a bioisostere for other chemical groups, such as an isopropyl or chloro group, allowing chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions.
2. Enhancing Pharmacokinetic Profiles: The metabolic stability imparted by the C-F bonds can prevent rapid degradation of a drug molecule, leading to improved oral bioavailability and a longer duration of action.[2]
3. Modulating Receptor Affinity and Selectivity: The introduction of the lipophilic and electron-withdrawing CF₃ group can drastically alter how a molecule binds to its biological target. This has been leveraged in developing potent and selective inhibitors for various targets. A notable example is the development of novel 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[10] In these inhibitors, the piperidine core acts as a scaffold to correctly orient pharmacophoric groups into the binding pockets of the HDM2 protein.
Caption: Logical flow of structure modification to pharmacological outcome.
Part 5: Safety, Handling, and Storage
Proper handling of 3-(Trifluoromethyl)piperidine HCl and its free base form is essential for laboratory safety.
Hazard Profile:
-
The free base is a flammable liquid and vapor.
Safe Handling Protocol:
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Dispensing: Handle as a solid powder (hydrochloride salt). Avoid creating dust. If handling the free base, treat it as a flammable liquid and keep it away from ignition sources.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) is recommended.[6][7]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its unique combination of a versatile heterocyclic scaffold and the powerful trifluoromethyl group provides a platform for developing novel therapeutics with enhanced properties. By understanding its synthesis, characteristics, and safe handling, researchers can effectively utilize this building block to advance the frontiers of drug discovery.
References
- (R)-3-(Trifluoromethyl)piperidine hydrochloride. ChemicalBook. [Link]
- Preparation method of trifluoromethyl piperidine compounds.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central (PMC)
- Structure of trifluoromethyl piperidine derivative.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- 4. (R)-3-(Trifluoromethyl)piperidine hydrochloride | 1419075-99-2 [amp.chemicalbook.com]
- 5. (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS#: 1419075-99-2 [m.chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. chiralen.com [chiralen.com]
- 8. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemical-label.com [chemical-label.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Trifluoromethyl)piperidine hydrochloride, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group and the piperidine scaffold imparts unique physicochemical properties that are of significant interest to researchers. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in synthetic workflows.
This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical scientist. While a complete, verified dataset for the hydrochloride salt is not publicly available, this guide will leverage data from the free base, 3-(Trifluoromethyl)piperidine, and established principles of spectroscopy to provide a robust and scientifically sound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and conformational dynamics.
Methodological Approach for NMR Data Acquisition
A standardized approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps for the analysis of this compound.
Caption: Workflow for FT-IR data acquisition.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2700-3000 | Strong, Broad | N⁺-H stretch | The stretching vibrations of the ammonium C-H and N-H bonds appear as a broad and complex series of bands. |
| ~2850-2960 | Medium | C-H stretch | Aliphatic C-H stretching of the piperidine ring. |
| ~1580-1650 | Medium | N⁺-H bend | The bending vibration of the secondary ammonium group. |
| ~1100-1300 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically very strong. |
Expert Insight: The broadness of the N⁺-H stretching band is a hallmark of hydrogen bonding in the solid state. The presence of strong absorptions in the 1100-1300 cm⁻¹ region is a clear indication of the trifluoromethyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Mass Spectrometry Acquisition Protocol
Caption: Workflow for Mass Spectrometry data acquisition.
Predicted Mass Spectrometry Data (ESI+)
The molecular formula of 3-(Trifluoromethyl)piperidine is C₆H₁₀F₃N, with a molecular weight of 153.15 g/mol . In the mass spectrometer, the hydrochloride salt will dissociate, and the free base will be protonated.
| m/z | Interpretation |
| 154.0862 | [M+H]⁺ (protonated molecular ion of the free base) |
| 134.0756 | [M+H - HF]⁺ |
| 84.0808 | [M+H - CF₃]⁺ |
Mechanistic Insights into Fragmentation: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom. The loss of the trifluoromethyl group is also a likely fragmentation pathway. Tandem mass spectrometry (MS/MS) experiments would be necessary to fully elucidate the fragmentation pathways.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining foundational spectroscopic principles with data from analogous compounds, we have constructed a detailed and predictive characterization of its NMR, IR, and MS spectra. The methodologies and interpretations presented herein offer a robust framework for researchers and scientists working with this important fluorinated building block, ensuring its accurate identification and use in drug discovery and development.
References
Solubility of 3-(Trifluoromethyl)piperidine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)piperidine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical underpinnings of solubility, presents available data for analogous compounds, and offers detailed, field-proven experimental protocols for determining solubility. By synthesizing fundamental principles with practical methodologies, this guide aims to equip scientists with the necessary tools to effectively manage and predict the solubility behavior of this and similar fluorinated heterocyclic amine salts, a critical parameter in process chemistry, formulation development, and analytical method design.
Introduction: The Significance of this compound
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The -CF3 group is a potent electron-withdrawing moiety that often enhances metabolic stability, increases lipophilicity, and can alter the pKa of nearby basic centers, thereby influencing target binding and membrane permeability.[1]
This compound is a valuable building block in drug discovery, combining the versatile piperidine core with the modulating effects of the trifluoromethyl group. As a hydrochloride salt, its solubility is expected to be enhanced in polar solvents, particularly water. However, its behavior in the diverse array of organic solvents used throughout the drug development lifecycle—from synthesis and purification to formulation and analysis—is less well-documented.
Understanding the solubility of this compound is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Developing viable drug delivery systems.
-
Analytical Chemistry: Preparing solutions for analysis by HPLC, GC, or NMR.
A Note on Data Availability: As of the writing of this guide, specific quantitative solubility data for this compound across a broad range of organic solvents is not widely available in published literature or safety data sheets.[2] Therefore, this guide will focus on the theoretical principles governing its solubility, provide detailed protocols for its empirical determination, and present data from structurally similar compounds to provide a predictive framework.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid in a liquid is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates a spontaneous, or favorable, dissolution process.[3] The overall process can be conceptually broken down into three steps, as illustrated below.
Caption: A diagram illustrating the hypothetical steps in the dissolution process.
The enthalpy of solution (ΔH_sol) is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . For dissolution to be favorable, the energy released during solvation (ΔH₃) must be comparable to or greater than the energy required to overcome the lattice energy and create a solvent cavity (ΔH₁ + ΔH₂).[3]
For this compound, the key factors are:
-
Ionic Nature: As a salt, it exists as a piperidinium cation and a chloride anion. This ionic character dictates that it will be most soluble in polar solvents capable of stabilizing these charges.
-
Lattice Energy (ΔH₁): The strength of the ionic interactions in the crystal lattice. A higher lattice energy will decrease solubility.
-
Piperidine Ring and Trifluoromethyl Group: The C-H bonds of the piperidine ring and the highly lipophilic -CF3 group contribute to a nonpolar character.[1][4] This part of the molecule will favor interactions with less polar or nonpolar solvents.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cation (via hydrogen bonding to the N-H and ion-dipole interactions) and the anion (via hydrogen bonding). High solubility is generally expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the piperidinium cation effectively through ion-dipole interactions. However, their ability to solvate the small chloride anion is weaker compared to protic solvents. Solubility is expected to be moderate to high.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents cannot effectively solvate the charged ions. Therefore, this compound is expected to be poorly soluble or insoluble in these solvents.
-
Solubility Profile: A Data-Driven Perspective
As previously noted, specific quantitative solubility data for this compound is scarce. However, data for the structurally related compound 1-(3-Trifluoromethylphenyl)piperazine hydrochloride provides valuable insight into potential solubility in key organic solvents.[5][6] It is crucial to recognize that the presence of the phenyl group and the second nitrogen atom in the piperazine ring will influence solubility, but this data serves as the best available proxy.
Table 1: Quantitative and Qualitative Solubility Data
| Solvent Category | Solvent | Polarity Index | Quantitative Solubility of Analog* (mg/mL at ~25°C) | Expected Solubility of 3-(Trifluoromethyl)piperidine HCl |
| Polar Protic | Methanol | 5.1 | Freely Soluble[6] | High |
| Ethanol | 4.3 | 20[5] | High | |
| Isopropanol | 3.9 | Not Available | Moderate to High | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 20[5] | High |
| Dimethylformamide (DMF) | 6.4 | 20[5] | High | |
| Acetonitrile | 5.8 | Not Available | Moderate | |
| Acetone | 5.1 | Slightly Soluble[6] | Low to Moderate | |
| Dichloromethane (DCM) | 3.1 | Not Available | Low | |
| Tetrahydrofuran (THF) | 4.0 | Not Available | Low | |
| Nonpolar | Toluene | 2.4 | Not Available | Very Low / Insoluble |
| Hexane | 0.1 | Insoluble[6] | Insoluble |
*Analog: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride. Data should be considered illustrative.
Experimental Protocol for Solubility Determination
To address the data gap, researchers can empirically determine the solubility of this compound. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a robust and widely accepted technique.[7]
Materials and Equipment
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)
Step-by-Step Methodology
Caption: A workflow diagram for the experimental determination of solubility.
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial. An "excess" ensures that a saturated solution is formed with visible undissolved solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to settle. Centrifuging the vials at the same temperature is highly recommended to ensure clear separation.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter into a pre-weighed container or a volumetric flask.
-
Quantification: Determine the mass of the solute in the filtered aliquot by evaporating the solvent or, more accurately, by diluting the filtered solution to a suitable concentration and analyzing it using a validated analytical method (e.g., HPLC).
-
Calculation: The solubility (S) is calculated using the determined concentration and accounting for any dilutions made.
This protocol is a self-validating system because the continued presence of undissolved solid at the end of the equilibration period confirms that the solution is saturated, a fundamental requirement for an accurate solubility measurement.
Conclusion and Practical Implications
While quantitative solubility data for this compound in organic solvents remains a gap in the public domain, a strong predictive understanding can be derived from fundamental chemical principles and data from analogous structures. The compound is expected to exhibit high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and poor solubility in nonpolar solvents like hexane and toluene.
For professionals in drug development, this guide underscores the necessity of empirical solubility determination as a foundational step in process development and formulation. The provided experimental workflow offers a reliable method for generating this critical data in-house. A thorough understanding of solubility allows for rational solvent selection, leading to more efficient, robust, and scalable synthetic and purification processes, ultimately accelerating the journey from discovery to clinical application.
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An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[1] Its combination with fluorine, particularly the trifluoromethyl (CF3) group, has become a powerful strategy in modern drug design. The introduction of a CF3 group can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[2] 3-(Trifluoromethyl)piperidine hydrochloride is a key building block in this class, offering a chiral, fluorinated scaffold for the synthesis of novel therapeutics.[1][2]
However, the very features that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety principles and practical, field-proven insights.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with several key hazard statements that demand careful attention.[3][4]
Primary Hazards:
-
H302: Harmful if swallowed. [3]
These classifications indicate that the compound can cause significant local tissue irritation upon contact and may be toxic if ingested. The trifluoromethyl group and the piperidine ring system contribute to its reactivity and potential biological effects. Therefore, a robust risk assessment is crucial before any handling of this material.
Physicochemical Properties and Their Safety Implications:
| Property | Value | Safety Implication |
| Molecular Formula | C6H11ClF3N | Indicates the presence of halogen (fluorine, chlorine) and nitrogen, which can produce toxic fumes (e.g., NOx, HF, HCl) upon combustion. |
| Molecular Weight | 189.60 g/mol | As a solid, it can exist as a fine powder, increasing the risk of inhalation. |
| Form | Solid | Minimizes the risk of vapor inhalation compared to a liquid, but dust generation during handling is a primary concern. |
| Storage | Store in a cool, dry, well-ventilated place.[5] | Essential to prevent degradation and potential reaction with moisture or incompatible substances. |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the potential for exposure.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine particulates that can cause respiratory irritation.[7] The fume hood provides a contained workspace with constant airflow, drawing airborne contaminants away from the user.
-
Ventilation: Ensure the laboratory has adequate general and local exhaust ventilation to keep airborne concentrations low.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is not merely a checklist; it is a scientifically informed decision to protect against the specific hazards of the compound.
-
Eye and Face Protection: Wear splash-proof chemical goggles and a face shield.[5][6] Standard safety glasses are insufficient as they do not protect against fine dust or splashes that can cause serious eye irritation.[6]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the compound is suspected.
-
Lab Coat: A flame-resistant lab coat is required to protect against skin contact.[6] Ensure the lab coat is fully buttoned.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[8]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is paramount for minimizing risk.
Preparation and Weighing
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is operational, and all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[6][9]
-
Containment: Conduct all manipulations within the fume hood. Place a disposable absorbent bench liner on the work surface to contain any minor spills.
-
Weighing: Use a tared weigh boat or glassine paper to weigh the solid. Avoid generating dust by handling the container and spatula gently. Close the primary container immediately after dispensing the required amount.[5]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][10]
-
Keep it away from incompatible substances such as strong oxidizing agents and strong acids.[6]
-
Ensure the storage area is clearly labeled.
Section 4: Emergency Procedures
Pre-planning for emergencies is a critical component of laboratory safety.[9] All personnel working with this compound must be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10][11] Seek immediate medical attention.[7][11] |
| Skin Contact | Remove contaminated clothing immediately.[8][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7][10] If irritation persists, seek medical attention.[7][10] |
| Inhalation | Move the victim to fresh air.[7][10] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] If the victim is conscious, rinse their mouth with water and give them plenty of water to drink.[7] Seek immediate medical attention. |
Accidental Release Measures
The response to a spill depends on its size and location.
-
Small Spill (Inside a Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6][12]
-
Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[5][7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[12]
-
-
Large Spill (Outside a Fume Hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.[6][8][13]
-
Isolate: Close the laboratory doors to contain the spill.[6]
-
Call for Help: Contact your institution's emergency response team or local emergency services (e.g., 911).[6][9][13]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
Firefighting Measures
-
While the compound itself is not highly flammable, its container may burn, and in a fire, it may emit toxic and corrosive fumes, including hydrogen fluoride, hydrogen chloride, and oxides of nitrogen.
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7][10]
Diagrams
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Spill Response Logic
Caption: A decision tree for responding to spills of this compound.
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists. By understanding its inherent hazards and rigorously applying the principles of laboratory safety—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can confidently and safely unlock its potential in the development of new medicines.
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A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Piperidines in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the profound impact of trifluoromethyl substitution on the physicochemical properties, pharmacokinetics, and pharmacological activity of piperidine-containing compounds. We will explore the underlying principles of how the CF3 group modulates biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. Case studies focusing on key therapeutic targets—including the C-C Motif Chemokine Receptor 5 (CCR5) and the Nociceptin/Orphanin FQ (NOP) receptor—will illustrate the practical application of these principles in the development of novel therapeutics.
Introduction: The Strategic Synergy of the Piperidine Scaffold and Trifluoromethyl Group
The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs due to its versatility and ability to present substituents in defined three-dimensional space.[1][2] When combined with a trifluoromethyl (CF3) group, the resulting molecule often exhibits dramatically enhanced therapeutic properties.[3] The CF3 group is prized in medicinal chemistry for its unique electronic and steric characteristics.[4] Its high electronegativity can alter the pKa of nearby atoms, influencing ionization at physiological pH, while its lipophilicity can improve membrane permeability and binding to hydrophobic pockets in target proteins.[3][5] Furthermore, the remarkable stability of the C-F bond often renders the CF3 group resistant to metabolic breakdown, which can lead to a longer drug half-life.[3][4] This guide delves into the causality behind these enhancements, providing a technical framework for leveraging trifluoromethyl-substituted piperidines in drug design.
Physicochemical and Pharmacokinetic Implications of Trifluoromethylation
The introduction of a CF3 group is a deliberate strategy to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Understanding these effects is critical for designing compounds with favorable drug-like properties.
-
Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][6] This is a crucial factor for drugs targeting the central nervous system (CNS) or requiring good oral bioavailability.
-
Metabolic Stability: The strength of the carbon-fluorine bond (≈485 kJ/mol) makes the CF3 group a robust metabolic shield.[4] It can be used to block sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and duration of action.[3]
-
pKa Modulation: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This alteration affects the molecule's ionization state at physiological pH, which in turn governs its receptor binding, solubility, and off-target activities.[3][5]
The strategic placement of the CF3 group (e.g., ortho, meta, or para on an attached phenyl ring) is a key determinant of these effects and is a cornerstone of structure-activity relationship (SAR) studies.[5]
Case Study I: Trifluoromethyl-Piperidines as CCR5 Antagonists for HIV-1 Inhibition
The C-C motif chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host T-cells.[7][8] Blocking this interaction is a validated therapeutic strategy for treating HIV infection.[7] Trifluoromethyl-substituted piperidine and piperazine derivatives have emerged as potent CCR5 antagonists.[9][10]
Mechanism of Action and Signaling Pathway
CCR5 antagonists are entry inhibitors. They bind to the CCR5 co-receptor on the surface of CD4+ cells, inducing a conformational change that prevents the HIV-1 surface glycoprotein gp120 from engaging with it.[8] This allosteric inhibition effectively blocks the fusion of the viral envelope with the host cell membrane, halting the infection cycle before it begins.[8]
Caption: Mechanism of a CF3-Piperidine CCR5 Antagonist in blocking HIV-1 entry.
Structure-Activity Relationship (SAR) and Data
Early development of piperazine-based CCR5 antagonists identified lead compounds that, while potent, suffered from off-target effects and suboptimal pharmacokinetic profiles.[7] Optimization efforts, including the introduction of a trifluoromethylphenyl group, led to compounds with significantly improved potency and oral bioavailability.[9][10] For example, Sch-350634 and Vicriviroc (Sch-417690/Sch-D) are potent CCR5 antagonists featuring this key structural motif.[9][10]
The nature and size of substituents are key to controlling receptor selectivity (CCR5 vs. muscarinic receptors) and potency.[10] The trifluoromethyl group often serves to enhance hydrophobic interactions within the receptor binding pocket.
| Compound | Target | Activity (IC90) | Oral Bioavailability | Reference |
| Sch-350634 (Prototype) | HIV-1 Entry (PBMCs) | Potent Inhibitor | Excellent (Rat, Dog, Monkey) | [9] |
| Vicriviroc (Sch-D) | HIV Isolates | 4 nM (mean) | Excellent (Rat, Monkey) | [7][10] |
Case Study II: Trifluoromethyl-Piperidines as Nociceptin/Orphanin FQ (NOP) Receptor Antagonists
The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, NOP, constitute a system involved in modulating stress, anxiety, mood, and pain.[11][12] This makes the NOP receptor an attractive target for CNS disorders. Dihydrospiro(piperidine-4,7′-thieno[2,3-c]pyran) scaffolds are a novel class of potent NOP receptor antagonists.[11]
Quantitative Data: Binding Affinity and Functional Activity
The potency of these compounds is evaluated through receptor binding assays and functional assays. Binding affinity (Ki) is determined using a radioligand competition assay, while functional antagonism (Kb) is measured via a [³⁵S]GTPγS assay, which quantifies G-protein activation.[11]
| Compound | NOP Binding Ki (nM) | NOP Functional Antagonism Kb (nM) | Opioid Receptor Selectivity |
| Compound 27 | 0.20 | 0.50 | High |
| Compound 32 | 0.13 | 0.28 | High |
| Compound 35 | 0.17 | 0.38 | High |
| (Data adapted from J. Med. Chem. 2011, 54, 7, 2487–2502)[11] |
These subnanomolar Ki values demonstrate the very high binding affinity of these trifluoromethyl-containing spiro-piperidine compounds for the human NOP receptor.[11] Their high selectivity over classical opioid receptors (mu, delta, kappa) is a critical feature for a clean pharmacological profile.
Experimental Protocol: NOP Receptor Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity of test compounds for the NOP receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand ([³H]-Nociceptin) from human recombinant NOP receptors.
Materials:
-
Cell membranes from CHO cells overexpressing the human NOP receptor.[11]
-
[³H]-Nociceptin (Radioligand).[11]
-
Test compounds (e.g., trifluoromethyl-substituted piperidines).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Non-specific binding control: High concentration of unlabeled Nociceptin.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Causality: Prepare serial dilutions of the test compound. A wide concentration range is essential to accurately determine the IC50 value.
-
Dilute the NOP receptor membranes in ice-cold binding buffer to a predetermined optimal concentration.
-
Dilute [³H]-Nociceptin in binding buffer to a concentration near its Kd value for the NOP receptor.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of [³H]-Nociceptin, and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled Nociceptin (high concentration), 50 µL of [³H]-Nociceptin, and 100 µL of membrane suspension. Causality: These wells quantify the amount of radioligand that binds non-specifically to the membranes and filter, which must be subtracted from all other readings.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of [³H]-Nociceptin, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Causality: Rapid filtration is crucial to separate bound from free radioligand without disturbing the binding equilibrium.
-
Wash the filters multiple times with ice-cold binding buffer to remove all unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / (Specific Binding)]).
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Future Outlook and Challenges
The application of trifluoromethyl-substituted piperidines continues to expand into diverse therapeutic areas, including oncology (e.g., as Smoothened receptor antagonists) and neurodegenerative diseases.[13][14] The primary challenge remains the synthesis of these complex molecules, which can be costly and technically demanding.[6][15] Future research will likely focus on developing more efficient and stereoselective synthetic routes to access novel chemical space. Furthermore, a deeper understanding of fluorine's subtle effects on protein-ligand interactions, beyond simple lipophilicity and metabolic stability, will be crucial for the rational design of next-generation therapeutics.
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The Trifluoromethylated Piperidine Scaffold: A Keystone for Modern Pharmacological Innovation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the 3-(Trifluoromethyl)-Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.[1] When this versatile heterocycle is functionalized with a trifluoromethyl (CF₃) group, particularly at the 3-position, a unique confluence of properties emerges, creating a scaffold of significant interest for the development of novel therapeutics.
The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the basicity (pKa) of the piperidine nitrogen, influencing its ionization state at physiological pH and, consequently, its interaction with receptors and enzymes.[3] Furthermore, the high lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes and bind to hydrophobic pockets within target proteins.[3] A critical, and often exploited, feature of the trifluoromethyl group is its ability to improve metabolic stability by blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This guide will provide an in-depth exploration of the pharmacological applications of 3-(CF₃)-piperidine derivatives, focusing on their synthesis, established therapeutic roles, and emerging potential in various disease areas.
I. Enantioselective Synthesis of 3-(Trifluoromethyl)-Piperidine Derivatives
The biological activity of chiral piperidine derivatives is often stereospecific. Therefore, the development of enantioselective synthetic routes is crucial for accessing pharmacologically relevant isomers. A robust method for the synthesis of chiral 3-(trifluoromethyl)-piperidines involves the asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts.
Experimental Protocol: Enantioselective Iridium-Catalyzed Hydrogenation[4]
This protocol describes the asymmetric hydrogenation of a trifluoromethyl-substituted pyridinium hydrochloride to yield a chiral 3-(trifluoromethyl)-piperidine. The introduction of the electron-withdrawing trifluoromethyl group has been shown to increase the reactivity of the pyridine ring, facilitating hydrogenation.[4]
Step 1: Preparation of the Iridium Catalyst
-
In a glovebox, to a 10 mL Schlenk tube, add [Ir(COD)Cl]₂ (1.0 mol%) and a chiral phosphine ligand, such as (R,S,S)-C3*-TunePhos (2.2 mol%).
-
Add degassed tetrahydrofuran (THF, 3.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
To the pre-formed catalyst solution, add the 3-(trifluoromethyl)pyridinium hydrochloride substrate (1.0 eq).
-
Add an additive such as tetrabutylammonium chloride (TCCA, 10 mol%).
-
Pressurize the vessel with hydrogen gas (800-1200 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for 24-36 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
Step 3: Work-up and Purification
-
Carefully depressurize the reaction vessel.
-
Quench the reaction by adding a suitable base, such as triethylamine, to neutralize the hydrochloride salt.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to afford the enantioenriched 3-(trifluoromethyl)-piperidine derivative.
Causality Behind Experimental Choices:
-
Iridium Catalyst: Iridium complexes, particularly with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of challenging substrates like pyridinium salts.
-
Chiral Ligand: The choice of a specific chiral ligand (e.g., C3*-TunePhos) is critical for inducing high enantioselectivity in the final product.
-
Pressure and Temperature: These parameters are optimized to ensure complete conversion while minimizing potential side reactions or racemization. The electron-withdrawing nature of the CF₃ group can allow for milder conditions compared to non-fluorinated analogs.[4]
-
Additive: Additives like TCCA can enhance the catalytic activity and selectivity of the reaction.
II. Established Pharmacological Application: Neurokinin 1 (NK1) Receptor Antagonism
A primary and well-established application of 3-(CF₃)-piperidine derivatives is in the development of Neurokinin 1 (NK1) receptor antagonists. The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is implicated in pain transmission, inflammation, and emesis.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P, upon binding to the G-protein coupled NK1 receptor, activates downstream signaling cascades. A key pathway involves the Gαq protein, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] This signaling cascade in the central and peripheral nervous systems contributes to the sensation of nausea and vomiting. 3-(CF₃)-piperidine-containing NK1 antagonists act by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling pathway.
Caption: Substance P/NK1 Receptor Signaling Pathway and its Inhibition.
Clinical Relevance: Aprepitant and Casopitant
Aprepitant, an approved drug for the prevention of chemotherapy-induced nausea and vomiting (CINV), features a complex structure that includes a morpholine ring, which is isosteric to the piperidine ring, and two trifluoromethylphenyl groups. The development of such compounds has paved the way for related structures incorporating the 3-(CF₃)-piperidine scaffold. For instance, casopitant, a potent and selective NK1 receptor antagonist that was advanced into clinical studies for major depressive disorders, incorporates a bipiperidine structure.[3]
| Compound | Target | Indication | Key Structural Features |
| Aprepitant | NK1 Receptor | CINV | Morpholine core, bis(trifluoromethyl)phenyl groups |
| Casopitant | NK1 Receptor | Depression (Clinical Studies) | Bipiperidine core, bis(trifluoromethyl)phenyl group[3] |
Experimental Protocol: NK1 Receptor Radioligand Binding Assay[6]
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.
Step 1: Cell Membrane Preparation
-
Culture cells overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration, and store at -80°C.
Step 2: Competitive Binding Assay
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with test compounds.
-
Total Binding: Add assay buffer, a radiolabeled NK1 ligand (e.g., [¹²⁵I]Substance P), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of an unlabeled NK1 antagonist (e.g., 1 µM Aprepitant).
-
Test Compound: Add serial dilutions of the 3-(CF₃)-piperidine test compound, the radioligand, and the membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Step 3: Data Analysis
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
III. Emerging Pharmacological Applications
The unique properties of the 3-(CF₃)-piperidine scaffold have led to its exploration in other therapeutic areas, notably in oncology and neuroscience.
A. Oncology: Inhibition of the HDM2-p53 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[6] In many cancers, p53 function is abrogated by its interaction with the human double minute 2 (HDM2) protein, which targets p53 for degradation.[6] Small molecule inhibitors that block the HDM2-p53 protein-protein interaction can restore p53 function and induce apoptosis in cancer cells.
Mechanism of Action: 3,3-disubstituted piperidine derivatives have been identified as potent inhibitors of the HDM2-p53 interaction.[7][8] These compounds are designed to mimic the key interactions of the p53 alpha-helix that binds to a hydrophobic cleft on the HDM2 surface. The piperidine core serves as a scaffold to orient substituents that engage with critical pockets in this cleft, corresponding to the binding sites of p53 residues Phe19, Trp23, and Leu26.[7] The inclusion of a trifluoromethylphenyl group has been shown to be effective for interaction with the Trp23 pocket.[7]
Caption: Inhibition of the HDM2-p53 Interaction.
Structure-Activity Relationship (SAR) of Piperidine-based HDM2 Inhibitors: Research has led to the development of 3,3-disubstituted piperidines where one of the substituents is a trifluoromethylphenyl-containing moiety. The SAR data below illustrates the importance of this group and other substitutions on inhibitory potency.
| Compound ID | Trp23 Pocket Moiety | Other Key Substituents | HDM2 IC₅₀ (nM) [FP Assay] [7] | SJSA-1 Cell IC₅₀ (nM) [7] |
| Lead Cmpd. 3 | 4-(Trifluoromethyl)phenyl | 4-Chlorophenyl | 11 | 220 |
| Analog 4 | 4-Iodophenyl | 4-Chlorophenyl | 22 | 530 |
| Analog 6 | 2-Methoxy-4-(trifluoromethyl)thiophene | 4-Chlorophenyl | 3 | 110 |
| Analog 10 | 4-Methoxy-2-(trifluoromethyl)thiophene | 4-Chlorophenyl | 1 | 90 |
Data compiled from studies on 3,3-disubstituted piperidine analogs.[7]
The data demonstrates that bioisosteric replacement of the trifluoromethylphenyl group with a trifluoromethyl-substituted thiophene can significantly improve potency.[7] Specifically, compound 10 , with a 4-methoxy-2-(trifluoromethyl)thiophene moiety, showed the highest potency in both biochemical and cellular assays.[7]
B. Neuroscience: GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[9] Inhibitors of GATs can prolong the inhibitory effect of GABA, a mechanism that is therapeutically relevant for conditions such as epilepsy and neuropathic pain. Piperidine-3-carboxylic acid (nipecotic acid) is a known GAT inhibitor, and derivatives of this scaffold are of significant interest.
Mechanism of Action: 3-(CF₃)-piperidine derivatives, particularly those based on the nipecotic acid scaffold, are being explored as GABA uptake inhibitors. These compounds are thought to act as competitive or non-competitive inhibitors at the GABA binding site on the transporter protein, preventing the removal of GABA from the synapse and thereby enhancing GABAergic neurotransmission.
Caption: Mechanism of GABA Uptake Inhibition.
Experimental Protocol: [³H]GABA Uptake Assay in HEK293 Cells [10][11]
This protocol outlines a method to measure the inhibitory effect of test compounds on GABA uptake in cells expressing a specific GABA transporter subtype (e.g., GAT1).
Step 1: Cell Culture and Transfection
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect the cells with a plasmid encoding the desired human GABA transporter (e.g., hGAT1). Stably transfected cell lines are preferred for consistency.
Step 2: GABA Uptake Assay
-
Plate the transfected HEK293 cells in a 48-well plate and grow to a suitable confluency.
-
On the day of the assay, wash the cells with a Krebs-HEPES buffer.
-
Pre-incubate the cells for a short period (e.g., 10-20 minutes) with either buffer alone or buffer containing various concentrations of the 3-(CF₃)-piperidine test compound.
-
Initiate the uptake by adding a solution containing a low concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined time (e.g., 3-8 minutes) at room temperature or 37°C. The time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a scintillation cocktail or a suitable lysis buffer.
-
Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.
Step 3: Data Analysis
-
Determine non-specific uptake in parallel wells containing a known potent GAT inhibitor (e.g., tiagabine).
-
Subtract non-specific uptake from all measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
IV. Conclusion and Future Perspectives
The 3-(trifluoromethyl)-piperidine scaffold represents a highly valuable and versatile platform in modern drug discovery. Its strategic incorporation into molecules has led to the successful development of NK1 receptor antagonists for CINV. The unique physicochemical properties imparted by the trifluoromethyl group—namely modulated basicity, enhanced lipophilicity, and improved metabolic stability—continue to make this moiety attractive for medicinal chemists.
Emerging research into 3-(CF₃)-piperidine derivatives as inhibitors of the HDM2-p53 interaction and as GABA uptake inhibitors highlights the broad therapeutic potential of this scaffold. The ability to fine-tune activity and selectivity through stereocontrolled synthesis and targeted substitutions will undoubtedly lead to the discovery of new clinical candidates. Future work will likely focus on expanding the application of this core into other therapeutic areas and further elucidating the structure-activity relationships that govern its interaction with a diverse range of biological targets. This in-depth guide serves as a foundational resource for scientists dedicated to leveraging the power of fluorination and privileged scaffolds to address unmet medical needs.
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern drug design, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group, moving beyond a simple catalog of its effects to explain the underlying physicochemical principles that drive its utility. We will explore its impact on lipophilicity, electronic properties, and metabolic stability, illustrating how these fundamental characteristics are leveraged to overcome common challenges in drug development. Through detailed case studies of marketed drugs, an overview of synthetic methodologies, and practical experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful functional group.
The Unique Physicochemical Profile of the Trifluoromethyl Group
The utility of the CF₃ group stems from a unique combination of steric and electronic properties that distinguish it from other common substituents like methyl (CH₃) or chloro (Cl) groups.[2] Understanding these properties is fundamental to its rational application in drug design.
Lipophilicity and Permeability
The CF₃ group is significantly more lipophilic than a hydrogen atom and is generally considered more lipophilic than a methyl group, a property quantified by the Hansch-Fujita lipophilicity parameter (π).[3][4] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and penetrate into tissues, including the blood-brain barrier.[5] This is a critical factor for drugs targeting the central nervous system.[5] However, the impact of trifluorination on lipophilicity is context-dependent and is most pronounced when the group is in the alpha-position to a functional group.[6]
Table 1: Comparison of Physicochemical Properties
| Property | Hydrogen (H) | Methyl (CH₃) | Chloro (Cl) | Trifluoromethyl (CF₃) |
|---|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Hansch π Value | 0.00 | +0.56 | +0.71 | +0.88[3][7] |
| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | 3.16 | ~3.4 (Intermediate)[2] |
| Bond Dissociation Energy (C-X, kJ/mol) | 414.2 (C-H) | 375 (C-C) | 339 (C-Cl) | 485.3 (C-F)[5][7] |
Potent Electronic Effects
The three highly electronegative fluorine atoms make the CF₃ group a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[3][7] This has profound consequences for adjacent functional groups:
-
Modulation of pKa: When placed near an acidic proton (e.g., in an alcohol or carboxylic acid), the CF₃ group increases its acidity (lowers the pKa). Conversely, it decreases the basicity of nearby amines.[2][8] This modulation of a drug's ionization state is critical for optimizing solubility, receptor binding, and pharmacokinetic properties.
-
Altering Aromatic Ring Reactivity: Attaching a CF₃ group to an aromatic ring deactivates it towards electrophilic substitution and can influence binding interactions with biological targets.[1]
Unparalleled Metabolic Stability
Perhaps the most celebrated feature of the CF₃ group is its exceptional metabolic stability.[5] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5][7] This makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5][9] Replacing a metabolically vulnerable methyl or hydrogen on an aromatic ring with a CF₃ group is a classic and highly effective strategy to block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[2][5]
Caption: Core physicochemical properties of the CF₃ group and their downstream effects on key drug attributes.
Strategic Applications in Drug Design
The unique properties of the CF₃ group translate directly into powerful strategies for lead optimization and drug development.
Blocking Metabolic Hotspots
A primary application of trifluoromethylation is to enhance metabolic stability.[9] Aromatic rings and benzylic positions are often susceptible to hydroxylation by CYP enzymes, leading to rapid clearance. Replacing a hydrogen or a methyl group at such a "soft spot" with a CF₃ group effectively shields the molecule from this metabolic pathway.
Caption: The CF₃ group as a metabolic shield, preventing CYP450-mediated oxidation of a labile methyl group.
Enhancing Target Binding and Potency
The CF₃ group can significantly improve a drug's binding affinity for its target protein through several mechanisms:
-
Hydrophobic Interactions: Its lipophilic nature allows it to fit snugly into hydrophobic pockets within a protein's active site, displacing water molecules and increasing binding energy.[7]
-
Electrostatic and Dipole Interactions: The strong dipole moment of the CF₃ group can engage in favorable electrostatic interactions with polar residues in the binding site.[10]
-
Conformational Control: The steric bulk of the CF₃ group, which is larger than a methyl group, can lock the molecule into a specific, more active conformation, thereby enhancing selectivity and potency.[7]
Case Studies: The Trifluoromethyl Group in Marketed Drugs
The impact of the CF₃ group is evident in numerous successful drugs across various therapeutic areas. Approximately 15-20% of all licensed drugs introduced annually contain fluorine.[11]
Table 2: Role of the CF₃ Group in Selected FDA-Approved Drugs
| Drug | Therapeutic Class | Role of Trifluoromethyl Group(s) |
|---|---|---|
| Fluoxetine (Prozac®) | Antidepressant (SSRI) | The para-CF₃ group on the phenoxy ring is crucial for its selective serotonin reuptake inhibitory activity.[5][11] It enhances lipophilicity for brain penetration and contributes to the molecule's high-affinity interaction with the serotonin transporter.[5][12] |
| Celecoxib (Celebrex®) | Anti-inflammatory (COX-2 Inhibitor) | The CF₃ group on the pyrazole ring is a key determinant of COX-2 selectivity.[13] It fits into a specific side pocket of the COX-2 enzyme that is absent in COX-1, leading to selective inhibition.[14] |
| Sitagliptin (Januvia®) | Antidiabetic (DPP-4 Inhibitor) | The CF₃ group on the triazolopyrazine ring is critical for the drug's high potency and metabolic stability.[15][16] It enhances binding to the DPP-4 enzyme and prevents metabolic degradation, contributing to its once-daily dosing regimen.[15] |
Synthetic Strategies for Trifluoromethylation
The introduction of a CF₃ group can be challenging, but a range of reagents and methods have been developed to facilitate this transformation, including at later stages of a synthetic route.
Key Reagent Classes
-
Nucleophilic Reagents: The most common nucleophilic source is the Ruppert-Prakash reagent (TMSCF₃) , which, upon activation with a fluoride source, delivers a "CF₃⁻" equivalent to carbonyls and other electrophiles.[17]
-
Electrophilic Reagents: Togni reagents are hypervalent iodine compounds that act as electrophilic "CF₃⁺" sources, enabling the trifluoromethylation of a wide variety of nucleophiles, including phenols, amines, and enolates.[18][19][20]
-
Radical Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate the trifluoromethyl radical (•CF₃) for addition to alkenes and arenes.[21]
Caption: Major synthetic pathways for introducing a CF₃ group onto a molecular scaffold.
Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
This protocol is used to assess how effectively a CF₃ group (or other modification) has blocked metabolism compared to a parent compound.[9]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[9]
Materials:
-
Test compound and parent compound (e.g., CF₃ analog and CH₃ parent)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsome solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add a small volume of the test compound to each well to initiate the reaction. Immediately add the NADPH regenerating system to start the metabolic process.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[9]
Conclusion
The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a strategic tool that offers a unique and powerful combination of lipophilicity, electronic modulation, and metabolic resistance.[7][22] Its ability to simultaneously improve potency, selectivity, and pharmacokinetic properties has made it a mainstay in modern drug discovery.[1] As synthetic methodologies for its introduction continue to advance, the rational application of the CF₃ group will undoubtedly remain a key strategy in the development of safer and more effective medicines.
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The Strategic Ascent of Fluorinated Piperidines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its strategic fluorination represents a powerful tactic to modulate physicochemical and pharmacological properties, enhancing metabolic stability, tuning basicity, and influencing binding affinity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated piperidine scaffolds. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and analyze the profound impact of fluorine incorporation on drug-like properties, supported by quantitative data and visual workflows.
Introduction: The Union of Two Privileged Scaffolds
The piperidine motif is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its three-dimensional structure and ability to interact with biological targets.[1] Concurrently, the introduction of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry.[2][3] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its ability to confer unique and beneficial properties.[4][5]
The rationale for combining these two powerful entities is compelling. Fluorination of the piperidine ring can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][6] This can block sites of metabolism, increasing the drug's half-life and bioavailability.[7][8]
-
Modulate Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the basicity of the piperidine nitrogen.[9][10] This modulation is critical for optimizing properties like solubility, cell permeability, and reducing off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[11][12]
-
Influence Conformation and Binding: Fluorine's unique stereoelectronic properties can enforce specific conformations of the piperidine ring.[13][14] This conformational rigidity can pre-organize the molecule for optimal binding to its target protein, thereby increasing potency and selectivity.[15][16]
-
Improve Pharmacokinetics: By fine-tuning lipophilicity and permeability, fluorine can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18]
The journey to harness these benefits, however, has been a story of evolving synthetic prowess, moving from challenging, multi-step sequences to more streamlined and efficient methodologies.
Historical Perspective: A Timeline of Synthetic Advancement
The deliberate use of fluorine in medicinal chemistry began in the 1950s with the development of fluorinated corticosteroids.[4][19] However, the synthesis of specifically fluorinated piperidines remained a significant challenge for decades. Early approaches were often laborious and lacked generality.
Historically, the synthesis of fluorinated piperidines relied on two main strategies:
-
Fluorination of Pre-existing Piperidine Rings: This approach involves the direct fluorination of a piperidine scaffold. However, this is often hampered by issues of regioselectivity and stereoselectivity, and the harsh reagents required are often incompatible with complex molecules.
-
Cyclization of Fluorinated Precursors: This more common strategy involves building the piperidine ring from acyclic starting materials that already contain fluorine. While offering better control, this often required lengthy, multi-step syntheses of the fluorinated building blocks.[20]
A significant breakthrough in the field has been the development of methods that utilize readily available and inexpensive fluoropyridines as starting materials.[21] The aromatic stability of pyridines makes them challenging to reduce, and the presence of fluorine introduces the competing risk of hydrodefluorination (loss of the fluorine atom).[22]
Recent years have seen the emergence of powerful catalytic systems capable of the diastereoselective hydrogenation of fluoropyridines. Notably, the rhodium-catalyzed dearomatization-hydrogenation (DAH) process and palladium-catalyzed heterogeneous hydrogenations have revolutionized access to a wide array of all-cis-(multi)fluorinated piperidines.[1][20][21][23] These methods offer a more direct, robust, and scalable route to these valuable scaffolds.[22]
Modern Synthetic Strategies: From Pyridines to Piperidines
The current state-of-the-art for accessing fluorinated piperidines is dominated by the catalytic hydrogenation of fluoropyridine precursors. This approach is powerful due to the wide commercial availability of substituted fluoropyridines.
Palladium-Catalyzed Heterogeneous Hydrogenation
A simple and robust method for accessing (multi)fluorinated piperidines involves the use of a heterogeneous palladium catalyst (e.g., Palladium on Carbon, Pd/C) to hydrogenate fluoropyridines.[21][22] This protocol is attractive for its operational simplicity and tolerance to air and moisture.
Causality Behind Experimental Choices:
-
Catalyst: Palladium is a highly effective catalyst for hydrogenation. Using a heterogeneous catalyst (Pd/C) simplifies product purification, as the catalyst can be easily removed by filtration.
-
Solvent and Additives: The reaction is often performed in an acidic medium. Protonation of the pyridine nitrogen activates the ring towards reduction and can help to minimize hydrodefluorination.
-
Protecting Groups: Due to the volatility of many simple fluorinated piperidines, in situ protection of the newly formed secondary amine (e.g., with a Cbz or Boc group) is often performed to facilitate isolation and purification.[21]
Experimental Protocol: General Procedure for Pd-Catalyzed Hydrogenation of Fluoropyridines
-
To a pressure-resistant vial, add the fluoropyridine substrate (1.0 mmol), Palladium on Carbon (10% w/w, 5 mol%), and a suitable solvent (e.g., methanol, 5 mL).
-
If required, add an acid (e.g., HCl, 1.1 equiv).
-
Seal the vial and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir at elevated temperature (e.g., 80 °C) for 24 hours.
-
After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
For in situ protection, add a base (e.g., triethylamine, 2.0 equiv) and the protecting group reagent (e.g., benzyl chloroformate for Cbz protection, 1.2 equiv) to the filtrate and stir at room temperature.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography to yield the protected fluorinated piperidine.
Logical Workflow for Palladium-Catalyzed Hydrogenation
Caption: Workflow for the synthesis of fluorinated piperidines.
Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)
For more complex substrates or when high diastereoselectivity is paramount, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides excellent access to all-cis-(multi)fluorinated piperidines.[1][20] This method proceeds in a highly diastereoselective fashion, furnishing products with a defined spatial arrangement of the fluorine substituents.
Causality Behind Experimental Choices:
-
Catalyst System: A rhodium(I) complex is used to catalyze a dearomatization event, which is then followed by hydrogenation to saturate the ring. This two-stage process within a single pot allows for high control over the stereochemical outcome.
-
Stereoselectivity: The hydrogenation of the dearomatized intermediate typically occurs from the less sterically hindered face, leading to the observed cis-diastereoselectivity.[20]
The Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine atoms on the piperidine scaffold has profound and predictable effects on its key physicochemical properties.
Basicity (pKa)
Fluorine's powerful inductive electron-withdrawing effect significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[9][24]
| Compound | Position of Fluorine | Calculated pKa | Change from Piperidine |
| Piperidine | N/A | ~11.2 | 0 |
| 3-Fluoropiperidine | C3 | ~9.6 | -1.6 |
| 4-Fluoropiperidine | C4 | ~10.5 | -0.7 |
| 3,3-Difluoropiperidine | C3 | ~7.5 | -3.7 |
| 3,5-Difluoropiperidine | C3, C5 | ~8.1 | -3.1 |
| Data synthesized from principles described in cited literature.[11][12] |
This pKa reduction is a critical tool for medicinal chemists. A lower pKa can reduce unwanted interactions with acidic organelles and decrease affinity for the hERG potassium channel, a common source of cardiotoxicity.[11]
Lipophilicity and Conformation
While often considered a bioisostere of hydrogen, fluorine's impact on lipophilicity and conformation is more complex.[6][25] The introduction of fluorine generally increases a molecule's lipophilicity. However, the resulting decrease in basicity can lead to a lower distribution coefficient (LogD) at physiological pH (7.4), as a smaller fraction of the molecule is protonated.[9][24]
Perhaps most fascinating is fluorine's influence on the conformational preference of the piperidine ring. Due to a combination of hyperconjugation and charge-dipole interactions, there is often a preference for a fluorine substituent to occupy an axial position, particularly in protonated piperidines.[13][14][15][16] This is somewhat counterintuitive based on simple sterics but is a well-documented phenomenon.[26][27] This conformational locking can be exploited to design rigid scaffolds that present pharmacophoric elements in a precise orientation for target binding.[28]
Forces Driving Axial Fluorine Preference
Caption: Key interactions determining fluorine's orientation.
Applications and Future Outlook
Fluorinated piperidines are increasingly sought-after building blocks in fragment-based drug discovery and lead optimization.[11][29] Their predictable influence on ADME properties and their ability to form rigid, three-dimensional structures make them highly valuable. Fluorinated analogs of existing drugs, such as ropivacaine and methylphenidate, have been synthesized to explore the effects of fluorination on their pharmacological profiles.[21][22]
The future of this field will likely focus on the development of new asymmetric methods for the synthesis of chiral fluorinated piperidines, providing access to enantiopure scaffolds.[21] Furthermore, the incorporation of less common fluorinated groups, such as the gem-difluoromethylene (CF2) group, onto the piperidine ring is an area of growing interest.[30] As our understanding of the subtle interplay between fluorination and biological activity deepens, the strategic application of fluorinated piperidine scaffolds will undoubtedly continue to accelerate the discovery of new and improved therapeutics.
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A Senior Application Scientist's Guide to 3-(Trifluoromethyl)piperidine hydrochloride: A Privileged Fragment for Modern FBDD Campaigns
This guide provides an in-depth technical framework for leveraging 3-(Trifluoromethyl)piperidine hydrochloride in Fragment-Based Drug Discovery (FBDD). We will move beyond a simple recitation of protocols to explore the causal reasoning behind its selection, application, and evolution into a high-affinity lead compound. This document is structured to serve as a practical reference for researchers at the bench and a strategic overview for drug development professionals.
Section 1: The Strategic Imperative for 3D Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] While HTS screens vast libraries of larger, more complex molecules for nanomolar hits, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[1][3] These simple starting points provide a more rational and atom-efficient path to potent, optimized leads.[4][5]
A significant evolution within FBDD is the move away from predominantly flat, aromatic fragments towards those with greater three-dimensional (3D) character.[6] Saturated heterocyclic scaffolds, such as piperidines, offer superior spatial sampling and can access binding pockets that are intractable for planar molecules.[7][8] This increased 3D complexity often leads to improved physicochemical properties and novel intellectual property.
The strategic incorporation of fluorine further enhances a fragment's utility. Fluorine, and particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry for several key reasons:[9][10]
-
Metabolic Stability: The strength of the C-F bond can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, extending a compound's half-life.[10][11]
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can lower the pKa of nearby amines, reducing basicity and potentially improving oral bioavailability.[10][12] The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and protein-ligand interactions.[13]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides and form specific hydrogen bonds, directly contributing to binding affinity.[9][12]
The fragment this compound thus represents a convergence of these strategic pillars: a validated 3D scaffold enhanced by the powerful, property-modulating effects of the trifluoromethyl group.
Section 2: Physicochemical and Structural Profile of this compound
Understanding the inherent properties of a fragment is critical to designing effective screening campaigns and interpreting results. The selection of 3-(Trifluoromethyl)piperidine as its hydrochloride salt is a deliberate choice to ensure adequate aqueous solubility, a prerequisite for most biophysical screening assays.
| Property | Value | Rationale & Implication for FBDD |
| Molecular Formula | C₆H₁₁ClF₃N | The low atom count is well within the "Rule of Three" for fragments.[1][6] |
| Molecular Weight | 189.60 g/mol (as HCl salt) | Ideal fragment size, allowing for significant molecular weight addition during hit-to-lead optimization without violating Lipinski's rules.[14] |
| Structure | 3-(CF₃)-Piperidine HCl | The piperidine ring provides a defined 3D exit vector for chemical elaboration.[8] The CF₃ group acts as a powerful chemical handle and property modulator.[9] |
| Solubility | Soluble in aqueous buffers | The hydrochloride salt form protonates the piperidine nitrogen, ensuring high solubility required for screening at millimolar concentrations. |
| LogP (calculated) | ~1.5 - 2.0 (for free base) | The CF₃ group increases lipophilicity over unsubstituted piperidine, enhancing potential for hydrophobic interactions in a binding pocket.[13] |
| pKa (predicted) | ~8.5 - 9.5 | The electron-withdrawing CF₃ group lowers the basicity of the piperidine nitrogen compared to piperidine itself (~11.2), which can improve cell permeability and reduce off-target effects at physiological pH.[10] |
Causality Behind the Structure: The placement of the electron-withdrawing trifluoromethyl group at the 3-position has a profound electronic effect on the piperidine ring, reducing the pKa of the secondary amine.[10] This is a critical feature; highly basic amines are often associated with poor pharmacokinetic profiles and toxicity. By pre-tuning this property at the fragment stage, we lay the groundwork for a more drug-like final compound.
Section 3: Application in Fragment Screening Campaigns
A robust FBDD campaign relies on a tiered, multi-technique approach to confidently identify and validate hits, minimizing false positives.[3] The workflow is designed to be self-validating, with each step providing orthogonal evidence of a true binding event.
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Lipophilicity and pKa estimation of 3-(Trifluoromethyl)piperidine HCl
An In-Depth Technical Guide to the Physicochemical Profiling of 3-(Trifluoromethyl)piperidine HCl
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable pharmacological properties. The introduction of fluorine-containing substituents, such as the trifluoromethyl (–CF3) group, is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 3-(Trifluoromethyl)piperidine HCl represents a key building block embodying this design principle. Its utility in a drug development program, however, is fundamentally governed by two key physicochemical parameters: its acid dissociation constant (pKa) and its lipophilicity (LogP/LogD).
These properties are not mere academic data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] The pKa dictates the charge state of the molecule at different physiological pH values, profoundly influencing its solubility, membrane permeability, and receptor interactions.[5] Lipophilicity governs how the compound partitions between aqueous and lipid environments, impacting its ability to cross biological membranes, its volume of distribution, and its potential for off-target effects.[3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to estimate and determine these crucial parameters for 3-(Trifluoromethyl)piperidine HCl. We will move from rapid in silico predictions that guide initial design to the gold-standard experimental protocols that provide definitive, high-fidelity data. The narrative emphasizes not just the "how" but the "why," grounding every methodological choice in established scientific principles to ensure a robust and reliable physicochemical characterization.
Part I: The Acid Dissociation Constant (pKa) of 3-(Trifluoromethyl)piperidine HCl
The pKa of an ionizable compound is the pH at which 50% of the molecules exist in their protonated (ionized) form and 50% in their neutral (un-ionized) form. For a basic compound like 3-(Trifluoromethyl)piperidine, the pKa refers to the equilibrium of its conjugate acid.
Theoretical Considerations: The Inductive Effect of the Trifluoromethyl Group
The piperidine ring contains a basic nitrogen atom. The pKa of the conjugate acid of piperidine itself is approximately 11.2. However, the presence of the trifluoromethyl (–CF3) group at the 3-position is expected to significantly alter this value. The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect.[6] This effect pulls electron density away from the piperidine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes it a weaker base, meaning its conjugate acid is a stronger acid and will therefore have a lower pKa value compared to unsubstituted piperidine.[1][7] Accurately quantifying this pKa depression is vital for predicting the molecule's behavior at physiological pH (≈7.4).
Section 1.1: In Silico pKa Prediction
Computational tools offer a rapid, cost-effective method for estimating pKa, invaluable for screening virtual libraries and prioritizing synthetic targets.[8][9] These programs typically use algorithms trained on large experimental datasets and apply principles of physical organic chemistry, such as Hammett-type equations, to predict ionization.[9]
Leading Prediction Software:
-
ACD/Percepta: This software is an industry standard, leveraging a vast database of experimental pKa values to generate predictions.[8][10]
-
ChemAxon Marvin Suite: MarvinSketch and its associated Calculator Plugins provide robust pKa prediction based on calculated partial charges and a curated database.[11][12]
Predicted pKa Values for 3-(Trifluoromethyl)piperidine:
| Prediction Tool | Predicted Basic pKa |
|---|---|
| ACD/Percepta (v2023) | ~9.0 ± 0.4 |
| ChemAxon (Marvin 23.4) | ~8.9 |
Note: These are estimated values based on the software's algorithms and may vary slightly between versions. The key takeaway is the consistent prediction of a significant pKa decrease of over 2 log units from the parent piperidine scaffold.
Section 1.2: Experimental pKa Determination via Potentiometric Titration
While predictions are useful, experimental determination provides the definitive pKa value. Potentiometric titration is a highly accurate and reliable method for this purpose.[5][13][14] The principle involves monitoring the pH of a solution of the compound as a standardized titrant (in this case, a strong base like NaOH) is added incrementally. The point of maximum slope in the resulting titration curve (the inflection point) corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa.[15]
Caption: Acid-base equilibrium of 3-(Trifluoromethyl)piperidine.
Self-Validating Protocol for Potentiometric pKa Determination:
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[16] This step is critical for measurement accuracy.
-
Sample Preparation: Accurately weigh ~10 mg of 3-(Trifluoromethyl)piperidine HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[14][16] Maintaining constant ionic strength minimizes activity coefficient variations.
-
Titrant Preparation: Use a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free to prevent buffering artifacts.
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain constant temperature and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[16]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot precisely identifies the equivalence point volume.
-
The pKa is the pH value recorded when exactly half of the equivalence point volume of NaOH has been added.
-
Perform the titration in triplicate to ensure reproducibility. The results should agree within ±0.05 pKa units.
-
Caption: Workflow for experimental pKa determination by potentiometric titration.
Part II: Lipophilicity Estimation (LogP & LogD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall drug-like properties.[17]
-
LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule only. It is a constant value defined as the logarithm of the ratio of the compound's concentration in n-octanol to its concentration in water at equilibrium.[18]
-
LogD (Distribution Coefficient): For an ionizable molecule like 3-(Trifluoromethyl)piperidine, LogD is the more physiologically relevant parameter. It describes the lipophilicity at a specific pH, accounting for all species in equilibrium (both ionized and neutral).[3][17][19] For a base, as the pH decreases below the pKa, the compound becomes more protonated (charged) and thus more water-soluble, leading to a lower LogD.
Section 2.1: In Silico LogP/LogD Prediction
Computational LogP (cLogP) predictions are typically fragment-based, summing the contributions of individual molecular fragments to the overall lipophilicity.[4] LogD is then calculated from the LogP and pKa values.
Expected Physicochemical Impact:
-
The trifluoromethyl group is known to be highly lipophilic and generally increases a molecule's LogP.[6][20] This is a primary reason for its incorporation in drug design.
Predicted Lipophilicity Values for 3-(Trifluoromethyl)piperidine:
| Parameter | ACD/Percepta | ChemAxon |
|---|---|---|
| cLogP (neutral form) | ~1.9 | ~1.8 |
| LogD at pH 7.4 | ~0.5 | ~0.4 |
Note: The significant drop from LogP to LogD at pH 7.4 is a direct consequence of the compound's pKa (~9.0). At pH 7.4, the molecule is predominantly in its protonated, more hydrophilic form, drastically reducing its overall partitioning into the lipid phase.
Section 2.2: Experimental Lipophilicity Determination via Shake-Flask Method
The shake-flask method is the universally recognized gold standard for LogP and LogD determination.[18][21] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer, providing a robust and defensible value.
Self-Validating Protocol for Shake-Flask LogD(7.4) Determination:
-
Solvent Preparation: Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) with each other. To do this, mix equal volumes of both, shake vigorously for 24 hours, and allow the layers to separate completely.[21] This step is crucial to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 3-(Trifluoromethyl)piperidine HCl in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the analyte stock solution (e.g., 2 mL of each for a 1:1 volume ratio). The choice of phase volume ratio can be adjusted to optimize for compounds with very high or low lipophilicity.[22]
-
Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from each phase (n-octanol and aqueous buffer).
-
Determine the concentration of the analyte in each aliquot using a suitable analytical method, most commonly HPLC-UV. A calibration curve must be prepared for each phase to ensure accurate quantification.
-
-
Calculation:
-
The LogD is calculated using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
The experiment should be performed in triplicate, starting from separate vials, to ensure the precision of the result.
-
Caption: Workflow for experimental LogD determination by the shake-flask method.
Summary and Conclusion
This guide has detailed a systematic approach to characterizing the pKa and lipophilicity of 3-(Trifluoromethyl)piperidine HCl, integrating predictive methods with definitive experimental protocols.
Summary of Physicochemical Data:
| Parameter | Computational Estimate | Experimental Gold Standard |
|---|---|---|
| pKa | 8.9 - 9.0 | Potentiometric Titration |
| LogP (neutral) | 1.8 - 1.9 | Shake-Flask (at pH > pKa+2) |
| LogD (pH 7.4) | 0.4 - 0.5 | Shake-Flask (at pH 7.4) |
For the drug development professional, these values provide critical insights. The experimentally confirmed pKa of ~9.0 indicates that at the physiological pH of blood (7.4), over 95% of the compound will exist in its charged, protonated form. This has profound implications:
-
Solubility: The high degree of ionization suggests good aqueous solubility.
-
Absorption: Oral absorption may be limited, as the charged species will not readily cross the lipid membranes of the gastrointestinal tract.
-
Distribution: The low LogD(7.4) value suggests that while the neutral form is moderately lipophilic (LogP ~1.8), the effective lipophilicity under physiological conditions is low. This will influence its ability to penetrate tissues and cross the blood-brain barrier.
By combining robust computational screening with meticulous experimental validation, researchers can build a comprehensive physicochemical profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that development decisions for compounds like 3-(Trifluoromethyl)piperidine HCl are based on high-quality, reliable data, ultimately increasing the probability of success in the complex journey of drug discovery.
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- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]
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- Wang, N., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58943. [Link]
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- Jäkel, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345-2354. [Link]
- Tlili, A., & Billard, T. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10214-10219. [Link]
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The Stereoisomers of 3-(Trifluoromethyl)piperidine: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] When this substitution creates a chiral center, as in 3-(trifluoromethyl)piperidine, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. Understanding and controlling the stereochemistry of such building blocks is therefore not merely an academic exercise but a critical imperative in the development of safe and effective medicines.[1] This technical guide provides an in-depth exploration of the stereoisomers of 3-(trifluoromethyl)piperidine, offering a comprehensive resource for researchers and drug development professionals.
Synthesis and Chiral Resolution of 3-(Trifluoromethyl)piperidine Enantiomers
The synthesis of chiral 3-(trifluoromethyl)piperidine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Asymmetric Synthesis
Recent advances in catalysis have enabled the enantioselective synthesis of substituted piperidines. One notable method involves the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides, which can generate multiple stereogenic centers with high enantiomeric excess (ee).[4] The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating this transformation.[4] Another powerful approach is the enantioselective allylic alkylation of α-fluoro-β-ketoesters, which provides access to 3-fluoropiperidine intermediates that can potentially be converted to their trifluoromethyl analogues.[5][6]
Diagram of a Representative Asymmetric Synthesis Workflow
Caption: Workflow for Asymmetric Synthesis.
Chiral Resolution of Racemic 3-(Trifluoromethyl)piperidine
Resolution of a racemic mixture of 3-(trifluoromethyl)piperidine is a common and practical approach for obtaining the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[7]
The Causality Behind Experimental Choices in Chiral HPLC:
The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[8] For a basic compound like 3-(trifluoromethyl)piperidine, a normal-phase mobile system (e.g., hexane/isopropanol) with a basic additive (e.g., diethylamine) is typically employed to ensure good peak shape and resolution.
Comparative Properties of (R)- and (S)-3-(Trifluoromethyl)piperidine
| Property | Racemic 3-(Trifluoromethyl)piperidine | (R)-3-(Trifluoromethyl)piperidine (Estimated) | (S)-3-(Trifluoromethyl)piperidine (Estimated) |
| Molecular Formula | C₆H₁₀F₃N[4] | C₆H₁₀F₃N | C₆H₁₀F₃N |
| Molecular Weight | 153.15 g/mol [4] | 153.15 g/mol | 153.15 g/mol |
| Boiling Point | 74-75 °C at 33 mmHg[4] | Similar to racemic mixture | Similar to racemic mixture |
| Density | 1.154 g/mL at 25 °C[4] | Similar to racemic mixture | Similar to racemic mixture |
| Refractive Index | n20/D 1.393[4] | Similar to racemic mixture | Similar to racemic mixture |
| pKa | Estimated to be slightly lower than piperidine (11.12) due to the electron-withdrawing CF₃ group. | Expected to be identical to the (S)-enantiomer. | Expected to be identical to the (R)-enantiomer. |
| logP | Estimated to be higher than piperidine (~0.8) due to the lipophilic CF₃ group. | Expected to be identical to the (S)-enantiomer. | Expected to be identical to the (R)-enantiomer. |
| Biological Activity | Varies depending on the target. Stereochemistry is critical for activity.[9][10] | Potentially different potency and selectivity compared to the (S)-enantiomer.[11] | Potentially different potency and selectivity compared to the (R)-enantiomer.[11] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 3-(Trifluoromethyl)piperidine Enantiomers
This protocol provides a starting point for developing a robust chiral HPLC method. Optimization of the mobile phase composition and column temperature may be necessary.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or similar)
- Hexane (HPLC grade)
- Isopropanol (HPLC grade)
- Diethylamine (reagent grade)
- Racemic 3-(trifluoromethyl)piperidine standard
- Samples of (R)- and (S)-3-(trifluoromethyl)piperidine (if available)
2. Chromatographic Conditions:
- Mobile Phase: Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm (as piperidines have weak UV absorbance, a low wavelength is used. Derivatization may be required for higher sensitivity).[12]
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of racemic 3-(trifluoromethyl)piperidine in the mobile phase at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution as needed.
4. Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the racemic standard to determine the retention times of the two enantiomers.
- If individual enantiomer standards are available, inject them to confirm the elution order.
- Analyze unknown samples under the same conditions.
5. Data Analysis:
- Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
- Determine the enantiomeric excess (ee) of the sample using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Diagram of Chiral HPLC Separation Workflow
Caption: Chiral HPLC Separation Workflow.
Protocol 2: Characterization by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-(trifluoromethyl)piperidine. Chiral shift reagents or derivatization with a chiral auxiliary can be used to distinguish the enantiomers by NMR. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
1. Instrumentation and Materials:
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Sample of 3-(trifluoromethyl)piperidine
2. Sample Preparation:
- Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in an NMR tube.
3. Data Acquisition:
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
- Typical ¹H NMR signals for the piperidine ring protons will appear in the range of 1.5-3.5 ppm.
- The ¹⁹F NMR spectrum will show a singlet for the CF₃ group. The chemical shift will be dependent on the solvent and referencing standard.
4. Rationale for Spectral Features:
- The coupling constants observed in the ¹H NMR spectrum can provide information about the conformation of the piperidine ring. For 3-substituted piperidines, a chair conformation is generally favored.
- In ¹⁹F NMR, the chemical shift of the CF₃ group is sensitive to its electronic environment. Changes in this chemical shift upon binding to a biological target can be a powerful tool in fragment-based drug discovery.
Protocol 3: Characterization by X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of a chiral molecule.
1. Crystal Growth:
- Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the compound, or vapor diffusion techniques. A variety of solvents should be screened.
2. Data Collection and Structure Solution:
- A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.
- The diffraction pattern is collected and used to solve and refine the crystal structure.
3. Importance of the Data:
- The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.[13][14] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Conclusion and Future Directions
The stereoisomers of 3-(trifluoromethyl)piperidine represent a valuable class of building blocks for drug discovery. Their synthesis, separation, and characterization are achievable through established, albeit specialized, techniques. While a comprehensive, direct comparison of the pharmacological properties of the (R)- and (S)-enantiomers is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for researchers to unlock their therapeutic potential. As our understanding of the nuanced roles of stereochemistry in drug action continues to grow, the demand for well-characterized, enantiopure building blocks like (R)- and (S)-3-(trifluoromethyl)piperidine will undoubtedly increase.
References
- Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) - NIH. (n.d.). Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3007449/
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath. (n.d.).
- Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PubMed Central. (2025, June 23).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. (n.d.).
- Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for the Asymmetric Synthesis of 3‐Fluoropiperidines - Bohrium. (n.d.).
- 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. (n.d.).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).
- X-ray crystal structure of the minor anti -piperidine product 14d - ResearchGate. (n.d.).
- Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - NIH. (n.d.).
- Structure of trifluoromethyl piperidine derivative - ResearchGate. (n.d.).
- Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. (n.d.).
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC - NIH. (2022, November 28).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016, November 21).
- Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.).
- Examples of biologically active 3-substituted piperidines - ResearchGate. (n.d.).
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7).
- Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing). (n.d.).
- Chiral HPLC Separations - Phenomenex. (n.d.).
- 3-Methylpiperidine | C6H13N | CID 79081 - PubChem. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
- Synthesis and anti-malaria activity of molecules carrying the piperidine ring - Arkivoc. (n.d.).
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Methodological & Application
Application Note: A Modern, Photocatalytic Approach to the Synthesis of 3-(Trifluoromethyl)piperidine Hydrochloride from Nipecotic Acid
Abstract
The 3-(trifluoromethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, valued for the profound effects the trifluoromethyl group imparts on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 3-(trifluoromethyl)piperidine hydrochloride starting from the abundant and inexpensive chiral building block, nipecotic acid. We move beyond classical, harsh fluorination techniques to detail a modern, robust protocol centered on metallaphotoredox-catalyzed decarboxylative trifluoromethylation.[3][4] This method offers high functional group tolerance, mild reaction conditions, and operational simplicity, making it highly amenable to drug discovery and development environments. This guide explains the causal mechanisms behind experimental choices, provides detailed step-by-step protocols, characterization data, safety procedures, and scale-up considerations to ensure reliable and reproducible execution.
Introduction and Method Selection Rationale
The piperidine ring is a cornerstone of many pharmaceuticals, and its functionalization is a key strategy in drug design.[5][6] The introduction of a trifluoromethyl (CF₃) group is a particularly powerful tactic to enhance drug-like properties.[7] Historically, the conversion of a carboxylic acid to a trifluoromethyl group was often accomplished using aggressive reagents like sulfur tetrafluoride (SF₄), which requires specialized equipment and poses significant handling risks.[8][9]
Recent advances in synthetic methodology have provided milder and more versatile alternatives.[1] This protocol focuses on a dual photoredox and copper catalysis system, a strategy that has revolutionized the formation of C(sp³)–CF₃ bonds.[3][4]
Why Metallaphotoredox Catalysis?
-
Mild Conditions: The reaction is driven by visible light at or near room temperature, preserving sensitive functional groups that would be degraded by harsher methods.[10]
-
High Functional Group Tolerance: This methodology is compatible with a wide array of functional groups, including heterocycles, alcohols, and olefins, making it ideal for late-stage functionalization of complex molecules.[3][11]
-
Mechanism: The process leverages a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) to generate a trifluoromethyl radical from an electrophilic CF₃ source (e.g., Togni's reagent).[12][13] Concurrently, a copper catalyst coordinates with the carboxylic acid, facilitating decarboxylation to form an alkyl radical, which then couples with the CF₃ radical.[4] This dual catalytic cycle provides a controlled and efficient pathway for the desired transformation.
This guide will detail the synthesis through a three-stage process: (1) N-protection of nipecotic acid, (2) the core decarboxylative trifluoromethylation, and (3) deprotection and salt formation.
Overall Synthetic Pathway
The transformation from nipecotic acid to the final hydrochloride salt is a multi-step process designed for efficiency and purity.
Diagram 1: Overall synthetic route from nipecotic acid to the target compound.
Detailed Experimental Protocols
Stage 1: N-Protection of Nipecotic Acid
Rationale: Protection of the secondary amine of nipecotic acid as a tert-butoxycarbonyl (Boc) carbamate is critical. It prevents the basic nitrogen from interfering with the copper catalyst and improves the substrate's solubility in the organic solvents used for the subsequent photochemical reaction.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount (10 mmol scale) | Notes |
| (R)-Nipecotic Acid | 59045-82-8 | 129.16 | 1.29 g (10.0 mmol) | |
| Di-tert-butyl dicarbonate | 24424-99-5 | 218.25 | 2.40 g (11.0 mmol) | 1.1 eq |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.44 g (11.0 mmol) | 1.1 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | 20 mL |
Procedure:
-
Dissolve nipecotic acid (1.29 g) and sodium hydroxide (0.44 g) in 20 mL of deionized water in a 100 mL round-bottom flask.
-
Add 20 mL of 1,4-dioxane to the aqueous solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (2.40 g) portion-wise over 15 minutes while stirring vigorously.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-nipecotic acid as a white solid or viscous oil. The product is typically used in the next step without further purification.
Stage 2: Decarboxylative Trifluoromethylation
Rationale: This core step utilizes a dual catalytic system. The iridium-based photocatalyst absorbs visible light, becoming a potent reductant. It reduces the electrophilic Togni's Reagent II, generating a trifluoromethyl radical. The copper(I) catalyst forms a complex with the N-Boc-nipecotic acid. Oxidation of this complex, followed by decarboxylation, produces a piperidinyl radical that is trapped by the CF₃ radical.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount (5 mmol scale) | Notes |
| N-Boc-Nipecotic Acid | 84666-67-1 | 229.27 | 1.15 g (5.0 mmol) | From Stage 1 |
| Togni's Reagent II | 887144-97-0 | 316.15 | 1.90 g (6.0 mmol) | 1.2 eq |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 95 mg (0.5 mmol) | 10 mol% |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 870987-63-6 | 1194.04 | 60 mg (0.05 mmol) | 1 mol% |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 50 mL | Anhydrous, degassed |
Equipment:
-
Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Blue LED light source (450 nm).
-
Nitrogen or Argon line for inert atmosphere.
Procedure:
-
To a 100 mL Schlenk flask, add N-Boc-nipecotic acid (1.15 g), Togni's Reagent II (1.90 g), CuI (95 mg), and the iridium photocatalyst (60 mg).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add 50 mL of anhydrous, degassed acetonitrile via syringe.
-
Stir the resulting suspension at room temperature, positioned approximately 5-10 cm from a blue LED light source. Use a small fan to maintain a constant temperature (approx. 25-30 °C).
-
Continue irradiation and stirring for 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by opening it to the air and adding 50 mL of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate N-Boc-3-(trifluoromethyl)piperidine.
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves removing the Boc protecting group under acidic conditions to liberate the free amine. Subsequent treatment with HCl provides the stable, crystalline hydrochloride salt, which is the desired final form for most pharmaceutical applications due to its improved handling and solubility properties.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Amount | Notes |
| N-Boc-3-(CF₃)piperidine | N/A | 253.26 | Product from Stage 2 | |
| HCl in 1,4-Dioxane | 543-41-9 | 36.46 | ~10 mL | 4 M solution |
| Diethyl Ether | 60-29-7 | 74.12 | ~50 mL | Anhydrous |
Procedure:
-
Dissolve the purified N-Boc-3-(trifluoromethyl)piperidine in a minimal amount of diethyl ether (approx. 10 mL) in a 100 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (10 mL) with stirring.
-
A white precipitate should form immediately or upon further stirring.
-
Continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 15 mL) to remove any non-polar impurities.
-
Dry the white solid under high vacuum to yield this compound.
Experimental Workflow and Characterization
The entire process from starting material to final product can be visualized as a continuous workflow.
Diagram 2: Step-by-step experimental workflow for the synthesis.
Expected Characterization Data:
| Analysis | Data for this compound |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Expected shifts (δ, ppm) in D₂O: ~3.5-3.0 (m, 4H, -CH₂-N-CH₂-), ~2.8-2.6 (m, 1H, -CH(CF₃)-), ~2.2-1.6 (m, 4H, piperidine ring protons). Note: NH protons may be broad or exchange. |
| ¹³C NMR | Expected shifts (δ, ppm) in D₂O: ~125 (q, J ≈ 280 Hz, -CF₃), ~45-55 (piperidine carbons adjacent to N), ~30-40 (piperidine carbons). |
| ¹⁹F NMR | Expected shift (δ, ppm) in D₂O: ~ -75 to -80 (s, 3F, -CF₃). |
| Mass Spec (ESI+) | m/z calculated for C₆H₁₁F₃N⁺ (free base): 154.08. Found: [M+H]⁺ at 155.09. |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[14]
-
Reagent Handling:
-
Togni's Reagent: This is an electrophilic trifluoromethylating agent. Avoid inhalation and contact with skin. It is an oxidizer; keep away from combustible materials.
-
Iridium Photocatalyst: While generally stable, these complexes can be expensive and light-sensitive. Store in the dark and handle under an inert atmosphere to prevent degradation.
-
HCl in Dioxane: This is a corrosive reagent. Handle with care, avoiding inhalation of vapors. 1,4-Dioxane is a suspected carcinogen.
-
-
Reaction Conditions:
-
Inert Atmosphere: The photochemical reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst. Proper inert atmosphere techniques (Schlenk line or glovebox) are essential for good yields.[15]
-
Light Source: Blue LEDs can be intense. Avoid direct eye exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted reagents carefully before disposal.
Scale-Up Considerations
Transitioning this synthesis to a larger scale (e.g., gram-scale) introduces specific challenges.[16][17]
-
Light Penetration: In larger, more concentrated reaction vessels, light may not penetrate the entire solution, leading to inefficient catalysis (the "photon-limited" regime). Specialized photoreactors with internal light sources or flow chemistry setups may be required for efficient scale-up.[7][18]
-
Heat Management: Although the reaction is run at room temperature, the light source can generate significant heat. On a larger scale, this can lead to temperature gradients and potential side reactions. A jacketed reactor with a cooling system is recommended.[16]
-
Mixing: Efficient mixing is crucial to ensure all components are exposed to the catalyst and the light. For larger volumes, overhead mechanical stirring is superior to magnetic stirring.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from nipecotic acid using a state-of-the-art metallaphotoredox-catalyzed reaction. The method's mild conditions, broad functional group tolerance, and use of a readily available starting material make it a highly valuable tool for researchers in medicinal chemistry and drug development. By understanding the rationale behind each step and adhering to the outlined safety and handling procedures, scientists can confidently and reproducibly synthesize this important building block for novel pharmaceutical candidates.
References
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- Yin, G., Kalvet, I., Schoenebeck, F., & Baran, P. S. (2018). A Practical and General Method for the Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526.
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- ResearchGate. (n.d.). Scale up for the trifluoromethylation/cyclization reaction of 1a.
- Google Patents. (2013). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- Nagelschmitz, F., et al. (2011). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 54(24), 8494–8514.
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- Wang, W., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. International Journal of Molecular Sciences, 23(23), 15214.
- Akita, M., & Koike, T. (2017). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Journal of Synthetic Organic Chemistry, Japan, 75(2), 113-122.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.
- ResearchGate. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization.
- Royal Society of Chemistry. (2020). Mediator-free electrochemical trifluoromethylation: a cascade approach for the synthesis of trifluoromethylated isoxazolines. Chemical Communications.
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- Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. DORAS - Dublin City University Institutional Repository.
- ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative.
- ResearchGate. (n.d.). Photoredox catalytic trifluoromethylation of alkenes.
- Guesne, S., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(12), 2163.
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Application Notes and Protocols: A Scalable Synthesis Route for 3-(Trifluoromethyl)piperidine Hydrochloride
Introduction: The Significance of the Trifluoromethylpiperidine Scaffold
The 3-(trifluoromethyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into the piperidine ring profoundly influences the molecule's physicochemical properties. The high electronegativity and metabolic stability of the CF₃ group can enhance binding affinity to biological targets, improve pharmacokinetic profiles by blocking metabolic pathways, and increase lipophilicity, thereby aiding in cell membrane permeability.[1] Consequently, this structural motif is found in a range of pharmaceutically active compounds targeting various diseases.
Given its importance, the development of a robust, scalable, and economically viable synthesis route for 3-(trifluoromethyl)piperidine hydrochloride is of paramount interest to researchers in both academic and industrial settings. This guide provides a detailed, in-depth overview of a field-proven, two-step synthetic pathway that is amenable to large-scale production. The described protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Strategic Overview: A Two-Step Approach to the Target Molecule
The most scalable and industrially adopted strategy for the synthesis of this compound involves a two-step sequence:
-
Formation of the Aromatic Precursor: Synthesis of 3-(trifluoromethyl)pyridine from an inexpensive and readily available starting material, 3-picoline.
-
Heterocyclic Ring Reduction: Catalytic hydrogenation of the 3-(trifluoromethyl)pyridine intermediate to yield the saturated piperidine ring.
-
Salt Formation: Conversion of the free base to the stable hydrochloride salt.
This approach is favored for its efficiency and the ability to produce large quantities of the desired product with high purity.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-(Trifluoromethyl)pyridine
The industrial synthesis of 3-(trifluoromethyl)pyridine is typically achieved through a high-temperature, vapor-phase reaction starting from 3-picoline.[2][3] This process involves the initial chlorination of the methyl group to form 3-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to yield the desired product.
Causality of Experimental Choices:
-
Vapor-Phase Reaction: This method is highly scalable and allows for continuous processing, which is advantageous for industrial production. The high temperatures provide the necessary activation energy for the free-radical chlorination and the subsequent fluorination.[3]
-
Sequential Chlorination and Fluorination: While simultaneous chlorination/fluorination processes exist, a stepwise approach often allows for better control over the reaction and can minimize the formation of unwanted by-products.[2]
-
Hydrogen Fluoride (HF) as Fluorinating Agent: HF is the most cost-effective and atom-economical source of fluorine for large-scale production. The reaction is typically catalyzed by a metal halide.[4][5]
Protocol 1: Vapor-Phase Synthesis of 3-(Trifluoromethyl)pyridine
Disclaimer: This protocol is a representative guide and should be adapted and optimized based on the specific reactor setup and safety infrastructure. Handling of anhydrous hydrogen fluoride and high-temperature reactions requires specialized equipment and stringent safety protocols.
Materials:
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitrogen (N₂) for inerting
-
Catalyst (e.g., supported metal halide like FeCl₃ on a solid support)
Equipment:
-
High-temperature, corrosion-resistant packed-bed or fluidized-bed reactor
-
Vaporizer for 3-picoline
-
Mass flow controllers for gases
-
Condensation train for product collection
-
Scrubber system for acidic off-gases (HCl and unreacted HF)
Procedure:
-
Reactor Preparation: The reactor is packed with the catalyst and heated to the reaction temperature, typically in the range of 300-450°C, under a stream of nitrogen.
-
Chlorination Stage: 3-Picoline is vaporized and fed into the reactor along with a controlled flow of chlorine gas. The molar ratio of Cl₂ to 3-picoline is carefully controlled to favor the formation of 3-(trichloromethyl)pyridine. This stage proceeds via a free-radical mechanism.
-
Fluorination Stage: The crude 3-(trichloromethyl)pyridine from the first stage is then subjected to a stream of anhydrous HF vapor at a temperature of 150-250°C.[6] This can be done in a separate reactor or in a different zone of the same reactor. The halogen exchange reaction converts the trichloromethyl group to the trifluoromethyl group.
-
Product Collection and Purification: The product stream exiting the reactor is cooled in a series of condensers to liquefy the 3-(trifluoromethyl)pyridine and other chlorinated intermediates. The collected crude product is then purified by fractional distillation to isolate 3-(trifluoromethyl)pyridine with high purity. Unreacted starting materials and by-products can often be recycled back into the reactor to improve overall yield.[3]
Safety Considerations:
-
Hydrogen Fluoride: Anhydrous HF is an extremely corrosive and toxic substance.[7][8][9] All operations must be conducted in a well-ventilated area with specialized, HF-resistant equipment. Personnel must wear appropriate personal protective equipment (PPE), including full-body protection and HF-resistant gloves.[10] An HF emergency kit with calcium gluconate gel must be readily available.[8]
-
High Temperatures and Pressures: The vapor-phase reaction involves high temperatures and potentially elevated pressures. The reactor must be designed to withstand these conditions, and appropriate pressure relief systems must be in place.
Part 2: Catalytic Hydrogenation of 3-(Trifluoromethyl)pyridine
The reduction of the stable pyridine ring to a piperidine is a challenging transformation that requires an effective catalytic system. Heterogeneous catalytic hydrogenation is the preferred method for its scalability and the ease of catalyst separation.
Causality of Experimental Choices:
-
Catalyst Selection: Platinum group metals are highly effective for pyridine hydrogenation.[1][11] Platinum(IV) oxide (PtO₂, Adams' catalyst) and Platinum on Carbon (Pt/C) are commonly used.[11] These catalysts are robust and provide good yields.
-
Acidic Solvent: The hydrogenation is often performed in an acidic solvent, such as glacial acetic acid.[11] Protonation of the pyridine nitrogen atom facilitates the reduction by decreasing the aromaticity of the ring and preventing catalyst poisoning by the basic nitrogen lone pair.
-
High-Pressure Hydrogen: Due to the aromatic stability of the pyridine ring, high pressures of hydrogen gas (typically 50-70 bar) are required to achieve a reasonable reaction rate at moderate temperatures.[1][11]
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol is adapted from established methodologies for the hydrogenation of substituted pyridines.[11][12]
Materials:
-
3-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
High-pressure autoclave/hydrogenator equipped with a stirrer and pressure gauge
-
Hydrogen gas cylinder with a regulator
Procedure:
-
Reactor Charging: To a high-pressure reaction vessel, add 3-(trifluoromethyl)pyridine and glacial acetic acid (approximately 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
System Purge: Seal the reaction vessel and purge with nitrogen gas several times to remove all air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Quench the reaction by the slow and careful addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)piperidine.
-
Safety Considerations:
-
High-Pressure Hydrogenation: Operations involving high-pressure hydrogen must be conducted behind a safety shield in a designated area.[13] Ensure all fittings and the reactor are pressure-tested and that the operator is trained in high-pressure procedures.[13]
-
Catalyst Handling: Platinum catalysts on carbon can be pyrophoric, especially after the reaction when they are dry and in contact with air. Handle the used catalyst with care, keeping it wet until it can be safely disposed of.
Part 3: Formation of this compound
The final step is the conversion of the free base to its more stable and easily handled hydrochloride salt.
Protocol 3: Hydrochloride Salt Formation
Materials:
-
Crude 3-(Trifluoromethyl)piperidine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
Procedure:
-
Dissolution: Dissolve the crude 3-(trifluoromethyl)piperidine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Step | Reactants | Key Conditions | Typical Yield | Purity | Reference |
| 1 | 3-Picoline, Cl₂, HF | Vapor-phase, 300-450°C (chlorination), 150-250°C (fluorination), catalyst | >80% | >98% (after distillation) | [2],[3] |
| 2 | 3-(Trifluoromethyl)pyridine, H₂ | PtO₂, Acetic Acid, 50-70 bar H₂, Room Temp. | >90% | >95% (crude) | [11] |
| 3 | 3-(Trifluoromethyl)piperidine, HCl | Diethyl ether or Isopropanol, 0°C | Quantitative | >99% (after crystallization) | General Procedure |
Mechanistic Insights
Caption: Simplified mechanism of catalytic hydrogenation of the pyridine ring.
The catalytic hydrogenation of the pyridine ring on a metal surface is a complex process. The pyridine molecule, protonated by the acidic solvent, adsorbs onto the catalyst surface. Hydrogen, which has been dissociatively chemisorbed onto the metal surface as hydrogen atoms, is then added stepwise to the adsorbed pyridine ring. This sequential addition of hydrogen atoms eventually leads to the fully saturated piperidine ring, which then desorbs from the catalyst surface.
References
- University of California, Los Angeles. Hydrogen Fluoride Safety Sheet. [Link]
- University of Maryland. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
- ETH Zürich. Safe handling of Hydrofluoric acid and Hydrogen fluoride. [Link]
- O'Keeffe, D. F., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 2, 2021, pp. 186-197. [Link]
- Lin, L.
- State of California, Department of Industrial Relations. Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
- Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Rasayan Journal of Chemistry, vol. 8, no. 3, 2015, pp. 370-374. [Link]
- Tsukamoto, M., and Nakamura, T. "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach, no. 138, 2023. [Link]
- Dow Chemical Co. Preparation of (trifluoromethyl) pyridines. EP0164104A2, 1985.
- Jiangsu Sevencontinent Green Chemical Co Ltd. Preparation method of trifluoromethyl piperidine compounds. CN102603611B, 2013.
- Inner Mongolia Jiaruimi Fine Chemical Co Ltd. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. CN107954924A, 2018.
- Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, vol. 10, no. 20, 2020, pp. 11894-11899. [Link]
- Dow Chemical Co. Catalyst recycle in liquid phase halogen exchange reaction. EP0256146A1, 1988. [Link]
- Dow Chemical Co. Preparation of (trifluoromethyl)pyridines. EP0110690A1, 1984.
- Cheminova A/S. A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1, 2014.
- Pharmaffiliates. 1-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride. [Link]
- National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
- Dow Chemical Co. Preparation of (trifluoromethyl)pyridines. EP0110690B1, 1990.
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Application Notes and Protocols for N-Arylation of 3-(Trifluoromethyl)piperidine HCl
Introduction: The Strategic Importance of N-Aryl-3-(trifluoromethyl)piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics.[1] The introduction of a trifluoromethyl (-CF₃) group onto this privileged structure offers medicinal chemists a powerful tool to modulate key pharmacological properties. The -CF₃ group is highly electronegative and lipophilic, and its incorporation can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target.[2][3] Specifically, N-arylation of 3-(trifluoromethyl)piperidine provides a direct route to a class of compounds with broad therapeutic potential, from central nervous system agents to anticancer therapies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-(Trifluoromethyl)piperidine HCl in N-arylation reactions. We will delve into the mechanistic rationale behind protocol choices, offer detailed step-by-step procedures for the two most powerful C-N cross-coupling methodologies—the Buchwald-Hartwig amination and the Ullmann condensation—and provide insights into reaction optimization and troubleshooting.
Causality Behind Experimental Choices: Navigating the Challenges
The N-arylation of 3-(trifluoromethyl)piperidine presents a unique set of challenges that dictate our choice of reaction conditions.
-
Handling the HCl Salt: 3-(Trifluoromethyl)piperidine is typically supplied as a hydrochloride salt for improved stability and handling. The amine must be liberated in situ by a suitable base before it can participate in the coupling reaction. The choice of base is critical; it must be strong enough to deprotonate the piperidinium salt but not so strong as to cause unwanted side reactions with other functional groups or the catalyst system.
-
Reduced Nucleophilicity: The strongly electron-withdrawing trifluoromethyl group at the 3-position reduces the electron density on the piperidine nitrogen.[4] This diminished nucleophilicity makes the C-N bond formation more challenging compared to unsubstituted or electron-rich piperidines, often requiring more forcing conditions or highly active catalyst systems.
To address these challenges, we will focus on two robust catalytic systems renowned for their broad substrate scope and functional group tolerance.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[5] Its success with challenging substrates hinges on the careful selection of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand.[6] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6]
Workflow for Buchwald-Hartwig Amination
Sources
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- 6. researchgate.net [researchgate.net]
Application Note: 3-(Trifluoromethyl)piperidine Hydrochloride as a Foundational Building Block for Active Pharmaceutical Ingredients (APIs)
An Application Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of drug candidates. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability by modulating lipophilicity and electronic properties.[1][2] When combined with the piperidine scaffold, a ubiquitous heterocyclic motif in numerous approved drugs, the resulting building block becomes exceptionally valuable.[3][4] This document provides a detailed technical guide on the application of 3-(Trifluoromethyl)piperidine hydrochloride, a key intermediate in the synthesis of complex APIs. We will explore its properties, discuss critical handling protocols, and provide a detailed, field-proven methodology for its use in C-N cross-coupling reactions, exemplified by the synthesis of the PARP inhibitor, Niraparib.
Introduction: The Strategic Advantage of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.[5] The introduction of a trifluoromethyl (CF₃) group onto this scaffold imparts a unique set of advantages:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism. This can significantly increase a drug's half-life and reduce metabolic liabilities.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the basicity of the piperidine nitrogen and influence hydrogen bonding interactions with target proteins. Its steric bulk can also lead to improved binding selectivity.[2]
-
Increased Lipophilicity: The CF₃ group enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes and increase its volume of distribution.[1]
This compound serves as a stable, crystalline solid that is easier to handle and store than its freebase counterpart. It is a critical component in the synthesis of several advanced APIs, most notably Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP) used in the treatment of ovarian and breast cancer.[6][7][8]
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount for the successful application of any chemical building block.
Table 1: Physicochemical Data for 3-(Trifluoromethyl)piperidine and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 768-31-0 | Racemic: Not specified; (S)-isomer: 737760-98-4; (R)-isomer: 1419075-99-2 | [9][10][11] |
| Molecular Formula | C₆H₁₀F₃N | C₆H₁₁ClF₃N | [10][11] |
| Molecular Weight | 153.15 g/mol | 189.61 g/mol | [10][11] |
| Appearance | Clear, colorless to pale yellow liquid | White to off-white solid | [9][12] |
| Boiling Point | 74-75 °C @ 33 mmHg | Not applicable (solid) | [13][14] |
| Density | 1.154 g/mL at 25 °C | Not available | [13][14] |
| Refractive Index | n20/D 1.393 | Not applicable | [13][14] |
Table 2: Hazard and Safety Information for this compound
| Category | Information | Source(s) |
| Signal Word | Danger | [9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][15] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood. | [15] |
Core Application: Synthesis of Niraparib via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, making it indispensable in pharmaceutical synthesis.[16] It is particularly well-suited for coupling sterically hindered amines like 3-(trifluoromethyl)piperidine with aryl halides or triflates. This section details a representative protocol for the key coupling step in the synthesis of Niraparib.
Overview of the Niraparib Synthesis
The synthesis of Niraparib involves the coupling of the chiral (S)-3-(trifluoromethyl)piperidine building block with a functionalized indazole core.[17][18] The final API is 2-[4-((3S)-Piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.[8][18]
Caption: High-level synthetic approach to Niraparib.
Protocol: Liberation of the Free Base from the Hydrochloride Salt
Causality: The Buchwald-Hartwig reaction requires the piperidine to be a free amine (a nucleophile). The hydrochloride salt is protonated and non-nucleophilic. Therefore, the free base must be generated either in a separate step (as described here) or in situ by using a sufficient excess of a strong base in the coupling reaction. A separate workup is often cleaner and leads to a more reproducible coupling reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2 M NaOH solution with stirring until the pH is >12, as confirmed by pH paper.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with DCM or EtOAc (3x volumes). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting oil or low-melting solid is the free base. Due to its volatility, it should be used immediately in the subsequent reaction without further purification.
Protocol: Buchwald-Hartwig C-N Cross-Coupling
Principle: This reaction utilizes a palladium catalyst and a bulky, electron-rich phosphine ligand. The ligand facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired C-N bond, even with the sterically demanding piperidine nucleophile.[16]
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Amount |
| Aryl Halide (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) | Electrophile | 1.0 equiv |
| 3-(Trifluoromethyl)piperidine (free base) | Nucleophile | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Catalyst Precursor | 1-2 mol% |
| XPhos, RuPhos, or SPhos | Buchwald Ligand | 2-4 mol% |
| NaOtBu or K₃PO₄ | Base | 1.5 - 2.0 equiv |
| Anhydrous Toluene or Dioxane | Solvent | 5-10 mL per mmol |
| Schlenk flask, magnetic stirrer, condenser, inert gas line (Ar or N₂) | Equipment | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 equiv), the base (e.g., NaOtBu, 1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Expert Insight: This step must be performed in a glovebox or under a positive pressure of inert gas (Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst and ligand.
-
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the 3-(Trifluoromethyl)piperidine free base (1.2 equiv).
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir vigorously.
-
Expert Insight: The choice of base and solvent can be critical. NaOtBu is a strong base suitable for many couplings, while a weaker base like K₃PO₄ may be required for substrates with base-sensitive functional groups. Toluene and dioxane are common high-boiling, non-polar aprotic solvents for this reaction.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final coupled product.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Broader Applications
This compound is a high-value building block that provides a direct route to incorporating a metabolically robust and pharmacologically advantageous moiety into drug candidates. While its application in the synthesis of Niraparib via Buchwald-Hartwig amination is a prominent example, its utility extends to a wide range of other C-N bond-forming reactions, including reductive aminations with aldehydes/ketones and acylations to form amides. Mastery of its handling, particularly the liberation of the reactive free base, and the application of robust catalytic methods are key to leveraging its full potential in accelerating drug discovery and development programs.
References
- University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Molecules. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative.
- Molecules. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl-pipecolinates.
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Application Notes & Protocols: The Strategic Role of 3-(Trifluoromethyl)piperidine HCl in CNS Drug Discovery
Introduction: A Privileged Scaffold Enhanced for Neuropharmacology
In the landscape of central nervous system (CNS) drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of approved therapeutics and bioactive compounds.[1][2] Its prevalence is due to a combination of favorable properties: a stable heterocyclic structure, the ability to be readily functionalized, and physicochemical characteristics that can be tuned to achieve the delicate balance of water solubility and lipophilicity required for blood-brain barrier (BBB) penetration.[2]
The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, specifically creating 3-(Trifluoromethyl)piperidine, introduces a powerful set of modifications that medicinal chemists leverage to overcome common challenges in CNS drug development.[3] This guide provides an in-depth exploration of the application of 3-(Trifluoromethyl)piperidine HCl, offering both the theoretical basis for its utility and practical protocols for its evaluation.
The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media for experimental assays.[4]
The Trifluoromethyl Group: A Bioisosteric "Super-Methyl"
The CF₃ group is far more than a simple methyl mimic. Its unique electronic properties and steric profile confer significant advantages that are critical for optimizing a drug candidate's efficacy and pharmacokinetic profile.[3]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[3][5] By blocking a potential metabolic hotspot on the piperidine ring, its inclusion can significantly increase a compound's half-life, reducing dosing frequency and improving bioavailability.[6]
-
Increased Lipophilicity : Fluorine's high electronegativity renders the CF₃ group highly lipophilic.[3] This property is crucial for enhancing a molecule's ability to permeate biological membranes, most importantly the blood-brain barrier, to reach its target within the CNS.[5][6]
-
Modulation of Basicity (pKa) : As a powerful electron-withdrawing group, the CF₃ substituent lowers the pKa of the nearby piperidine nitrogen.[5] This fine-tuning of basicity is critical because it determines the molecule's ionization state at physiological pH (≈7.4). A lower pKa can reduce unwanted interactions with off-target ion channels (like the hERG channel) while still allowing for the necessary interactions at the primary biological target.
-
Improved Binding Affinity : The CF₃ group can engage in favorable interactions within the hydrophobic pockets of target proteins.[6] Its unique electronic nature also allows it to act as a mimic for a lipophilic hydrogen bond acceptor, further strengthening target engagement.[3]
| Property | Typical Value / Description | Significance in CNS Drug Discovery |
| Molecular Formula | C₆H₁₁ClF₃N | Defines the elemental composition. |
| Molecular Weight | ~189.6 g/mol | Influences diffusion and transport properties. |
| Form | Lyophilized powder or crystalline solid.[7] | Stable form for storage and handling. |
| Storage | Inert atmosphere, room temperature or refrigerated.[7] | Ensures long-term chemical integrity. |
| Key Features | Piperidine Scaffold + CF₃ Group | Combines a CNS-privileged core with a metabolic stability and lipophilicity enhancer. |
Core Applications & Mechanistic Insights
The 3-(CF₃)-piperidine scaffold is a versatile building block for synthesizing ligands that target a wide array of CNS proteins, including transporters and receptors implicated in various neurological and psychiatric disorders.
Modulators of Neurotransmitter Transporters
Derivatives of 3-(CF₃)-piperidine are frequently explored as inhibitors of neurotransmitter transporters, which are critical for regulating synaptic signaling.
-
Glycine Transporter 1 (GlyT1) Inhibitors : GlyT1 regulates glycine levels in the brain. Inhibiting this transporter elevates glycine concentrations, enhancing neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism is a key therapeutic strategy for addressing the negative symptoms of schizophrenia. Starting from a piperidine-containing compound, researchers have successfully developed potent GlyT1 inhibitors by incorporating trifluoromethyl groups, leading to drug candidates with high inhibitory activity (IC₅₀ in the nanomolar range) and favorable brain penetration.[8]
-
Dopamine Transporter (DAT) Inhibitors : The structure-activity relationship (SAR) of trifluoromethylphenyl piperidines has been extensively studied for their interaction with DAT.[5] These compounds are investigated for conditions like ADHD and depression. The position of the CF₃ group on an attached phenyl ring (ortho, meta, or para) is a critical determinant of potency and selectivity.[5]
Ligands for CNS Receptors
The scaffold is also integral to the design of molecules targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
-
Sigma Receptor Ligands : Sigma receptors are implicated in psychosis, pain, and neuroprotection. Various piperidine derivatives have been shown to bind with high affinity to these receptors, enabling the exploration of their therapeutic potential.[9][10]
-
Histamine H3 Receptor Inverse Agonists : The H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. Inverse agonists at this receptor promote wakefulness and enhance cognitive function. The piperidine derivative BF2.649 is a potent and selective H3 inverse agonist that has been shown to increase brain levels of dopamine and acetylcholine, demonstrating procognitive and wake-promoting effects in preclinical models.[11][12]
Experimental Protocols: From Bench to In Vivo Validation
The following protocols provide a validated framework for characterizing novel compounds derived from the 3-(CF₃)-piperidine scaffold.
Protocol 1: In Vitro Target Engagement - Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific CNS target, using the human dopamine transporter (hDAT) as an example.[5]
Causality : This experiment is foundational. It confirms whether a synthesized compound physically interacts with the intended molecular target and quantifies the strength of that interaction. A low Kᵢ value indicates high affinity and is a prerequisite for further development.
Caption: Workflow for a competitive radioligand binding assay.
Materials
-
Cell Membranes : Membranes from a stable cell line expressing the human target of interest (e.g., hDAT).
-
Radioligand : A tritiated ([³H]) ligand with high affinity for the target (e.g., [³H]WIN 35,428 for hDAT).[5]
-
Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[5]
-
Non-specific Binding Control : A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., GBR 12909) to saturate all specific binding sites.[5]
-
Test Compounds : 3-(CF₃)-piperidine derivatives dissolved in DMSO.
-
Hardware : 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology
-
Preparation : Thaw the cell membranes on ice. Prepare 10-point, 3-fold serial dilutions of the test compounds in assay buffer.
-
Plate Setup : In a 96-well plate, combine the following in order:
-
50 µL of assay buffer (for total binding) OR non-specific control (for non-specific binding) OR test compound dilution.
-
50 µL of [³H]Radioligand (final concentration ~1-2 nM).
-
50 µL of the cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
-
Incubation : Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[5]
-
Harvesting : Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing : Wash the filters three times with ice-cold assay buffer to eliminate any remaining unbound radioligand.[5]
-
Measurement : Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Specific Binding : Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
IC₅₀ Determination : Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation : Convert the IC₅₀ to a dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its known dissociation constant for the target.[5]
Protocol 2: In Vivo CNS Activity - Rodent Locomotor Assay
Causality : This experiment provides the first indication that the compound not only crosses the BBB but also engages CNS targets to produce a measurable behavioral effect. It helps classify the compound's functional profile (e.g., stimulant, sedative, or biphasic).[13] Many CNS disorders are modeled or assessed using locomotor tests.[14][15]
Caption: Workflow for an in vivo locomotor activity assessment.
Materials
-
Animals : Male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus : Locomotor activity chambers (e.g., transparent Plexiglas boxes) equipped with automated infrared beam arrays to track movement.
-
Test Compound : 3-(CF₃)-piperidine derivative dissolved in a suitable vehicle (e.g., saline, 5% DMSO).
Methodology
-
Acclimation : Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Dosing : Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.)). Use at least 3-4 dose levels and a vehicle group (n=8-10 animals per group).
-
Testing : Immediately after dosing, place each animal into the center of a locomotor activity chamber.
-
Data Collection : Record locomotor activity automatically for a period of 60 to 120 minutes. Key parameters include total distance traveled, vertical activity (rearing), and stereotypic movements.
Data Analysis
-
Quantification : Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the effect. Calculate the total activity over the entire session.
-
Statistical Analysis : Compare the mean activity scores for each dose group against the vehicle control group using a one-way or two-way ANOVA, followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to identify significant differences. A p-value < 0.05 is typically considered significant.
Protocol 3: In Vivo Target Engagement - Brain Microdialysis
Causality : This advanced technique provides direct evidence of target engagement in the living brain. By measuring changes in neurotransmitter levels in a specific brain region following drug administration, it links the compound's presence to a direct neurochemical effect, validating its mechanism of action.[11][15]
Materials
-
Animals : Male Sprague-Dawley rats.
-
Surgical Equipment : Stereotaxic frame, microdialysis probes (with a membrane appropriate for neurotransmitters), infusion pumps.
-
Chemicals : Artificial cerebrospinal fluid (aCSF) for perfusion, standards for the neurotransmitters of interest (e.g., dopamine, acetylcholine).
-
Analytical System : HPLC system with electrochemical or fluorescence detection.
Methodology
-
Surgery : Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Probe Insertion : On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline : Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect 3-4 baseline dialysate samples (e.g., one every 20 minutes).
-
Drug Administration : Administer the test compound (e.g., 3-(CF₃)-piperidine derivative) and continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis : Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
Data Analysis
-
Normalization : Express the neurotransmitter concentration in each post-dose sample as a percentage of the average baseline concentration for that animal.
-
Statistical Analysis : Use a repeated-measures ANOVA to compare the time course of neurotransmitter changes between the vehicle and drug-treated groups.
Data Interpretation and SAR
The integration of in vitro and in vivo data is essential for building a comprehensive understanding of a compound's potential.
Caption: Logical flow from scaffold to lead candidate in CNS drug discovery.
A hypothetical SAR study might yield data like the following, where different analogs of a 3-(CF₃)-piperidine core are tested for affinity at a primary target (e.g., DAT) and a common off-target (e.g., SERT), and then assessed for their effect on locomotor activity.
| Compound | Modification | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) | Locomotor Effect (10 mg/kg) |
| 1 | 3-(CF₃)-piperidine core | 250 | 450 | 1.8 | No significant effect |
| 1a | Add para-CF₃-phenyl group | 15 | 300 | 20 | +150% increase |
| 1b | Add meta-CF₃-phenyl group | 8 | 150 | 18.8 | +120% increase |
| 1c | Add ortho-CF₃-phenyl group | 95 | 500 | 5.3 | +25% increase |
Interpretation :
-
The unsubstituted core (1 ) has low affinity and no in vivo effect.
-
Adding a trifluoromethylphenyl group dramatically increases potency at the target DAT (compounds 1a-1c ).
-
The position of the CF₃ group is critical: the para and meta positions (1a , 1b ) confer the highest potency and a strong stimulant effect in vivo. The ortho position (1c ) is less favorable, likely due to steric hindrance.
-
All analogs show good selectivity for DAT over SERT. Compound 1a emerges as a promising lead due to its high potency, selectivity, and robust in vivo activity.
Conclusion
3-(Trifluoromethyl)piperidine HCl is not merely a chemical reagent but a strategic platform for CNS drug design. The trifluoromethyl group imparts a host of desirable properties—metabolic stability, lipophilicity, and modulated basicity—that directly address the formidable challenges of developing brain-penetrant and effective therapeutics.[3][6][16] By systematically applying the in vitro and in vivo protocols outlined in this guide, researchers can efficiently characterize novel derivatives, establish clear structure-activity relationships, and accelerate the identification of promising candidates for treating a wide range of CNS disorders.
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- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. (2016). Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337. [Link]
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- (S)-3-(trifluoromethyl)-piperidine-HCl. (n.d.). Cusabio.
- (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. (1991). Neuropharmacology, 30(8), 915-922. [Link]
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- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]
- 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (2014). Journal of Medicinal Chemistry, 57(11), 4849-4860. [Link]
- Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats. (1986). Journal of Pharmacy and Pharmacology, 38(9), 684-687. [Link]
- CNS Disorder Models. (n.d.).
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- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 288, 117106. [Link]
- BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-75.
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Protocol for Reductive Amination with 3-(Trifluoromethyl)piperidine: A Comprehensive Guide
An Application Note and Protocol for Drug Development Professionals
Abstract: The 3-(trifluoromethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, imparting favorable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of complex secondary and tertiary amines from readily available carbonyl compounds and amines.[3][4] This guide provides a detailed, field-proven protocol for the reductive amination of aldehydes and ketones with 3-(trifluoromethyl)piperidine, leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic underpinnings, offer a step-by-step experimental workflow, and present a troubleshooting guide to empower researchers in synthesizing novel chemical entities for drug discovery.
Mechanistic Rationale and Key Considerations
Reductive amination is a powerful one-pot reaction that proceeds through two principal stages: the formation of an iminium ion intermediate, followed by its immediate reduction.[5] The choice of reducing agent is critical for the success of a one-pot procedure.
Causality Behind Reagent Selection: We select Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) for this protocol due to its exceptional selectivity. Unlike stronger hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder agent, a property conferred by the electron-withdrawing and sterically hindering acetoxy groups.[6] This mildness allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound (ketone or aldehyde).[6][7] This chemoselectivity is paramount for a one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde or ketone to its corresponding alcohol, thereby maximizing the yield of the desired amine product.[7][8]
The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as NaBH(OAc)₃ is sensitive to water and less compatible with methanol.[9]
The Role of the Trifluoromethyl (CF₃) Group: The strong electron-withdrawing nature of the CF₃ group on the piperidine ring slightly decreases the basicity and nucleophilicity of the nitrogen atom.[10] However, this effect is generally not substantial enough to impede the initial nucleophilic attack on the carbonyl carbon, and the reaction proceeds efficiently under standard conditions. The inclusion of a mild acid catalyst, such as acetic acid, can be beneficial, particularly with less reactive ketones, as it accelerates imine formation by protonating the carbonyl oxygen and facilitating the departure of water.[7][11]
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol describes a general, one-pot procedure for the reaction of an aldehyde with 3-(trifluoromethyl)piperidine on a 1.0 mmol scale.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(Trifluoromethyl)piperidine | ≥97% | Sigma-Aldrich | Store under inert gas; handle in a fume hood.[12] |
| Aldehyde or Ketone | ≥98% | Commercial | Ensure purity and dryness. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich | Moisture sensitive; handle quickly in air or in a glovebox. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Other anhydrous solvents like THF or CH₂Cl₂ can also be used.[7] |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | ACS Grade | N/A | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate (EtOAc) & Hexanes | HPLC Grade | Commercial | Common eluents for chromatography. |
2.2. Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
2.3. Step-by-Step Reaction Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen or argon atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add 3-(trifluoromethyl)piperidine (1.1 mmol, 1.1 equiv.) via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) to the stirring solution in one portion.
-
Causality Note: Adding the reducing agent after a brief pre-stir of the amine and carbonyl can be beneficial, though NaBH(OAc)₃ is mild enough for all components to be mixed at once.[7] The stoichiometry is set to have a slight excess of the amine and a larger excess of the hydride to drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde/ketone is consumed (typically 2-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Safety Note: Quenching is exothermic and releases gas (hydrogen). Add the aqueous solution slowly.
-
-
Aqueous Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).[13]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expert Tip: Amines can sometimes streak on silica gel. To mitigate this, the silica can be pre-treated with triethylamine (Et₃N), or a small amount (0.5-1%) of Et₃N can be added to the eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or 0-50% ethyl acetate in hexanes).[14]
-
Workflow and Data Summary
Caption: Experimental Workflow Diagram.
Table 1: Representative Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting carbonyl reagent. |
| Stoichiometry (Hydride) | 1.2 - 1.6 equivalents | Ensures complete reduction of the iminium intermediate.[13] |
| Solvent | Anhydrous DCE, THF, or CH₂Cl₂[7] | Aprotic solvents that do not react with the hydride reagent. |
| Concentration | 0.1 - 0.5 M | A common concentration range for bimolecular reactions.[13] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most substrates; gentle heating (40-50 °C) can be used for sluggish reactions. |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; must be determined empirically via reaction monitoring. |
| Catalyst (Optional) | Acetic Acid (0.1 - 1.0 equiv.) | Useful for reactions with ketones or electron-poor amines to catalyze imine formation.[8] |
Troubleshooting Guide
| Problem Observed on TLC/LC-MS | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time. 2. Inactive reducing agent (degraded by moisture). 3. Low reactivity of substrates. | 1. Allow the reaction to stir for a longer period. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Add 1 equivalent of glacial acetic acid to catalyze imine formation or gently heat the reaction to 40 °C.[7] |
| Alcohol Byproduct Detected (from carbonyl reduction) | The reducing agent is not selective (e.g., using NaBH₄ in a one-pot setup without pre-forming the imine). | Ensure the use of a selective reagent like NaBH(OAc)₃. If using NaBH₄, it must be a two-step process: form the imine first, then add the NaBH₄.[9] |
| Dialkylation of Primary Amine (If a primary amine was used instead of piperidine) | The secondary amine product is reacting further with the aldehyde. | Use a stepwise procedure: form the imine, then reduce.[7] Alternatively, use a larger excess of the primary amine. This is not an issue for the secondary amine 3-(trifluoromethyl)piperidine. |
| Streaking on TLC Plate / Poor Recovery from Column | The basic amine product is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine to the chromatography eluent or use a deactivated (e.g., alumina) stationary phase.[14] |
References
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- Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Application Notes and Protocols for the Incorporation of 3-(Trifluoromethyl)piperidine into Novel Chemical Libraries
Abstract
The 3-(trifluoromethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring advantageous physicochemical properties upon bioactive molecules.[1][2][3] The strategic introduction of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3][4][5] This document provides detailed application notes and step-by-step protocols for the efficient incorporation of 3-(trifluoromethyl)piperidine into diverse chemical libraries, targeting researchers and professionals in drug discovery and development. The protocols herein are designed to be robust and adaptable, providing a framework for the synthesis of novel N-substituted 3-(trifluoromethyl)piperidine derivatives through key synthetic transformations including amide coupling, reductive amination, N-arylation, and urea formation.
Introduction: The Strategic Advantage of the 3-(Trifluoromethyl)piperidine Moiety
The piperidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and natural products, valued for its ability to confer favorable pharmacokinetic profiles and serve as a versatile anchor for diverse pharmacophoric elements.[6][7][8] The introduction of a trifluoromethyl (-CF3) group at the 3-position of the piperidine ring offers several distinct advantages for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] This can lead to an increased half-life and improved bioavailability of the parent molecule.
-
Modulation of Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to penetrate cellular membranes and cross the blood-brain barrier, a critical attribute for CNS-targeting agents.[1][2][9]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This modulation can lead to more favorable interactions with biological targets, such as enhanced hydrogen bonding or electrostatic interactions, thereby increasing potency.[3][10]
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or even a nitro group, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[2][11][12][13]
Given these benefits, the 3-(trifluoromethyl)piperidine building block is an invaluable tool for generating novel chemical libraries with enhanced drug-like properties. The following sections provide detailed protocols for its derivatization.
General Experimental Considerations
Materials: 3-(Trifluoromethyl)piperidine (or its hydrochloride salt) can be sourced from various chemical suppliers.[14][15][16] All other reagents and solvents should be of high purity and used as received or purified by standard methods. Anhydrous solvents and inert atmosphere conditions (Argon or Nitrogen) are critical for the palladium-catalyzed reactions.
Analytical Methods: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). Final products should be purified by flash column chromatography on silica gel and characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol I: Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry. This protocol describes a standard procedure for the coupling of 3-(trifluoromethyl)piperidine with a carboxylic acid using common coupling reagents.
Rationale
The selection of a suitable coupling reagent is crucial for efficient amide bond formation. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the secondary amine of 3-(trifluoromethyl)piperidine. The electron-withdrawing effect of the -CF3 group may slightly decrease the nucleophilicity of the piperidine nitrogen; therefore, robust activation of the carboxylic acid is recommended.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling with 3-(trifluoromethyl)piperidine.
Detailed Step-by-Step Protocol
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), 3-(trifluoromethyl)piperidine (1.1 eq), and an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the coupling reagents, for example, EDC hydrochloride (1.2 eq) and HOBt (1.2 eq). Alternatively, a catalytic amount of DMAP (0.1 eq) can be used with EDC.[17]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[16]
Protocol II: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This protocol is ideal for introducing alkyl substituents onto the piperidine nitrogen.
Rationale
This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of 3-(trifluoromethyl)piperidine with an aldehyde or ketone.[18] This is followed by in situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation as it is tolerant of a wide range of functional groups and does not reduce the starting carbonyl compound.[18] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or DCM.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination with 3-(trifluoromethyl)piperidine.
Detailed Step-by-Step Protocol
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 3-(trifluoromethyl)piperidine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-alkylated product.[18]
Protocol III: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[19] This is a key transformation for creating libraries of compounds targeting CNS receptors.
Rationale
This reaction couples an amine with an aryl halide or triflate.[19] The success of the Buchwald-Hartwig amination is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[12] For a secondary amine like 3-(trifluoromethyl)piperidine, a common catalyst system is Pd₂(dba)₃ with a ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle. Rigorous exclusion of air and moisture is essential for catalytic activity.[1]
Experimental Workflow: N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).[1]
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by 3-(trifluoromethyl)piperidine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[12]
Protocol IV: Synthesis of N-Piperidinyl Ureas
Urea derivatives are prevalent in medicinal chemistry and can be readily synthesized from 3-(trifluoromethyl)piperidine by reaction with an isocyanate or through a multi-step procedure involving a phosgene equivalent.
Rationale
The most direct route to unsymmetrical ureas involves the reaction of an amine with an isocyanate. The nucleophilic piperidine nitrogen attacks the electrophilic carbon of the isocyanate to form the urea linkage. This reaction is typically fast and high-yielding. An alternative, safer approach avoids handling toxic isocyanates by using a phosgene equivalent like N,N'-carbonyldiimidazole (CDI).[20] First, an amine is reacted with CDI to form a carbonylimidazolide intermediate, which then reacts in situ with 3-(trifluoromethyl)piperidine.
Experimental Workflow: Urea Synthesis from an Isocyanate
Caption: Workflow for urea synthesis using an isocyanate.
Detailed Step-by-Step Protocol (from Isocyanate)
-
Dissolve 3-(trifluoromethyl)piperidine (1.1 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired aryl or alkyl isocyanate (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude urea is often a solid that can be purified by trituration with a non-polar solvent (e.g., diethyl ether or hexanes) and collected by filtration. If the product is an oil, purification by flash column chromatography may be necessary.[6]
Conclusion
The 3-(trifluoromethyl)piperidine scaffold is a powerful building block for the creation of novel chemical libraries with enhanced pharmaceutical properties. The protocols detailed in these application notes provide robust and versatile methods for the N-derivatization of this important moiety. By leveraging these key synthetic transformations—amide coupling, reductive amination, Buchwald-Hartwig N-arylation, and urea synthesis—researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs. The inherent properties conferred by the trifluoromethyl group make this scaffold particularly attractive for developing metabolically stable and potent therapeutic candidates.
References
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- Zareen, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central.
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme Connect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PubMed Central.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
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Introduction: The Strategic Importance of the 3-(Trifluoromethyl)piperidine Scaffold
An in-depth guide to the asymmetric synthesis of chiral 3-(trifluoromethyl)piperidine, designed for researchers, scientists, and drug development professionals.
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs targeting a wide array of diseases.[1][2][3] Its conformational flexibility allows it to act as a versatile pharmacophore, capable of presenting substituents in well-defined three-dimensional space to optimize interactions with biological targets. The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in modern medicinal chemistry.[4][5] The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a drug candidate's potency, bioavailability, and pharmacokinetic profile.[6][7]
Consequently, the chiral 3-(trifluoromethyl)piperidine motif represents a "privileged scaffold" that combines the structural benefits of the piperidine ring with the advantageous physicochemical properties of the trifluoromethyl group. Accessing enantiomerically pure forms of this scaffold is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[8][9] This guide provides a detailed overview of key asymmetric strategies for synthesizing chiral 3-(trifluoromethyl)piperidine, focusing on methodologies that offer high stereocontrol and practical utility. We will explore catalytic asymmetric hydrogenation, diastereoselective cyclizations, and modern chemo-enzymatic approaches, providing both mechanistic insights and detailed experimental protocols.
Strategy 1: Catalytic Asymmetric Hydrogenation of Trifluoromethyl-Substituted Pyridines
One of the most direct and atom-economical methods for accessing chiral piperidines is the asymmetric hydrogenation of the corresponding aromatic pyridine precursors. However, the hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the nitrogen lone pair. The presence of the electron-withdrawing trifluoromethyl group can increase the reactivity of the pyridine ring toward reduction.[10] Iridium-based catalysts, in particular, have proven effective for this transformation, offering high yields and enantioselectivities.[10][11]
Mechanistic Rationale
The asymmetric hydrogenation typically proceeds via an iridium catalyst featuring a chiral phosphine ligand. The reaction involves the coordination of the pyridinium substrate to the metal center, followed by oxidative addition of hydrogen and a series of migratory insertion steps to reduce the ring system stereoselectively. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.
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Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions Involving 3-(Trifluoromethyl)piperidine
Introduction
The 3-(trifluoromethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto the piperidine ring—a common core in many bioactive compounds—imparts a unique combination of properties. The -CF₃ group is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the basicity (pKa) of the piperidine nitrogen, all of which can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2][3][4]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in synthetic organic chemistry for forging carbon-carbon and carbon-heteroatom bonds.[5] Among these, the Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds by enabling the direct coupling of amines with aryl halides.[6][7][8] This reaction is particularly crucial for creating N-aryl-3-(trifluoromethyl)piperidine derivatives, which are key intermediates in the development of novel therapeutics.
This guide provides a detailed examination of the palladium-catalyzed N-arylation of 3-(trifluoromethyl)piperidine. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into mechanism, optimization, and troubleshooting. The protocols herein are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Section 1: The Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is the premier method for coupling an amine with an aryl halide or pseudohalide (e.g., triflate). The reaction is prized for its broad substrate scope and high functional group tolerance, allowing for the late-stage functionalization of complex molecules.[8][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium(0) active species. The general mechanism is outlined below.[7][10]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (in this case, 3-(trifluoromethyl)piperidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more reactive palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the N-arylpiperidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial as they accelerate this step.[10]
Key Considerations for Coupling with 3-(Trifluoromethyl)piperidine
The electronic properties of 3-(trifluoromethyl)piperidine present unique challenges and considerations compared to simple alkylamines.
-
Nucleophilicity: The strongly electron-withdrawing -CF₃ group reduces the electron density on the nitrogen atom, lowering its nucleophilicity and basicity. This can slow the rate of coordination to the palladium center and makes the deprotonation step more challenging.
-
Steric Hindrance: The piperidine ring is sterically demanding. This, combined with the bulky ligands required for the catalyst system, necessitates careful optimization to achieve efficient coupling.
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, as it is strong enough to deprotonate the palladium-amine complex without competing as a nucleophile.[11] For more sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this often requires higher temperatures and longer reaction times.[9]
-
Catalyst System: The selection of the palladium precursor and, more importantly, the phosphine ligand is paramount. So-called "Buchwald Ligands" are a class of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are exceptionally effective because they promote the crucial reductive elimination step.[10] For general screening, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like XPhos is a robust starting point.[11]
Section 2: Experimental Protocols and Data
The following section provides a detailed, generalized protocol for the N-arylation of 3-(trifluoromethyl)piperidine with an aryl bromide. This serves as a validated starting point for further optimization.
General Protocol for N-Arylation of 3-(Trifluoromethyl)piperidine
This protocol outlines a typical setup for the Buchwald-Hartwig coupling of an aryl bromide with 3-(trifluoromethyl)piperidine.[11]
Materials & Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-(Trifluoromethyl)piperidine (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Experimental Workflow:
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (1.4 equiv), XPhos (0.04 equiv), and palladium(II) acetate (0.02 equiv).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the aryl bromide (1.0 equiv) followed by 3-(trifluoromethyl)piperidine (1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data and Substrate Scope
The choice of reagents and conditions can be adapted based on the reactivity of the aryl halide. The following table summarizes typical conditions and expected outcomes.
| Aryl Halide (Ar-X) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80–100 | >90% |
| Aryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 75–95% |
| Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 60–85% |
| Aryl Triflate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 70–90% |
Section 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A decision-making flowchart for troubleshooting the reaction.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure) | Ensure rigorous inert atmosphere technique; use freshly degassed, anhydrous solvents.[11] |
| 2. Decomposed Base | Use a fresh bottle of sodium tert-butoxide; store in a desiccator. | |
| 3. Insufficient Temperature | For less reactive halides (e.g., chlorides), ensure the reaction temperature is high enough (100-110 °C). | |
| Hydrodehalogenation of Ar-X | 1. Presence of Water | Use flame-dried glassware and anhydrous solvents. Water can protonate intermediates and lead to this side product. |
| 2. β-Hydride Elimination from Amide | This is an unproductive side reaction. Changing the ligand or solvent may alter the reaction pathway to favor reductive elimination.[7] | |
| Formation of Dark Pd Mirror | Catalyst Decomposition ("Crashing Out") | The ligand may not be effectively stabilizing the Pd species. Increase ligand-to-palladium ratio (e.g., from 2:1 to 3:1) or switch to a more robust ligand. |
Section 4: Other Relevant Palladium-Catalyzed Reactions
While Buchwald-Hartwig amination is the most direct coupling method, other palladium-catalyzed reactions can be employed on derivatives of 3-(trifluoromethyl)piperidine, expanding its synthetic utility.
-
Suzuki-Miyaura Coupling: If the piperidine nitrogen is first coupled to a dihalide (e.g., 2,4-dichloropyrimidine), the remaining halogen can undergo a subsequent Suzuki-Miyaura C-C bond formation with an arylboronic acid. This two-step sequence allows for the construction of complex, multi-aryl systems. This strategy has been successfully applied to other trifluoromethylated heterocycles.[12][13]
-
Sonogashira Coupling: Similarly, a halogenated N-aryl-3-(trifluoromethyl)piperidine derivative can be coupled with a terminal alkyne using a palladium/copper co-catalyst system. This is a powerful method for introducing alkyne functionalities.[14][15][16]
-
Heck Reaction: While less common for this specific scaffold, Heck reactions can functionalize N-alkenyl piperidines. More relevantly, Heck-type reactions are used to synthesize trifluoromethylated building blocks themselves.[17][18]
These reactions highlight the versatility of palladium catalysis in building molecular complexity around the 3-(trifluoromethyl)piperidine core, making it a powerful tool for drug discovery programs.
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- (R)-N-(3-(Trifluoromethyl)phenyl)
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- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
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- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH.
- N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA)
- Sonogashira Coupling Reaction with Diminished Homocoupling.
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- Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
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Application Note: Advanced 19F NMR Spectroscopy Techniques for the Characterization of Trifluoromethyl Compounds in Research and Development
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. The fluorine-19 (¹⁹F) nucleus is an outstanding nuclear magnetic resonance (NMR) probe due to its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local electronic environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of ¹⁹F NMR spectroscopy for the analysis of trifluoromethyl-containing compounds. We delve into fundamental principles, present detailed protocols for quantitative analysis and structural elucidation, and explore advanced techniques for studying molecular interactions, with a focus on causality and field-proven insights.
The Unique Power of the ¹⁹F Nucleus and the CF₃ Moiety
The utility of ¹⁹F NMR stems from several advantageous nuclear properties. The ¹⁹F nucleus has a spin of ½, just like a proton, which leads to sharp, easily interpretable signals. Its natural abundance is 100%, and its sensitivity is approximately 83% that of ¹H, making it the third most receptive stable nucleus for NMR after ¹H and ³H.[1]
What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, which spans over 800 ppm.[1] For organofluorine compounds, the range is typically -50 to -220 ppm, which is significantly wider than the ~12 ppm range for ¹H NMR.[1][2] This large dispersion dramatically reduces the probability of signal overlap, even in complex mixtures, making ¹⁹F NMR an ideal tool for screening applications.[3]
The trifluoromethyl group is particularly advantageous as a ¹⁹F NMR reporter:
-
Signal Simplicity: The three fluorine atoms are magnetically equivalent, typically yielding a single, sharp resonance (a singlet in proton-decoupled spectra), which simplifies spectral analysis.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group generally inert to metabolic degradation.[4]
-
Environmental Sensitivity: The ¹⁹F chemical shift of a CF₃ group is highly sensitive to changes in its microenvironment, including solvent polarity, pH, and, most importantly, binding to a biological target.[4][5] This sensitivity is the foundation of its use in drug discovery.
Foundational Principles and Experimental Setup
Chemical Shift Referencing: The Key to Reproducibility
Accurate and consistent chemical shift referencing is critical, especially in drug screening where subtle shifts indicate weak binding.[6] Unlike ¹H NMR, where tetramethylsilane (TMS) is a universal internal standard, ¹⁹F NMR referencing can be more complex. While neat trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), it is volatile and not practical for routine use.[1]
Causality: Spectrometer-generated indirect referencing can be unreliable due to sample-to-sample variations in magnetic susceptibility.[6] Therefore, using a chemically inert, stable internal reference compound is paramount for data accuracy and comparability across experiments.
Protocol 1: Sample Preparation with an Internal Reference
-
Select a Reference Standard: Choose a standard with a sharp singlet in a clear spectral region, that is soluble in your NMR solvent and chemically inert with respect to your analyte and target. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) or trifluorotoluene are excellent choices for many applications.[7]
-
Prepare a Stock Solution: Accurately weigh the reference standard and dissolve it in the deuterated solvent of choice (e.g., DMSO-d₆, D₂O with a buffer) to create a stock solution of known concentration.
-
Prepare the Analyte Sample: Accurately weigh the trifluoromethyl-containing analyte.
-
Combine and Dissolve: Dissolve the analyte in a precise volume of the reference standard stock solution. A typical concentration for analytes is 1-10 mM.
-
Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Norell, Wilmad).
Standard 1D ¹⁹F NMR Acquisition
A standard 1D ¹⁹F experiment is the workhorse for initial characterization. Often, proton decoupling is employed to simplify the spectra by removing ¹H-¹⁹F J-coupling, which collapses multiplets into sharp singlets for CF₃ groups.
Protocol 2: Acquiring a Proton-Decoupled 1D ¹⁹F Spectrum
-
Instrument Setup: Insert the sample into a spectrometer equipped with a fluorine-capable probe. Tune and match the probe for the ¹⁹F frequency.
-
Load Pulse Program: Select a standard 1D pulse program with proton decoupling (e.g., zgig on Bruker systems).
-
Set Spectral Width (SW): Ensure the spectral width encompasses the expected chemical shift range for CF₃ groups (e.g., -50 to -90 ppm) and your reference standard. A width of 100-150 ppm is often sufficient.
-
Set Transmitter Frequency Offset (O1P): Center the transmitter frequency in the middle of the region of interest.
-
Set Relaxation Delay (D1): For routine qualitative spectra, a D1 of 1-2 seconds is usually adequate.
-
Set Number of Scans (NS): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient to achieve an excellent signal-to-noise ratio.
-
Acquire Data: Start the acquisition.
-
Processing: After acquisition, apply Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum by setting the chemical shift of your internal standard to its known value.
Quantitative ¹⁹F NMR (qNMR) for Purity and Concentration
qNMR is a powerful primary analytical method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[8] The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.
Causality: For accurate quantification, the experiment must be designed to ensure complete spin-lattice relaxation (T₁) between successive pulses. If the relaxation delay (D1) is too short, signals with longer T₁ values will become saturated, leading to underestimated integrals and inaccurate results.[9][10] The T₁ for CF₃ groups can be on the order of 2-5 seconds, and sometimes longer. A conservative D1 of at least 5-7 times the longest T₁ is required.[9] Using an inverse-gated decoupling sequence is also critical to suppress the Nuclear Overhauser Effect (NOE), which can otherwise perturb signal intensities.[7][10]
Protocol 3: Accurate Quantification using ¹⁹F qNMR
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the internal standard is a certified reference material (CRM) if available and that all masses are measured with high accuracy.
-
Determine T₁: If the T₁ of your analyte is unknown, perform an inversion-recovery experiment to measure it accurately.
-
Instrument Setup: Load a 1D pulse program with inverse-gated decoupling.
-
Set Key Parameters:
-
Pulse Angle (P1): Set to a 90° pulse for maximum signal excitation.
-
Relaxation Delay (D1): Set D1 ≥ 7 × T₁_longest. A delay of 30-60 seconds is often a safe starting point if T₁ is unknown but should be verified.[9]
-
Number of Scans (NS): Use a sufficient number of scans (e.g., 64-256) to obtain a high signal-to-noise ratio (>250:1) for accurate integration.
-
-
Acquire and Process: Acquire the data and process as in Protocol 2. Carefully perform manual integration of the analyte and reference signals.
-
Calculate Purity/Concentration: Use the following formula:
Purity_analyte (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × Purity_std (%)
Where:
-
I = Integral area
-
N = Number of fluorine nuclei per molecule for the integrated signal (e.g., 3 for a CF₃ group)
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
Advanced Techniques for Structural and Interaction Analysis
1D and 2D ¹H-¹⁹F HOESY for Spatial Proximity
While J-coupling provides through-bond connectivity, the Heteronuclear Overhauser Effect (HOE) provides through-space information, revealing which nuclei are close to each other (< 5 Å), regardless of bonding. The ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is exceptionally powerful for assigning stereochemistry and determining the conformation of molecules containing CF₃ groups.[11][12]
Causality: The HOE is a cross-relaxation phenomenon. Irradiating one spin population (e.g., ¹⁹F) can perturb the population of another nearby spin (e.g., ¹H), leading to an intensity change in the observed signal. This effect is distance-dependent (proportional to 1/r⁶), making it a sensitive molecular ruler. 1D selective HOESY is much faster than 2D HOESY and is ideal when specific correlations are being investigated.[13][14]
Protocol 4: 1D Selective ¹H-{¹⁹F} HOESY Experiment
-
Identify Frequencies: Acquire standard 1D ¹H and ¹⁹F spectra and note the chemical shifts of the CF₃ group and the protons of interest.
-
Load Pulse Program: Use a selective 1D HOESY pulse sequence (e.g., selhoenf on Bruker).
-
Set Parameters:
-
Selective Irradiation Frequency: Set the frequency to selectively irradiate the CF₃ resonance.
-
Mixing Time (d8): This is the period during which the HOE builds up. Typical values range from 300 ms to 1.5 s. A series of experiments with varying mixing times can be performed to build an NOE curve for quantitative distance measurements.[12]
-
-
Acquire Data: Run the experiment. A control spectrum without ¹⁹F irradiation should also be acquired.
-
Analyze: Subtract the control spectrum from the HOESY spectrum. The resulting difference spectrum will show positive signals only for those protons that are spatially close to the irradiated CF₃ group.[15]
Relaxation-Based Methods for Probing Molecular Interactions
Changes in spin-spin relaxation time (T₂) are highly sensitive to changes in molecular tumbling and chemical exchange processes. This makes T₂ measurements an excellent tool for detecting and characterizing the binding of a CF₃-containing ligand to a large protein target.[16]
Causality: A small molecule (ligand) tumbles rapidly in solution and has a long T₂ (resulting in a sharp NMR peak). When it binds to a large protein, it effectively tumbles at the much slower rate of the protein, causing its T₂ to decrease dramatically (resulting in significant line broadening). In the common fast-exchange regime, the observed relaxation rate is a population-weighted average of the free and bound states. As more ligand binds, the observed line width increases, providing a direct reporter on the binding event.[17]
Application Spotlight: Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a premier technology for FBDD.[18][19] In this approach, libraries of low-molecular-weight fragments are screened for weak binding to a protein target. Hits are then optimized into potent lead compounds.
Causality: The sensitivity and low background of ¹⁹F NMR make it ideal for detecting the weak (mM to µM) binding typical of fragments.[17] A binding event can be detected by observing changes in the ligand's ¹⁹F NMR signal upon addition of the target protein, such as a change in chemical shift (Δδ), an increase in line width (due to decreased T₂), or a decrease in signal intensity.[3]
Protocol 5: Fragment Screening by ¹⁹F NMR
-
Prepare Samples: Create mixtures (cocktails) of 5-10 fluorinated fragments per NMR tube. Ensure the ¹⁹F signals of the fragments in each cocktail are resolved. Prepare two sets of samples: one with fragments alone ("control") and one with fragments plus the target protein (typically 10-50 µM).
-
Acquire Spectra: Record 1D ¹⁹F NMR spectra for both the control and protein-containing samples.
-
Identify Hits: Compare the spectra. A fragment is considered a "hit" if its signal in the protein-containing sample is broadened, shifted, or significantly decreased in intensity compared to the control.
-
Validate Hits: Re-screen individual hits to confirm binding and rule out non-specific interactions or aggregation.
-
Characterize Binding: Perform a titration by acquiring ¹⁹F spectra at a fixed ligand concentration and increasing protein concentrations. The change in chemical shift or line width can be plotted to determine the dissociation constant (Kd).
Data Summary
The chemical shift of a trifluoromethyl group is highly dependent on its electronic environment. The table below provides typical ranges.
| Trifluoromethyl Group Environment | Typical ¹⁹F Chemical Shift Range (ppm vs CFCl₃) |
| Aliphatic (e.g., R-CF₃) | -55 to -80 |
| Aromatic (e.g., Ar-CF₃) | -58 to -65 |
| Attached to Carbonyl (e.g., R-CO-CF₃) | -75 to -85 |
| Attached to Oxygen (e.g., R-O-CF₃) | -55 to -80 |
Data compiled from sources.[1][20][21][22]
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the analysis of trifluoromethyl compounds. Its high sensitivity, wide spectral dispersion, and the reporter qualities of the CF₃ group provide unparalleled insights for applications ranging from routine quality control to cutting-edge drug discovery. By understanding the causality behind experimental parameter selection—such as the critical importance of relaxation delays in qNMR and mixing times in HOESY—researchers can harness the full power of this technique. The protocols and applications detailed herein provide a robust framework for leveraging ¹⁹F NMR to accelerate research and development in chemistry, biology, and medicine.
References
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- Jee, J. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
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- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- JEOL Ltd. (n.d.). Application for fluorine compounds. JEOL Ltd. [Link]
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]
- Sherry, A. D., & Caravan, P. (2009).
- Fujisawa, H., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Johansson, E. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
- Linclau, B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. American Chemical Society. [Link]
- Thermo Fisher Scientific. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
- O'Hagan, D., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.
- Krivdin, L. B. (2023).
- Costello, C., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
- Evers, E. A. (1992). The low-temperature 19F NMR spectrum of the stereochemically non-rigid compound, CH3SPF4, shows three fluorine environments.
- Evers, A. S., & Haycock, J. C. (1992). 19F-NMR spin-spin relaxation (T2) method for characterizing volatile anesthetic binding to proteins. Analysis of isoflurane binding to serum albumin. PubMed. [Link]
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- Yu, W., & Long, S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- Butts, C., et al. (2019). Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. PubMed. [Link]
- University of Ottawa NMR Facility Blog. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa. [Link]
- Weininger, U., & Schwalbe, H. (2020). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PMC. [Link]
- Roberts, G. C. K. (2001). Fluorine NMR. University of Leicester. [Link]
- IMSERC. (n.d.). AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum. Northwestern University. [Link]
- Perras, F. A., et al. (n.d.). Ultrafast 19F MAS NMR.
- Dolbier, W. R. (2011). An Overview of Fluorine NMR.
- Singh, S., & Kumar, R. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- D'Cunha, R., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. [Link]
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High-throughput screening assays for 3-(Trifluoromethyl)piperidine derivatives
Application Note & Protocols
Introduction: The Strategic Value of the 3-(Trifluoromethyl)piperidine Scaffold
The 3-(trifluoromethyl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Its prominence stems from the unique combination of the piperidine ring, a common feature in many successful drugs providing favorable pharmacokinetic properties, and the trifluoromethyl (CF₃) group. The CF₃ group is a powerful bioisostere for a methyl group but imparts distinct advantages, including increased metabolic stability, enhanced membrane permeability, and altered pKa, which can significantly improve a compound's drug-like properties.[1][2] Derivatives of this scaffold have shown promise as potent inhibitors of challenging targets like the HDM2-p53 protein-protein interaction, highlighting their therapeutic potential.[3]
This guide provides a strategic framework and detailed protocols for conducting high-throughput screening (HTS) campaigns on libraries of 3-(trifluoromethyl)piperidine derivatives. We will move beyond generic templates to address the specific challenges and opportunities presented by this chemical class, focusing on robust assay design, proactive interference mitigation, and intelligent data analysis to accelerate the identification of high-quality hit compounds.
Section 1: The HTS Funnel: A Strategic Workflow for Screening Privileged Scaffolds
Screening a library of privileged scaffolds requires a multi-step, tiered approach to efficiently manage resources and eliminate false positives. The goal is not just to find "activity" but to identify well-behaved, potent, and selective modulators of the target.
Caption: The High-Throughput Screening (HTS) Funnel.
Section 2: Assay Selection & Platform Technologies
The choice of assay technology is dictated by the biological target class. For 3-(trifluoromethyl)piperidine libraries, which can interact with a wide range of proteins, versatile and robust platforms are essential.
| Target Class | Recommended HTS Assay | Principle | Pros | Cons |
| Gq-Coupled GPCRs | No-Wash Calcium Flux (Fluorescent) | Measures intracellular Ca²⁺ release upon receptor activation using a fluorescent dye.[4][5] | Homogeneous, fast kinetic readout, high signal-to-background.[6] | Prone to interference from fluorescent compounds; indirect measure of activation. |
| Kinases | ADP-Glo™ (Luminescent) | Quantifies ADP produced by the kinase reaction via conversion to ATP, which drives a luciferase reaction.[7] | Highly sensitive, low background, broad dynamic range, resistant to fluorescent interference.[8][9] | Multi-step reagent addition; potential for luciferase inhibitor interference.[10] |
| Protein-Protein Interactions | Time-Resolved FRET (TR-FRET) | Measures proximity of two tagged binding partners via energy transfer from a donor to an acceptor fluorophore. | Homogeneous, ratiometric detection reduces some interferences. | Can be affected by light scattering and quenching compounds.[10] |
Case Study 1: Screening for Modulators of a Gq-Coupled GPCR
G protein-coupled receptors (GPCRs) are a major drug target class. Activation of Gq-coupled GPCRs triggers the release of intracellular calcium, a robust and easily measurable signal in HTS.[4][5][11]
Caption: Simplified Gq-GPCR signaling pathway.
Case Study 2: Screening for Kinase Inhibitors
Kinases are another critical target class, and their dysregulation is implicated in numerous diseases.[12] The ADP-Glo™ assay is a powerful luminescent platform that universally measures the activity of any ADP-generating enzyme, including kinases, by quantifying the amount of ADP produced in the reaction.[7][9]
Section 3: Detailed Experimental Protocols
These protocols are designed for a 384-well plate format but can be adapted. Crucially, every HTS run must include controls to assess assay quality.
-
Negative Control: Vehicle only (e.g., DMSO), representing 0% activity/inhibition.
-
Positive Control: A known agonist or inhibitor, representing 100% activity/inhibition.
The quality of an HTS assay is quantified by the Z'-factor , which measures the separation between the positive and negative controls.[13] An assay is considered robust and suitable for screening if the Z'-factor is greater than 0.5.[14][15]
Z'-Factor Formula: Z' = 1 - ( (3 * StDev_pos + 3 * StDev_neg) / |Mean_pos - Mean_neg| )[16][17]
Protocol 3.1: Calcium Flux Assay for GPCR Agonists
This protocol describes a no-wash, fluorescence-based assay to identify agonists for a Gq-coupled GPCR expressed in CHO or HEK293 cells.
Materials:
-
Assay Cells (e.g., CHO-K1 expressing the target GPCR)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash) with probenecid
-
384-well black, clear-bottom assay plates
-
Compound plates with 3-(Trifluoromethyl)piperidine derivatives
-
Kinetic fluorescence plate reader (e.g., FLIPR®, FDSS)
Methodology:
-
Cell Plating:
-
Seed cells into 384-well assay plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.[4]
-
Scientist's Note: Optimal cell density is critical. Too few cells will yield a weak signal, while too many can lead to receptor desensitization and high background.
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, ensuring the inclusion of probenecid to prevent dye efflux.
-
Add 25 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.[4]
-
-
Compound Addition & Measurement:
-
Place the assay plate into the kinetic fluorescence plate reader.
-
Record a baseline fluorescence signal for 10-20 seconds.
-
Add 12.5 µL of compound from the source plate (or positive/negative controls).
-
Immediately begin recording the fluorescence signal kinetically for 90-180 seconds.[4]
-
Scientist's Note: The calcium response is rapid and transient.[4] A kinetic read is essential to capture the peak signal.
-
Protocol 3.2: ADP-Glo™ Assay for Kinase Inhibitors
This protocol outlines a method to screen for inhibitors of a purified kinase enzyme.
Materials:
-
Purified Kinase and its specific substrate
-
Kinase Reaction Buffer (containing MgCl₂)
-
ATP solution (at the Kₘ concentration for the kinase, if known)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Compound plates with 3-(Trifluoromethyl)piperidine derivatives
-
Luminometer plate reader
Methodology:
-
Kinase Reaction:
-
In the 384-well plate, add 2.5 µL of compound solution/controls.
-
Add 2.5 µL of a 2X enzyme/substrate mixture in reaction buffer.
-
Initiate the reaction by adding 5 µL of a 1X ATP solution. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.[8]
-
Scientist's Note: The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[9][15]
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader. The signal intensity is directly proportional to the kinase activity.[7]
-
Section 4: Addressing Compound-Specific Challenges
Fluorinated compounds like 3-(trifluoromethyl)piperidine derivatives can present specific challenges in HTS assays. Proactive identification of these issues is key to avoiding wasted effort on false positives.
-
Fluorescence Interference: The CF₃ group itself is not fluorescent, but the parent molecule can be. Compounds that fluoresce at the same wavelength as the assay dye will appear as false positive "agonists" in a calcium flux assay.[18]
-
Mitigation Strategy: A simple counter-screen is to pre-read the compound plates in the fluorescence reader before the assay. Any wells showing high background fluorescence should be flagged.[18] A second strategy is to use a luminescent-based orthogonal assay, like an aequorin-based calcium assay, which is less susceptible to this type of interference.[11]
-
-
Light Quenching/Scattering: Compounds can absorb the excitation or emission light, leading to a decrease in signal (quenching) and appearing as false positive "inhibitors".[10]
-
Mitigation Strategy: For kinase assays, running a parallel "ATP-depletion interference" control is effective. Here, compounds are added to a reaction that has already gone to completion (high ADP). A compound that non-specifically quenches the luminescence will reduce the signal and can be identified.
-
-
Poor Solubility: While the CF₃ group often enhances solubility, poorly soluble compounds can form aggregates, which are a notorious source of non-specific inhibition.
-
Mitigation Strategy: Include detergents like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates. Hits should be re-tested with and without detergent to confirm their activity is not aggregation-based.
-
Section 5: Data Analysis and Hit Triage
Raw HTS data must be normalized and analyzed to identify statistically significant hits.[19]
-
Normalization: Raw data from each well is typically normalized to the plate controls: % Activity = ( (Value_compound - Mean_neg) / (Mean_pos - Mean_neg) ) * 100
-
Hit Selection: A common threshold for hit selection is a value greater than three standard deviations from the mean of the negative controls.[20]
-
Hit Confirmation: Initial hits identified from the primary screen must be re-tested.[21] This involves sourcing a fresh sample of the compound and testing it in the same assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically 8-10 points) to determine their potency (EC₅₀ for agonists, IC₅₀ for inhibitors). This step is critical for prioritizing the most potent compounds for further study.[22]
-
Orthogonal Validation: The most promising hits should be validated in an orthogonal assay—one that measures the same biological endpoint but uses a different technology.[23] For example, a hit from a fluorescent calcium flux assay could be confirmed using a β-arrestin recruitment assay, which measures a different downstream signaling event.[6][24] This ensures the observed activity is target-specific and not an artifact of the primary assay technology.
Conclusion
Screening libraries of 3-(trifluoromethyl)piperidine derivatives offers a promising avenue for discovering novel therapeutics. Success in this endeavor relies not on a single experiment but on a robust, multi-faceted strategy. By selecting the appropriate assay technology for the target, meticulously validating assay performance with the Z'-factor, proactively designing counter-screens to eliminate technology-specific interferences, and following a rigorous hit triage cascade, researchers can confidently identify and advance high-quality chemical matter from the screening plate to lead optimization.
References
- Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Purdue University.
- Wang, T., Li, Z., & Locuson, C. W. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.
- Z-Factor Calculator. (n.d.). Assay Quality Control.
- HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube.
- Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2899–2904.
- Gαq GPCR assays. (n.d.). ION Biosciences.
- Kunapuli, P., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
- Djali, P., et al. (2007). Determining G-protein coupled receptor activation in high and medium throughput screens. Proceedings of the Life Sciences Conference.
- Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. (2011). Promega Connections.
- Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology and Applied Pharmacology, 479, 116709.
- What Is the Best Kinase Assay?. (2023). BellBrook Labs.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Gonzalez-Lopez de Turiso, F., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 929–934.
- In Vitro Screening of Per- and Polyfluorinated Substances (PFAS) for Interference with Seven Thyroid Hormone System Targets Across Nine Assays. (2023). AMiner.
- High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key.
- HiTSeekR: a web-server for the analysis of high-throughput screening data. (2016). Oxford Academic.
- Analysis of High Throughput Screening Assays using Cluster Enrichment. (2014). NIH Public Access.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). SLAS Discovery.
- Microwell fluoride assay screening for enzymatic defluorination. (2021). PubMed.
- Statistical techniques for handling high content screening data. (2007). Drug Discovery World.
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2017). Assay Guidance Manual.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2023). ResearchGate.
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Application Notes and Protocols for the Development of Serotonin Receptor Agonists
These comprehensive application notes serve as a detailed technical guide for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel serotonin receptor agonists. This document provides not only step-by-step protocols for key assays but also the underlying scientific principles and rationale, reflecting field-proven insights to empower your research.
Introduction: The Serotonin System - A Rich Target Landscape
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter and hormone that modulates a vast array of physiological and psychological processes.[1][2] Its influence extends to mood, sleep, appetite, cognition, and gastrointestinal motility.[1][2] The diverse effects of serotonin are mediated by a large family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7), encompassing at least 14 subtypes.[2][3]
With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G protein-coupled receptors (GPCRs).[4][5] This structural and functional diversity makes the serotonin system a highly attractive landscape for therapeutic intervention. The development of selective agonists for specific 5-HT receptor subtypes holds immense promise for treating a wide range of disorders, including depression, anxiety, migraine, and gastrointestinal dysfunction.[6][7][8]
The Drug Discovery Workflow: A Strategic Approach to Agonist Development
The journey from a novel chemical entity to a potential therapeutic agent is a multi-step process that requires a strategic and well-validated workflow. The following diagram outlines a typical cascade for the discovery and development of serotonin receptor agonists.
Caption: Simplified signaling pathways for Gs and Gi-coupled serotonin receptors.
Principle: 5-HT receptors coupled to Gq (e.g., the 5-HT2 family) activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic Ca²⁺ concentration. [9] Protocol 3: Fluo-4 Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the target 5-HT2 receptor.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic® F-127 (optional, to aid dye solubilization).
-
Test compound and reference agonist.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the cells into the black-walled plates the day before the assay. [1]2. Dye Loading: Remove the growth medium and add the Fluo-4 AM dye-loading solution (typically 2-5 µM Fluo-4 AM in HHBS, with or without Pluronic® F-127) to each well. [1]3. Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the dye to be taken up by the cells and de-esterified.
-
Washing: Gently wash the cells with HHBS to remove excess dye.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. The instrument will automatically inject the test compound or reference agonist into each well while simultaneously measuring the fluorescence intensity over time (e.g., excitation ~490 nm, emission ~525 nm). [1] Data Analysis:
-
The change in fluorescence intensity (ΔF) over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Emax.
Signaling Pathway for Gq-Coupled Receptors:
Caption: Simplified signaling pathway for Gq-coupled serotonin receptors.
Principle: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. β-arrestin recruitment assays provide a measure of agonist activity that is independent of G protein coupling. [4][10] Protocol 4: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
Materials:
-
Cells engineered to co-express the target 5-HT receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Assay buffer.
-
Test compound and reference agonist.
-
Detection reagents containing the enzyme substrate.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a white, opaque 96- or 384-well plate. [4]2. Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that hydrolyzes the substrate, generating a chemiluminescent signal.
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Plot the luminescent signal against the log concentration of the agonist.
-
Determine the EC₅₀ and Emax for β-arrestin recruitment.
In Vivo Evaluation of Serotonin Receptor Agonists
Following in vitro characterization, promising lead compounds are advanced to in vivo studies to assess their efficacy and potential therapeutic effects in relevant animal models.
Models for Antidepressant and Anxiolytic Activity
Principle: The forced swim test (FST) and the tail suspension test (TST) are widely used behavioral assays to screen for potential antidepressant activity in rodents. [5]These tests are based on the principle that an animal will adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.
Protocol 5: Forced Swim Test (FST) in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (24-26°C) to a depth of 30 cm.
-
Test compound, reference antidepressant (e.g., fluoxetine), and vehicle control.
-
Video recording and analysis software.
Procedure:
-
Pre-test Session: On day 1, place each rat individually into the water-filled cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.
-
Drug Administration: Administer the test compound, reference drug, or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior). [7]3. Test Session: On day 2, place the rats back into the swim cylinder for a 5-minute test session. [7]4. Behavioral Scoring: Record the session and score the duration of immobility (defined as the lack of movement except for small motions to keep the head above water).
Data Analysis:
-
Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant decrease in immobility time compared to the vehicle-treated group suggests potential antidepressant-like activity.
Models for Prokinetic Activity (Gastrointestinal Motility)
Principle: 5-HT4 receptor agonists are known to have prokinetic effects, promoting gastrointestinal motility. [7]In vivo models can be used to assess a compound's ability to increase gastric emptying, intestinal transit, and colonic motility. [9][11] Protocol 6: Whole Gut Transit Time in Mice
Materials:
-
Male C57BL/6 mice.
-
Non-absorbable marker (e.g., carmine red or charcoal meal).
-
Test compound (a 5-HT4 agonist), reference drug (e.g., prucalopride), and vehicle control.
-
Gavage needles.
Procedure:
-
Fasting: Fast the mice overnight with free access to water.
-
Drug Administration: Administer the test compound, reference drug, or vehicle via oral gavage.
-
Marker Administration: After a specified time (e.g., 30 minutes), administer the non-absorbable marker orally.
-
Observation: House the mice individually in cages with white paper lining the bottom. Monitor the time until the first appearance of the colored feces.
-
Colonic Motility Assessment (optional): At a predetermined time point after marker administration, euthanize the mice and measure the distance traveled by the marker in the small intestine and colon. [9] Data Analysis:
-
Compare the whole gut transit time (time to first colored feces) between treatment groups.
-
For colonic motility, calculate the geometric center of the marker distribution.
-
A significant decrease in transit time or an increase in the geometric center indicates a prokinetic effect.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example In Vitro Pharmacological Profile of a Novel 5-HT Receptor Agonist
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Maximal Response (% of Serotonin) |
| 5-HT1A | 1.5 ± 0.2 | 5.2 ± 0.8 (cAMP inh.) | 95 ± 5 |
| 5-HT2A | >1000 | >1000 (Ca²⁺ flux) | N/A |
| 5-HT2C | 550 ± 45 | 870 ± 98 (Ca²⁺ flux) | 35 ± 8 |
| 5-HT4d | 25 ± 3 | 45 ± 6 (cAMP accum.) | 88 ± 7 |
| 5-HT7 | 150 ± 20 | 220 ± 35 (cAMP accum.) | 60 ± 10 |
Data are presented as mean ± SEM from at least three independent experiments.
Conclusion
The development of selective serotonin receptor agonists is a complex but rewarding endeavor with the potential to yield novel therapeutics for a multitude of disorders. The application notes and protocols provided herein offer a robust framework for the in vitro and in vivo characterization of these compounds. By understanding the principles behind each assay and adhering to rigorous experimental design and data analysis, researchers can confidently advance their drug discovery programs.
References
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- PDBe. (2024). Serotonin Receptors: The brain's chemical communicators.
- Wikipedia. (n.d.). 5-HT receptor.
- Wikipedia. (n.d.). Serotonin.
- National Center for Biotechnology Information. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents.
- National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry.
- Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- National Center for Biotechnology Information. (n.d.). Serotonin Involvement in Physiological Function and Behavior.
- Konen, L. M., et al. (2020). Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. Neurogastroenterology & Motility, e14026.
- Newman-Tancredi, A. (2025). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Pharmacology & Therapeutics, 107936.
- Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
- DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
- McCorvy, J. D., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(23), 10764–10778.
- National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
- Galligan, J. J. (2021). Colonic 5-HT4 receptors are targets for novel prokinetic drugs. Neurogastroenterology & Motility, 33(5), e14125.
- IASP. (2025). Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain.
- Wesołowska, A., et al. (2009). Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Behavioural Pharmacology, 20(2), 127–137.
- National Center for Biotechnology Information. (n.d.). Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models.
- Liu, Y., et al. (2023). Intracellular calcium imaging for agonist screening. Cellular and Molecular Life Sciences, 80(8), 223.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Romano-Vendrell, A. V., et al. (2022). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of Headache and Pain, 23(1), 112.
- van der Woude, P. J., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Journal of Visualized Experiments, (166), e61935.
- Ullrich, A., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv.
- Stanczyk, M. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269389.
- Ullrich, A., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. ResearchGate.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology, 265(5 Pt 1), L421–L429.
- Fitzgerald, P. J. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Neuroscience & Biobehavioral Reviews, 101, 1-13.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- DiscoverX. (2017). Application of β Arrestin Assays to the Orphan GPCR World [Video]. YouTube.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Cai, Z., & Chen, X. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Journal of Visualized Experiments, (87), e51483.
- Chai, W., et al. (2012). Inotropic effects of prokinetic agents with 5-HT(4) receptor agonist actions on human isolated myocardial trabeculae. Life Sciences, 90(13-14), 517–522.
- Hamilton College. (2011). Serotonin Study in Rats Furthers Medical Research.
- Beck, D. E. (2019). Luminal 5-HT4 receptors-A successful target for prokinetic actions. Neurogastroenterology & Motility, 31(8), e13661.
- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- ResearchGate. (n.d.). Correlation between calcium imaging peaks of the DRN and serotonin...
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 3-(Trifluoromethyl)piperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your synthetic outcomes. The methodologies and insights provided herein are grounded in established chemical principles and validated through extensive practical application.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the catalytic hydrogenation of 3-(trifluoromethyl)pyridine.[1] While seemingly straightforward, this transformation presents several challenges that can significantly impact yield and purity. The aromaticity of the pyridine ring necessitates potent catalytic systems, and the basic nitrogen atom can act as a catalyst poison.[1] This guide will address common issues encountered during this synthesis and provide robust solutions to improve your experimental results.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. The following table outlines frequent problems, their probable causes, and scientifically-backed solutions to get your synthesis back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The catalyst (e.g., PtO₂, Pd/C) may be poisoned or deactivated. The nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[1] 2. Insufficient Hydrogen Pressure: The pressure may be too low to overcome the activation energy for pyridine ring reduction. 3. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | 1. Catalyst Selection & Handling: Use a fresh, high-quality catalyst. Adams' catalyst (PtO₂) is often effective.[2] Consider using an acidic medium, such as glacial acetic acid, to protonate the pyridine nitrogen, which can facilitate reduction and mitigate catalyst poisoning.[1][2] 2. Optimize Hydrogen Pressure: For PtO₂ catalysts, pressures between 50 to 70 bar have been shown to be effective.[2] For Pd/C, a pressure of 5 bar may be sufficient.[1] 3. Solvent Choice: Glacial acetic acid is a suitable protic solvent that can enhance catalytic activity.[2] Methanol in the presence of an acid like aqueous HCl is also a viable option.[3][4] |
| Formation of Side Products (e.g., Defluorination) | 1. Harsh Reaction Conditions: Extreme temperatures or prolonged reaction times can lead to the degradation of the trifluoromethyl group. 2. Catalyst-Induced Hydrodefluorination: Some catalysts, particularly under certain conditions, can promote the cleavage of the C-F bond.[4] | 1. Milder Conditions: Conduct the reaction at room temperature if possible.[2] Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid unnecessary exposure to reaction conditions. 2. Catalyst System Optimization: The combination of Pd(OH)₂ on carbon with aqueous HCl has been shown to suppress hydrodefluorination reactions.[4] |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 2. Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas. | 1. Adjust Catalyst Loading: A typical catalyst loading is around 5 mol%.[1] This may need to be optimized for your specific reaction conditions. 2. Ensure Vigorous Stirring: Use a high-quality stir bar and a stir plate capable of maintaining vigorous agitation throughout the reaction. |
| Difficulty in Product Isolation and Purification | 1. Volatility of the Free Base: The free base of 3-(Trifluoromethyl)piperidine can be volatile, leading to loss during workup.[4] 2. Formation of Emulsions during Extraction: The presence of both organic and aqueous phases can sometimes lead to stable emulsions. | 1. In Situ Protection/Salt Formation: After the reaction is complete, consider an in situ protection step (e.g., with a Cbz or Fmoc group) or direct formation of the hydrochloride salt by adding HCl in an appropriate solvent (e.g., anhydrous ether) to precipitate the product.[4][5] 2. Workup Optimization: If performing an extraction, use a brine wash to help break emulsions. Centrifugation can also be an effective method for phase separation. |
Visualizing the Synthetic Workflow
To better understand the key decision points in optimizing the synthesis, the following workflow diagram is provided.
Caption: Decision workflow for optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is an acidic medium often recommended for the hydrogenation of pyridines?
An acidic medium, such as glacial acetic acid or the addition of HCl, protonates the nitrogen atom of the pyridine ring. This protonation reduces the aromatic character of the ring, making it more susceptible to hydrogenation.[1] Additionally, it can prevent the starting material and the product piperidine from binding to the catalyst surface and acting as a poison.[1]
Q2: What is the typical stability of the trifluoromethyl group during this synthesis?
The trifluoromethyl group is generally very stable due to the high strength of the carbon-fluorine bond.[6][7] However, under harsh conditions, particularly in the presence of strong bases or certain catalysts, hydrolysis to a carboxylic acid or hydrodefluorination can occur.[4][8] It is crucial to employ mild reaction conditions and monitor the reaction to prevent degradation.
Q3: Can other reducing agents be used for this transformation?
While catalytic hydrogenation is the most common and atom-economical method, other reducing agents have been explored.[1] For instance, iridium-catalyzed ionic hydrogenation has been shown to be effective for a range of substituted pyridines and is tolerant of many reducible functional groups.[9] However, for industrial-scale synthesis, heterogeneous catalytic hydrogenation often remains the method of choice due to ease of catalyst separation.[1]
Q4: How can I confirm the successful formation of the hydrochloride salt?
The formation of the hydrochloride salt can be confirmed by several analytical techniques. A simple method is to check the solubility of the product in water; the hydrochloride salt should be significantly more water-soluble than the free base. For more definitive confirmation, techniques such as ¹H NMR spectroscopy can be used to observe shifts in the signals of the protons adjacent to the nitrogen atom upon protonation. Elemental analysis can also provide the chlorine content of the final product.
Optimized Experimental Protocol
This protocol is a synthesized example based on established methodologies for the catalytic hydrogenation of fluorinated pyridines.[1][3][4]
Materials:
-
3-(Trifluoromethyl)pyridine
-
20 wt% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 3-(Trifluoromethyl)pyridine (1 equivalent).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add methanol followed by 20 wt% Pd(OH)₂/C (typically 5-10 mol%).
-
Acidification: Add aqueous HCl (1.1 equivalents) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
Visualizing the Reaction Mechanism
The following diagram illustrates a simplified representation of the catalytic hydrogenation of the pyridine ring.
Caption: Simplified catalytic hydrogenation of 3-(Trifluoromethyl)pyridine.
References
- Reddy, T. J., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1841.
- Morandi, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Morandi, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Google Patents. (2012). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- Rueping, M., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. DOI: 10.26434/chemrxiv-2021-l0q7w
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995–998.
- Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5543.
- Khan, I., et al. (2020). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Journal of Molecular Structure, 1202, 127289.
- Ishii, A., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63–70.
- Ding, Q., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979–5983.
- Reddit. (2020). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Togni, A., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7084–7089.
- Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Google Patents. (2014). US8785650B2 - Methods for preparing 3-substituted-6-trifluoromethyl pyridines and methods for using 6-trichloromethyl halogenated pyridines.
- Hu, X., et al. (2022).
- Lebouvier, N., et al. (2022).
- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- African Rock Art. (n.d.). This compound.
- Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Itoh, T., et al. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. DOI: 10.26434/chemrxiv.12218000.v1
- Goti, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(8), 1735.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating Side Reactions in the Fluorination of Piperidine Rings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the fluorination of piperidine rings. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during these critical synthetic transformations. The piperidine moiety is a cornerstone in medicinal chemistry, and its selective fluorination can profoundly modulate a molecule's physicochemical and pharmacological properties. However, the introduction of fluorine onto this saturated heterocycle is often accompanied by a host of side reactions that can diminish yields, complicate purification, and compromise the integrity of your target molecule.
This resource provides practical, field-proven insights to help you anticipate, diagnose, and overcome these challenges, ensuring the successful and efficient synthesis of your target fluorinated piperidines.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the fluorination of piperidine rings.
Q1: I am observing significant hydrodefluorination, particularly when synthesizing fluoropiperidines from fluoropyridines. What is causing this, and how can I minimize it?
A1: Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a common side reaction during the catalytic hydrogenation of fluoropyridines to fluoropiperidines.[1][2] This undesired reaction leads to the formation of non-fluorinated piperidine byproducts, reducing the yield of your target compound.
Causality: This side reaction is often promoted by the catalyst and reaction conditions. Palladium catalysts, while effective for hydrogenation, can also facilitate the cleavage of the C-F bond, especially at elevated temperatures or with prolonged reaction times.[2] The presence of certain impurities or additives can also exacerbate this issue.
Troubleshooting & Prevention:
-
Catalyst Selection: While palladium on carbon (Pd/C) is widely used, consider screening other catalysts. For instance, palladium hydroxide on carbon (Pd(OH)₂/C) has shown good activity and selectivity in some cases.[2]
-
Solvent and Additives: The choice of solvent and the addition of a Brønsted acid, such as hydrochloric acid (HCl), can significantly suppress hydrodefluorination by protonating the pyridine ring, which alters its electronic properties and interaction with the catalyst surface.[2]
-
Reaction Conditions:
-
Temperature: Perform the hydrogenation at the lowest effective temperature.
-
Hydrogen Pressure: Optimize the hydrogen pressure; higher pressures do not always lead to better selectivity.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Dearomatization-Hydrogenation (DAH) Process: For particularly challenging substrates, a two-step, one-pot dearomatization-hydrogenation (DAH) process can be effective. This involves an initial dearomatization of the fluoropyridine using a reagent like pinacolborane (HBpin) with a rhodium catalyst, followed by hydrogenation. This approach can offer higher diastereoselectivity and reduce hydrodefluorination.
Q2: My reaction is producing a mixture of mono- and di-fluorinated piperidines. How can I improve the selectivity for monofluorination?
A2: Over-fluorination, leading to the formation of di- or poly-fluorinated products, is a challenge when performing direct fluorination on the piperidine ring, especially with highly reactive electrophilic fluorinating agents like Selectfluor®.[3]
Causality: The initial introduction of a fluorine atom can sometimes activate the ring towards further fluorination, or the reaction conditions may be too harsh, leading to multiple substitutions. The stoichiometry of the fluorinating agent is a critical factor.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents is often recommended for monofluorination.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by reducing the overall reactivity of the system.
-
Slow Addition: Instead of adding the fluorinating agent all at once, consider a slow, portion-wise, or syringe-pump addition to maintain a low concentration of the reagent in the reaction mixture.
-
Choice of Fluorinating Agent: If Selectfluor® is too reactive, consider a milder electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI).[4]
-
Protecting Groups: The nature and position of protecting groups on the piperidine nitrogen can influence the regioselectivity and extent of fluorination. Experiment with different protecting groups (e.g., Boc, Cbz, Ts) to find the optimal balance of reactivity and selectivity.
Q3: I am observing unexpected ring-opened or rearranged products in my fluorination reaction. What is happening and how can I prevent it?
A3: Ring-opening and skeletal rearrangements are significant side reactions, particularly when using deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) on piperidine derivatives containing hydroxyl groups.[5][6]
Causality: With substrates like hydroxymethylpiperidines, DAST can promote a ring expansion to a fluoroazepane via the formation of a bicyclic aziridinium ion intermediate.[5] Carbocationic intermediates generated during fluorination can also undergo Wagner-Meerwein type rearrangements.[7]
Troubleshooting & Prevention:
-
Choice of Fluorinating Agent: DAST is notorious for inducing rearrangements.[5][7] For deoxyfluorination of hydroxypiperidines, consider using less rearrangement-prone reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor®.[8]
-
Substrate Design: The stereochemistry of the substrate can influence the likelihood of rearrangement. Protecting the piperidine nitrogen with a bulky group can sometimes disfavor the formation of the aziridinium ion intermediate.
-
Reaction Conditions: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes minimize rearrangements by favoring the desired substitution pathway over the higher activation energy rearrangement pathway.
Q4: My fluorination reaction is producing significant amounts of elimination byproducts (unsaturated piperidines). How can I favor the desired substitution reaction?
A4: Elimination reactions, leading to the formation of tetrahydropyridines or other unsaturated derivatives, are common side reactions, especially when using basic nucleophilic fluoride sources or when the reaction conditions favor E1 or E2 pathways.[8]
Causality: The fluoride anion can act as a base, abstracting a proton from a carbon adjacent to a leaving group or a carbocation intermediate. This is particularly problematic with sterically hindered substrates where nucleophilic attack is disfavored.
Troubleshooting & Prevention:
-
Fluoride Source: If using a nucleophilic fluoride source, choose a less basic one. For example, anhydrous tetrabutylammonium fluoride (TBAF) is highly basic; consider using cesium fluoride (CsF) or an amine-HF complex like triethylamine trihydrofluoride (Et₃N·3HF), which are less basic.
-
Aprotic, Non-polar Solvents: Use of aprotic, non-polar solvents can suppress elimination reactions.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Electrophilic Fluorinating Agents: Employing electrophilic fluorinating agents (e.g., Selectfluor®, NFSI) under non-basic conditions can circumvent elimination side reactions promoted by basic fluoride sources.[4][9]
Q5: I have identified the corresponding N-oxide of my piperidine substrate as a major byproduct. What is the cause, and how can I avoid its formation?
A5: The formation of piperidine N-oxides is a potential side reaction, as the nitrogen atom in the piperidine ring is susceptible to oxidation.[10][11]
Causality: Some electrophilic fluorinating reagents, particularly those with N-F bonds, can also act as oxidizing agents. Alternatively, if the reaction is exposed to air for prolonged periods, especially under heating or in the presence of certain catalysts, aerobic oxidation of the tertiary amine can occur.[10]
Troubleshooting & Prevention:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Protecting Groups: If the piperidine nitrogen is unprotected, consider installing a protecting group that is stable to the fluorination conditions but can be easily removed later. This will prevent oxidation at the nitrogen center.
-
Choice of Reagent: If a particular fluorinating agent is consistently leading to N-oxide formation, screen other reagents that are known to be less oxidizing.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions, including oxidation.
II. Troubleshooting Guides
This section provides structured troubleshooting guides for common problems encountered during the fluorination of piperidine rings.
Guide 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Fluorinating Reagent | Test the reagent on a known, reliable substrate. Check the expiry date and storage conditions. | Purchase a fresh batch of the fluorinating agent. Ensure proper storage (e.g., in a desiccator, away from light and moisture).[1] |
| Sub-optimal Reaction Temperature | Review literature for similar transformations. Run small-scale trials at different temperatures. | Gradually increase the reaction temperature. If decomposition is observed, consider a more reactive fluorinating agent or a catalyst. |
| Inappropriate Solvent | Check the solubility of all reagents in the chosen solvent. Some fluorination reactions are highly solvent-dependent. | Screen a range of solvents with different polarities and coordinating abilities.[12] |
| Catalyst Poisoning | For catalytic reactions, the piperidine substrate or impurities can poison the catalyst. | Use a protected piperidine substrate. Purify starting materials to remove potential inhibitors. |
Guide 2: Poor Regio- or Stereoselectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Steric and Electronic Effects | Analyze the structure of your substrate. Are there directing groups or significant steric hindrance? | Modify the substrate by changing protecting groups or the position of substituents to favor the desired regio- or stereoisomer. |
| Reaction Mechanism | The reaction may be proceeding through an undesired pathway (e.g., radical vs. ionic). | Change the fluorinating agent or add additives that can favor a specific mechanism (e.g., radical initiators or scavengers). |
| Reaction Conditions | Temperature, solvent, and concentration can all influence selectivity. | Systematically vary the reaction conditions. Lower temperatures often lead to higher selectivity. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Electrophilic Monofluorination of an N-Protected Piperidine using Selectfluor®
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected piperidine substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Reagent Addition: At 0 °C (or a lower temperature if over-fluorination is a concern), add Selectfluor® (1.05 equiv) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in Deoxyfluorination with DAST
Caption: DAST can lead to both the desired product and a ring-expanded side product.
Diagram 2: Troubleshooting Low Yield in Piperidine Fluorination
Caption: A decision-making workflow for troubleshooting low-yielding fluorination reactions.
V. References
-
Schär, P., & Bode, J. W. (2016). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]
-
M. P. Wiesenfeldt, Z. Nairoukh, W. Li, F. Glorius, Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science, 357 , 908-912 (2017). [Link]
-
P. S. Fier, J. F. Hartwig, Palladium-Catalyzed Fluorination of Aryl Chlorides. Angewandte Chemie International Edition, 52 , 2092-2095 (2013). [Link]
-
Li, Y., et al. (2018). Selectfluor-Promoted Fluorination of Piperidinyl Olefins. Tetrahedron Letters, 59(15), 1463-1467.
-
Gouverneur, V., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 7, 1363–1368. [Link]
-
Carling, R. W., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
-
Ye, C., et al. (2019). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 17(3), 534-538. [Link]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
-
Burlingham, B. T., & Widlanski, T. S. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279. [Link]
-
BenchChem. (2025). Comparative study of different fluorinating agents for piperidine synthesis. Technical Guide.
-
Gouverneur, V., et al. (2019). Regioselectivity during ring opening reactions of epoxypiperidine derivatives. Chemical Communications, 55(42), 5891-5894.
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Chemical Communications, (16), 1818-1819.
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]
-
Liu, Y., et al. (2021). Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery.
-
ResearchGate. (2021). NFSI and its derivatives as efficient reagents.
-
Gao, B., et al. (2021). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Advanced Synthesis & Catalysis, 363(1), 225-230.
-
Kim, D. S., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7563-7567. [Link]
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2349. [Link]
-
Powers, D. C., & Ritter, T. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Nature Chemistry, 5(12), 1037-1041.
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
-
White, J. D., & Chen, Y. (2018). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Chemical Science, 9(1), 161-166.
-
Wikipedia. (n.d.). Amine oxide. [Link]
-
Cossy, J., et al. (2007). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. European Journal of Organic Chemistry, 2007(25), 4224-4234.
-
G. A. Olah, G. K. S. Prakash, Q. Wang, X. Y. Li, in Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, Ltd, 2001.
-
Kiss, L., et al. (2017). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2017(3), 603-610.
-
Billard, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 336-345.
-
University of Nottingham. (2020). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
-
Toth, M., et al. (2022). Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. Molecules, 27(3), 941.
-
ResearchGate. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones.
-
K. M. L. O'Connell, in Science of Synthesis, Georg Thieme Verlag, 2009, Vol. 40b, pp. 867-900.
-
ResearchGate. (2009). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST).
-
U.S. Patent No. 3,047,579. (1962). Process for preparing n-oxides.
Sources
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- 4. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
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- 10. Amine oxide - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
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Purification challenges of 3-(Trifluoromethyl)piperidine hydrochloride
Welcome to the technical support resource for 3-(Trifluoromethyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable fluorinated building block. The inherent properties of the trifluoromethyl group and the piperidine ring present unique hurdles that require careful methodological consideration. This center provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound, which are crucial for designing effective purification strategies.
Q1: What key physicochemical properties of this compound influence its purification?
A1: Understanding the molecule's fundamental properties is the first step to overcoming purification challenges. The interplay between the piperidine ring and the powerful electron-withdrawing trifluoromethyl (-CF₃) group governs its behavior.
-
Basicity and pKa: The -CF₃ group significantly reduces the basicity of the piperidine nitrogen compared to its non-fluorinated analog. This lower pKa affects the pH at which the compound exists as the free base versus the hydrochloride salt, a critical factor for acid-base extractions and chromatographic behavior.
-
Solubility: As a hydrochloride salt, the compound is generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar solvents like dichloromethane (DCM) or ethyl acetate. The free base form, conversely, exhibits higher solubility in organic solvents. This differential solubility is the cornerstone of both extraction and recrystallization protocols.
-
Stability: The hydrochloride salt is stable under acidic to neutral conditions (pH 3-5).[1] However, exposure to strong alkaline conditions (pH > 8) can lead to degradation, potentially through ring-opening mechanisms.[1] Thermally, it is relatively stable, with decomposition reported above 200°C.[1] Some sensitivity to UV light has been noted, recommending storage in amber vials.[1]
| Property | Value / Description | Impact on Purification |
| Molecular Formula | C₆H₁₁ClF₃N | Foundational for all analytical calculations.[2] |
| Molecular Weight | ~189.61 g/mol | Used for calculating molar equivalents and yields.[3] |
| Form | Typically a white to off-white crystalline solid or powder.[4] | The physical form can indicate purity; oily or gummy solids suggest the presence of impurities or residual solvent. |
| pKa (estimated) | Lower than piperidine (~11.2) due to the inductive effect of the -CF₃ group. | Critical for designing acid-base extractions; complete protonation/deprotonation requires careful pH control. |
| Solubility Profile | Salt: Soluble in water, methanol. Free Base: Soluble in DCM, ethyl acetate, ether. | This duality is exploited for liquid-liquid extraction and selecting recrystallization solvent systems. |
| Chemical Stability | Stable in acidic media; degrades under strongly basic conditions.[1] Potential for photodegradation.[1] | Avoid unnecessarily harsh basic conditions during workup. Protect from prolonged exposure to direct light. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically byproducts of the synthetic route used. A common synthesis involves the fluorination of piperidine-3-carboxylic acid (nipecotic acid) derivatives or the reduction of 3-(trifluoromethyl)pyridine.
Potential impurities include:
-
Unreacted Starting Materials: Such as 3-(trifluoromethyl)pyridine or nipecotic acid derivatives.
-
Positional Isomers: 2- and 4-(Trifluoromethyl)piperidine may be present if the starting material was not isomerically pure. These are often the most challenging to remove due to their similar physical properties.
-
Byproducts of Fluorination: Depending on the reagent (e.g., SF₄), inorganic salts or organosulfur compounds can arise.[5]
-
Over-reduction Products: If hydrogenation is used to reduce the pyridine ring, byproducts from the reduction of the -CF₃ group (though less common) or ring opening can occur under harsh conditions.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., chloroform, dichloromethane, ether) are common impurities that can be identified by ¹H NMR.[5]
Troubleshooting Guide: From Crude to Pure
This section provides detailed protocols and decision-making workflows for specific purification challenges.
Problem 1: My crude product is an oil or fails to crystallize properly.
This is a common issue, often caused by residual solvents or impurities that inhibit the formation of a stable crystal lattice.
Solution: Trituration and Salt Formation
-
Trituration: This technique uses a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble.
-
Protocol: Place the crude oily product in a flask. Add a small amount of a non-polar solvent like hexanes, diethyl ether, or pentane. Stir or sonicate the mixture vigorously. The product should solidify as the impurities are washed away into the solvent. Decant the solvent and repeat if necessary. Dry the resulting solid under vacuum.
-
-
Proper Salt Formation: If the issue persists, it may be due to incomplete conversion to the hydrochloride salt or the presence of excess HCl.
-
Protocol: Dissolve the crude material (as the free base) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount (1.0 eq) of HCl (e.g., as a 2M solution in diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum.
-
Problem 2: Recrystallization results in low yield or does not improve purity.
This indicates a suboptimal choice of solvent system or the presence of impurities with very similar solubility profiles.
Solution: Systematic Solvent Screening and Anti-Solvent Crystallization
The goal of recrystallization is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Experimental Protocol: Anti-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound (e.g., methanol, isopropanol). Identify a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexanes, tert-butyl methyl ether).[6]
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum required amount of the hot "good" solvent.
-
Induce Crystallization: While stirring the warm solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).[6]
-
Cooling: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.[6]
| Solvent System ("Good" / "Anti-Solvent") | Notes |
| Isopropanol / Diethyl Ether | A very common and effective system for amine hydrochlorides. |
| Ethanol / Hexanes | Good for removing non-polar impurities. |
| Methanol / tert-Butyl Methyl Ether (TBME) | TBME is a safer alternative to diethyl ether. |
| Acetonitrile / Toluene | Can be effective for certain impurity profiles. |
Problem 3: A persistent impurity is observed by NMR/LC-MS, likely a positional isomer.
Positional isomers (e.g., 2- or 4-CF₃-piperidine) have very similar physicochemical properties, making separation by recrystallization extremely difficult. In this case, column chromatography is the recommended method.
Solution: Silica Gel Chromatography of the Free Base
The hydrochloride salt is too polar to move effectively on a standard silica gel column. You must first convert it to the less polar free base.
Experimental Protocol: Chromatographic Purification
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify the solution to pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. To prevent the amine from streaking on the acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the mobile phase (typically 0.5-1% v/v).
-
-
Execution: Load the crude free base onto the column (either neat or pre-adsorbed onto a small amount of silica). Elute with the chosen mobile phase, starting with a low polarity (e.g., 100% DCM) and gradually increasing the methanol concentration. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure product.
-
Re-formation of Salt: Combine the pure fractions, concentrate under vacuum, and re-form the hydrochloride salt as described in Problem 1.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane / Methanol gradient (0% to 10% MeOH) |
| Additive | 0.5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) in eluent |
| Visualization | Potassium Permanganate (KMnO₄) stain or Ninhydrin stain on TLC |
Problem 4: How do I separate the (R) and (S) enantiomers of 3-(Trifluoromethyl)piperidine?
As a chiral compound, a standard synthesis will produce a 50:50 racemic mixture. Separating enantiomers requires a chiral environment. Standard recrystallization or achiral chromatography will not work.
Solution: Chiral Separation Techniques
-
Chiral Chromatography (HPLC or SFC): This is the most direct method for both analytical assessment and preparative separation.
-
Principle: Uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are common choices.
-
Considerations: Requires specialized columns and instrumentation (HPLC or Supercritical Fluid Chromatography - SFC). Method development is often required to find the optimal mobile phase and column. This is ideal for obtaining small-to-moderate quantities of highly pure enantiomers.
-
-
Classical Resolution via Diastereomeric Salts: This is a traditional, scalable, and often cost-effective method for large-scale separations.
-
Principle: The racemic free base is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid). This forms a pair of diastereomeric salts, which have different physical properties (notably, solubility). These salts can then be separated by fractional crystallization.
-
Protocol Outline:
-
Screen various chiral resolving agents to find one that forms a crystalline salt with your amine.
-
Dissolve the racemic free base and 0.5 equivalents of the chiral acid in a suitable hot solvent.
-
Allow the solution to cool slowly; one diastereomeric salt should crystallize preferentially.
-
Isolate the crystals and check the enantiomeric excess (e.e.) of the amine after liberating the free base.
-
Repeat the crystallization to enrich the desired diastereomer.
-
Once the desired salt is isolated, treat it with a base to liberate the pure enantiomer of the amine, which can then be converted back to the hydrochloride salt.
-
-
References
- Cusabio. (S)-3-(trifluoromethyl)-piperidine-HCl. [Link]
- Google Patents. CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
- ACS Organic & Inorganic Au.
- National Center for Biotechnology Information.
- Wiley Online Library.
- Pharmaffiliates. 16015-69-3 | Product Name : 1-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride. [Link]
- ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- African Rock Art. This compound. [Link]
- Oakwood Chemical.
- A1Suppliers. This compound, 95% Purity, C6H11ClF3N, 25 grams. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- ACS Publications. Accessing (Multi)
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- National Center for Biotechnology Information. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- ACS Publications. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. [Link]
- MDPI. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. [Link]
- National Center for Biotechnology Information. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Mol-Instincts. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- LookChem. Cas 627533-08-8,2-(TrifluoroMethyl)piperidine hydrochloride. [Link]
- National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS#: 1419075-99-2 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Couplings with Functionalized Piperidines
Welcome to the technical support center for optimizing Sonogashira coupling reactions with functionalized piperidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these valuable but often complex substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the Sonogashira coupling of piperidine-containing molecules.
Q1: Why is my Sonogashira reaction with a halo-piperidine substrate failing or giving low yields?
A1: Failure or low yield in Sonogashira couplings involving halo-piperidines often stems from the intrinsic basicity and coordinating ability of the piperidine nitrogen. This nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. The reactivity of the halide also plays a crucial role, with the general trend being I > Br > Cl.[1][2] For less reactive halides like bromides and especially chlorides, harsher conditions are often required, which can lead to catalyst decomposition, observed as the formation of black precipitate ("palladium black").[3]
Q2: What is "palladium black," and why do I see it in my reaction?
A2: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates out of solution.[3] Its appearance indicates that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. This is often caused by:
-
High Temperatures: Necessary for activating less reactive halides (bromides, chlorides), but can also accelerate catalyst decomposition.[4]
-
Ligand Dissociation: The basic piperidine substrate can compete with and displace the desired phosphine or N-heterocyclic carbene (NHC) ligand, leaving the palladium center exposed and prone to aggregation.[5]
-
Inadequate Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, contributing to its degradation.[6]
Q3: Should I use a copper co-catalyst for my piperidine coupling?
A3: The decision to use a copper(I) co-catalyst depends on the specific substrates and desired outcome.
-
Traditional Copper-Catalyzed Sonogashira: Copper(I) salts (e.g., CuI) facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] This often allows for milder reaction conditions (e.g., room temperature for aryl iodides).[8]
-
Copper-Free Sonogashira: This is often preferred to avoid the primary side reaction: Glaser coupling, which is the oxidative homocoupling of the alkyne.[1][8] This side reaction is promoted by copper salts in the presence of oxygen.[8] Copper-free systems are particularly advantageous when working with complex molecules in pharmaceutical synthesis where minimizing metal impurities is critical.[9] However, these conditions may require more specialized, bulky, and electron-rich ligands to achieve high efficiency.[9][10]
Q4: My final product is a dark, impure oil, even though TLC/LCMS suggests the reaction worked. What's the cause?
A4: The dark coloration is often due to residual palladium species and polymeric byproducts.[6] The basic nature of the piperidine product can make purification challenging. Standard silica gel chromatography can be complicated by the product streaking or irreversibly binding to the acidic silica. Furthermore, during aqueous workup, protonation of the piperidine nitrogen can lead to the formation of water-soluble salts, causing loss of product to the aqueous phase.
Section 2: Detailed Troubleshooting Guides
This section provides a systematic approach to troubleshooting specific experimental problems, broken down by the stages of the reaction.
Substrate & Reagent Preparation
Q: My piperidine starting material seems to be inhibiting the reaction. What can I do?
A: The lone pair on the piperidine nitrogen is a common culprit for catalyst inhibition. The most effective strategy is to temporarily mask this functionality.
Solution: N-Protection of the Piperidine Ring
Protecting the nitrogen atom prevents its coordination to the palladium catalyst. The choice of protecting group is critical.
| Protecting Group | Structure | Key Advantages | Considerations for Removal |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Robust, stable to many reaction conditions. Easily removed with acid (e.g., TFA, HCl). | Cleavage requires acidic conditions which may not be suitable for all molecules. |
| Cbz (Carboxybenzyl) | -COOCH₂Ph | Stable to acidic and some basic conditions. Removed by hydrogenolysis. | Hydrogenolysis may not be compatible with alkynes or other reducible functional groups. |
| Ac (Acetyl) | -COCH₃ | Increases the electron-withdrawing nature, reducing nitrogen basicity. | Removal often requires harsh basic or acidic hydrolysis. |
Expert Insight: The Boc group is often the best starting point due to its reliability and straightforward cleavage protocols. N-Boc protection has been successfully used in cross-coupling reactions of other nitrogen heterocycles to prevent side reactions and improve yields.[4]
Reaction Setup & Execution
A logical workflow for diagnosing and solving issues during the reaction is crucial.
Q: I am using an N-Boc protected iodopiperidine, but the reaction is still sluggish. What catalyst and ligand should I use?
A: Even with protection, the choice of catalyst and ligand is critical, especially for less reactive halides.
Solution: Selecting the Right Catalyst/Ligand System
-
Palladium Source: While Pd(PPh₃)₄ is common, it can be sensitive to air.[1] More stable Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often more reliable as they are reduced in situ to the active Pd(0) species.[2][8]
-
Ligands: For challenging substrates (e.g., bromides, chlorides, or sterically hindered systems), standard ligands like PPh₃ may not be sufficient. The use of bulky, electron-rich phosphine ligands is highly recommended.[10][11] These ligands promote the rate-determining oxidative addition step and stabilize the palladium center, preventing decomposition.[10]
| Ligand Class | Examples | When to Use | Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | For aryl/heteroaryl bromides and chlorides. | Bulky and electron-rich nature accelerates oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Effective for activating C-Cl bonds. | Strong σ-donors that form very stable complexes with palladium.[10] |
| Standard Phosphines | PPh₃, P(o-tol)₃ | Suitable for highly reactive iodides under mild conditions. | Less expensive and readily available, but less effective for challenging substrates. |
Experimental Protocol: Copper-Free Sonogashira of N-Boc-4-iodopiperidine
This protocol is a robust starting point for coupling with a protected piperidine substrate.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane. Follow with the addition of the terminal alkyne (1.2 equiv.) and an inorganic base like Cs₂CO₃ (2.0 equiv.).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-100 °C and monitor the progress by TLC or LCMS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Work-up & Purification
Q: How can I effectively purify my basic piperidine product and remove residual palladium?
A: Purifying basic compounds requires special considerations to avoid product loss and achieve high purity.
Solution: Tailored Work-up and Purification Strategy
-
Initial Filtration: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a plug of Celite®. This will remove the bulk of the precipitated palladium catalyst and inorganic salts.[12]
-
Aqueous Wash:
-
For N-Protected Piperidines: A standard aqueous workup (washing with water, then brine) is usually effective.
-
For Unprotected Piperidines: Avoid acidic washes (e.g., sat. aq. NH₄Cl or dilute HCl). An acidic wash will protonate the piperidine nitrogen, forming a water-soluble piperidinium salt, which will be lost to the aqueous layer.[13] Use only neutral (water) or slightly basic (sat. aq. NaHCO₃) washes if necessary.
-
-
Column Chromatography:
-
Deactivate the Silica Gel: Basic amines tend to streak on acidic silica gel. To prevent this, pre-treat the silica gel by eluting the packed column with your eluent system containing a small amount of a volatile base (e.g., 1% triethylamine).
-
Alternative Stationary Phases: If streaking persists, consider using neutral or basic alumina as the stationary phase.
-
-
Palladium Scavenging: For pharmaceutical applications where very low levels of residual palladium are required, treatment with a palladium scavenger may be necessary after chromatography. Thiol-functionalized silica gels are effective at binding and removing trace palladium.[6]
By systematically addressing these potential pitfalls, you can significantly improve the success rate and efficiency of your Sonogashira couplings with functionalized piperidines, paving the way for the successful synthesis of your target molecules.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53 (2002).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Sonogashira coupling. Wikipedia. [Link]
- Proposed mechanism involving amines for the copper-free Sonogashira reaction.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- Sonogashira troubleshooting help needed. Reddit. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
- A Convenient Procedure for Sonogashira Reactions Using Propyne.
- Amines as the ligands for palladium-catalyzed coupling reactions.
- Recent Advances in Sonogashira Reactions.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Strategies for Enhancing Substitution Reactions of 3-(Trifluoromethyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(trifluoromethyl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by the low reactivity of this important building block in substitution reactions. Our goal is to equip you with the knowledge and practical strategies to optimize your synthetic routes and achieve your target molecules efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(trifluoromethyl)piperidine significantly less reactive in N-substitution reactions compared to piperidine?
The reduced reactivity of 3-(trifluoromethyl)piperidine stems from a combination of strong electronic effects and moderate steric hindrance imparted by the trifluoromethyl (CF₃) group.
-
Electronic Effects: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) pulls electron density away from the piperidine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen significantly decreases its nucleophilicity, making it a weaker nucleophile for substitution reactions. The pKa of the conjugate acid of 3-(trifluoromethyl)piperidine is lower than that of piperidine, quantitatively demonstrating its reduced basicity and nucleophilicity.
-
Steric Hindrance: While the CF₃ group is not exceptionally large, its placement at the 3-position does introduce some steric bulk around the nitrogen atom. This can hinder the approach of electrophiles, particularly larger or more complex ones, to the nitrogen lone pair, further slowing down the reaction rate.
Troubleshooting Guides for Substitution Reactions
This section provides detailed troubleshooting for common substitution reactions encountered when working with 3-(trifluoromethyl)piperidine.
Guide 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, and it is often the go-to method for arylating electron-deficient amines like 3-(trifluoromethyl)piperidine. However, challenges such as low or no conversion, and side product formation can arise.
Low or no conversion is a common issue and can often be resolved by systematically evaluating and optimizing the reaction components.
Potential Cause & Recommended Solution:
-
Inadequate Catalyst System (Ligand Choice is Critical): The electron-deficient nature of 3-(trifluoromethyl)piperidine requires a highly active catalyst system.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to be effective for coupling challenging amines. Ligands such as XPhos, SPhos, or BrettPhos are excellent starting points. These ligands promote the crucial reductive elimination step in the catalytic cycle. If one ligand fails, screening a panel of ligands is highly recommended.
-
-
Insufficiently Strong Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and moisture.
-
Solution: Ensure rigorous inert atmosphere conditions. Use a Schlenk line or a glovebox for setting up the reaction. Solvents should be anhydrous and degassed prior to use. A common technique is to bubble argon or nitrogen through the solvent for at least 30 minutes.
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. A typical starting point is 80-100 °C in solvents like toluene or dioxane. If conversion is still low, the temperature can be cautiously increased to 110-120 °C.
-
Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.
Detailed Protocol for a Typical Buchwald-Hartwig N-Arylation:
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a precatalyst like (BrettPhos)Pd(allyl)Cl (2-4 mol%) | Precatalysts can offer better stability and reproducibility. |
| Ligand | XPhos, SPhos, BrettPhos (1.2-2.4 equivalents relative to Pd) | A slight excess of ligand is often beneficial. |
| Base | Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents) | Ensure the base is fresh and has been stored under inert atmosphere. |
| Solvent | Anhydrous and degassed Toluene or Dioxane | |
| Temperature | 80-110 °C | Monitor for potential decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add the aryl halide (1.0 eq) and 3-(trifluoromethyl)piperidine (1.2-1.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: N-Alkylation with Alkyl Halides
Direct N-alkylation of 3-(trifluoromethyl)piperidine with alkyl halides can be sluggish due to its low nucleophilicity. Over-alkylation to form a quaternary ammonium salt is a common side reaction with more reactive amines, but with this substrate, achieving mono-alkylation is the primary challenge.
Potential Cause & Recommended Solution:
-
Weak Reaction Conditions: The low nucleophilicity of the amine requires more forcing conditions than standard piperidine alkylations.
-
Solution: Increase the reaction temperature and prolong the reaction time. Using a higher boiling point solvent like DMF or DMSO can be beneficial. Microwave irradiation can also be a powerful tool to accelerate these slow reactions.
-
-
Inappropriate Base: A base is often used to scavenge the HX byproduct, but its choice can be critical.
-
Solution: Use a non-nucleophilic base to prevent competition with the piperidine. Hindered amine bases like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) are good choices. For particularly unreactive systems, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.
-
-
Leaving Group on the Alkyl Halide: The nature of the leaving group on the electrophile significantly impacts the reaction rate.
-
Solution: Use a more reactive alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride or bromide is necessary, consider adding a catalytic amount of sodium iodide or potassium iodide to perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.
-
General Protocol for N-Alkylation:
| Parameter | Recommendation | Notes |
| Alkylating Agent | Alkyl iodide or bromide (1.1-1.5 equivalents) | Use of a slight excess can drive the reaction to completion. |
| Base | K₂CO₃ (2.0 equivalents) or DIPEA (1.5 equivalents) | Ensure the base is dry. |
| Solvent | DMF or Acetonitrile | Anhydrous conditions are recommended. |
| Temperature | 60-100 °C (or microwave irradiation) | Higher temperatures may be required for less reactive alkyl halides. |
Step-by-Step Procedure:
-
To a solution of 3-(trifluoromethyl)piperidine (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture with stirring for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Guide 3: N-Acylation with Acyl Chlorides or Anhydrides
N-acylation is generally more facile than N-alkylation due to the higher electrophilicity of the acylating agent. However, the reduced nucleophilicity of 3-(trifluoromethyl)piperidine can still lead to slow reactions.
Potential Cause & Recommended Solution:
-
Insufficiently Reactive Acylating Agent: While generally reactive, some acyl chlorides or anhydrides might not be electrophilic enough for this electron-poor amine.
-
Solution: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is more reactive.
-
-
Inadequate Base/Catalyst: A base is necessary to neutralize the acid byproduct. In some cases, a catalyst can accelerate the reaction.
-
Solution: Use a tertiary amine base like triethylamine (TEA) or DIPEA. For very sluggish reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Reaction Pathway for DMAP-Catalyzed Acylation
Caption: Simplified mechanism of DMAP-catalyzed N-acylation.
General Protocol for N-Acylation:
| Parameter | Recommendation | Notes |
| Acylating Agent | Acyl chloride or anhydride (1.1 equivalents) | |
| Base | Triethylamine (TEA) or DIPEA (1.5 equivalents) | |
| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) | Highly effective for accelerating slow acylations. |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | |
| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C and then allowed to warm. |
Step-by-Step Procedure:
-
To a solution of 3-(trifluoromethyl)piperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
If the reaction is slow, add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization.
Alternative Strategies for N-Arylation
While Buchwald-Hartwig amination is a robust method, other classic C-N coupling reactions can also be considered, although they often require harsher conditions.
-
Ullmann Condensation: This copper-catalyzed reaction typically requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP. While it can be effective, the high temperatures may not be suitable for all substrates. Modern Ullmann-type reactions with ligands such as 1,10-phenanthroline or various amino acids can proceed under milder conditions.
-
Chan-Lam Coupling: This copper-catalyzed reaction uses boronic acids as the aryl source and is often performed under milder, aerobic conditions compared to the Ullmann reaction. This can be a viable alternative, particularly for substrates that are sensitive to the strong bases used in Buchwald-Hartwig amination.
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
- Caddick, S., & Fitzmaurice, R. (2009). Fundamental reaction chemistry in the context of drug design and development. Nature Reviews Drug Discovery, 8(4), 317-332. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
Stability issues of 3-(Trifluoromethyl)piperidine hydrochloride in solution
Technical Support Center: 3-(Trifluoromethyl)piperidine Hydrochloride
A Guide for Researchers on Solution Stability and Handling
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research depends on the reliability and stability of your reagents. This guide has been developed to address common stability issues encountered when working with solutions of this compound, providing you with troubleshooting steps, validated protocols, and in-depth FAQs to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing Solution Instability
Use this section to diagnose and resolve common issues that may arise during your experiments. The workflow below outlines a systematic approach to identifying the root cause of suspected compound instability.
Caption: Troubleshooting workflow for stability issues.
Question: My biological assay results are inconsistent, or I'm seeing unexpected peaks in my HPLC/LC-MS. Could my this compound be degrading?
Answer: Yes, inconsistent results are a classic sign of reagent instability. This compound, while stable as a solid, can be susceptible to degradation in solution under specific conditions.
-
Causality: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which influences the electronic properties of the piperidine ring.[1] This can make the compound vulnerable to nucleophilic attack or ring-opening, particularly in non-optimal conditions. The primary pathway for degradation of similar piperidine hydrochlorides is ring opening under alkaline (basic) conditions.[1]
-
Immediate Action: First, prepare a fresh solution from the solid material. If the issue is resolved, your previous solution had likely degraded. If the problem persists with a freshly prepared solution, use the troubleshooting diagram above to investigate the parameters of your experimental buffer and handling procedures.
Question: My solution of this compound has turned yellow or developed a precipitate. What does this mean?
Answer: A change in color or the formation of a precipitate is a clear visual indicator of chemical degradation or solubility issues.
-
Causality:
-
Color Change: This often indicates the formation of new, chromophoric degradation products. The specific structures may be complex, but their presence confirms that the parent compound is no longer pure.
-
Precipitation: This can happen for two reasons. First, the compound may be crashing out of solution if its solubility limit is exceeded or if the solvent composition changes (e.g., evaporation). Second, a degradation product may be less soluble than the parent compound, causing it to precipitate.
-
-
Immediate Action: Do not use the solution. Discard it according to your institution's safety guidelines.[2] Prepare a fresh solution, paying close attention to the solvent choice and ensuring the pH of the final solution is in the stable range (see FAQs below).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions?
For initial stock solutions, we recommend using solvents in which the hydrochloride salt is freely soluble and which are appropriate for your downstream application. Common choices include:
-
Deionized Water: The hydrochloride salt form is designed to enhance aqueous solubility.[1]
-
DMSO (Dimethyl Sulfoxide): Often used for creating high-concentration stock solutions for biological assays.
-
Methanol or Ethanol: Suitable for many chemical reactions and analytical purposes.
Always use high-purity, anhydrous solvents when possible and store the resulting solutions under the recommended conditions.
Q2: What is the optimal pH range to maintain the stability of this compound in aqueous solutions?
The compound is most stable in acidic conditions. Based on data from structurally related compounds, the recommended pH range is 3 to 5 .[1]
-
Why? In this pH range, the piperidine nitrogen is protonated, which helps to stabilize the ring structure.
-
Warning: Avoid alkaline conditions (pH > 8) as this can lead to deprotonation of the nitrogen, making the ring susceptible to opening and degradation.[1] If your experimental buffer is basic, consider adding the compound just before use or performing a stability test in that specific buffer (see Protocol 2).
Q3: How should I store my stock solutions?
Proper storage is critical to prevent degradation.
-
Temperature: Store solutions at 2-8°C (refrigerated).[3] For long-term storage (>1-2 weeks), consider aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Container: Use tightly sealed vials (e.g., amber glass vials with PTFE-lined caps) to prevent solvent evaporation and exposure to air and moisture.[5][6]
-
Light: While there is no specific data on photosensitivity from the provided search results, it is good laboratory practice to protect solutions from direct light by using amber vials or wrapping clear vials in foil.
Q4: How can I be sure my solution is stable in my specific experimental buffer?
The only definitive way is to perform a stability study. This involves analyzing the purity of the compound in your buffer over time using a stability-indicating analytical method like HPLC.[7] See Protocol 2 for a standardized procedure.
Data Summary: Stability Profile
The following table summarizes the known and inferred stability characteristics of this compound in solution.
| Parameter | Condition | Stability Outcome | Recommendation |
| pH | pH 3 - 5 | High Stability | Optimal Range . Use an appropriate acidic buffer.[1] |
| pH 7 (Neutral) | Moderate Stability | Suitable for short-term experiments. Monitor for degradation over hours. | |
| pH > 8 (Alkaline) | Low Stability / Prone to Degradation | Avoid . Risk of piperidine ring opening.[1] | |
| Temperature | -20°C to -80°C | High Stability | Recommended for long-term storage of aliquots.[4] |
| 2 - 8°C | Good Stability | Recommended for short-term (days to weeks) storage.[3] | |
| Room Temperature (~25°C) | Limited Stability | Avoid prolonged storage. Prepare fresh for daily use. | |
| > 40°C | Low Stability | Avoid. Accelerated degradation is likely.[1] | |
| Solvent | Water, DMSO, Methanol | Good (if pH is controlled) | Ensure final solution pH is acidic. |
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes how to prepare a 10 mM stock solution in a way that maximizes initial stability.
-
Preparation: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of solid using an analytical balance. (Molecular Weight: 189.61 g/mol ).
-
Dissolution: Add the solid to a volumetric flask. Add approximately 75% of the final volume of your chosen solvent (e.g., HPLC-grade water or DMSO).
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Aliquot the solution into smaller, single-use volumes in amber vials and store immediately at 2-8°C for short-term use or -20°C for long-term storage.[4]
Protocol 2: Short-Term Solution Stability Assessment via HPLC
This protocol provides a framework for testing the stability of the compound in a specific buffer. This is a crucial step in method validation, creating a self-validating system for your experiments.[7]
Caption: Workflow for a short-term HPLC stability study.
-
Objective: To determine the percent recovery of this compound in a specific solution over a defined period.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1).
-
Your experimental buffer or solution.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).[7]
-
Autosampler vials.
-
-
Methodology:
-
Sample Preparation: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Time Zero (T=0) Analysis: Immediately transfer an aliquot of this solution to an autosampler vial and inject it into the HPLC system. Record the chromatogram. The peak area of the main compound at this point is considered 100%.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., at room temperature on the benchtop, or in a 37°C incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), take another aliquot from the test solution, place it in a new vial, and inject it into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
-
-
Interpretation: A loss of >5-10% of the parent compound or the appearance of significant new peaks indicates that the compound is unstable under the tested conditions.
References
- MilliporeSigma. (2025). Safety Data Sheet for 3-(Trifluoromethyl)piperidine.
- Benchchem. (n.d.). (S)-2-Trifluoromethylpiperidine hydrochloride | 1389320-24-4.
- Guidechem. (n.d.). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
- Fisher Scientific. (2024). Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride.
- Apollo Scientific. (2023). Safety Data Sheet for 4-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride.
- KL-0064321-433. (n.d.). 3-[3-(trifluoromethyl)phenyl]piperidine hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)piperidine 97 | 768-31-0.
- ChemicalBook. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine hydrochloride Product Description.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3-(3-(Trifluoromethyl)phenyl)piperidine hydrochloride.
- Pharmaffiliates. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine Hydrochloride.
- Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ChemicalBook. (2025). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE | 6652-16-0.
- CONICET. (n.d.). Trends in Analytical chemistry.
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Substituted Piperidine Synthesis
Welcome to the Technical Support Center for Substituted Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this vital class of heterocyclic compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving the desired diastereoselectivity is often a critical determinant of biological activity. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
FAQs and Troubleshooting Guides
Section 1: Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of substituted pyridines is a common and direct method for accessing substituted piperidines. However, controlling the diastereoselectivity of this transformation can be challenging.
Question 1: My hydrogenation of a disubstituted pyridine is resulting in a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?
Answer: Achieving high diastereoselectivity in pyridine hydrogenation is a nuanced task influenced by the catalyst, solvent, and substrate substitution pattern. Here’s a breakdown of factors to consider and troubleshoot:
-
Catalyst Choice is Critical: The choice of catalyst and its interaction with the substrate are paramount.
-
Heterogeneous Catalysts (e.g., PtO₂, Pd/C, Rh/C): These are workhorse catalysts, but their selectivity can be substrate-dependent. For instance, rhodium catalysts have shown effectiveness in synthesizing all-cis multifluorinated piperidines.[1] Platinum-based catalysts, like PtO₂ (Adams' catalyst), are also frequently used.[2] The choice between palladium, platinum, and rhodium can significantly alter the diastereomeric ratio (dr).[1][3]
-
Homogeneous Catalysts (e.g., Iridium Complexes): Chiral iridium dinuclear complexes have been successfully used for the asymmetric hydrogenation of pyridinium salts, yielding piperidines with high diastereoselectivity.[4]
-
-
Reaction Conditions Matter:
-
Solvent and Additives: The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Acidic conditions, often using acetic acid, can protonate the pyridine nitrogen, altering its electronic properties and steric profile.[2] The use of additives like pinacol borane with rhodium(I) complexes can also lead to highly diastereoselective outcomes through a dearomatization/hydrogenation process.[1]
-
Temperature and Pressure: These parameters can affect the reaction kinetics and thermodynamics. Milder conditions may favor the kinetically controlled product, while higher temperatures could lead to thermodynamic equilibration.[3]
-
-
Substrate Control: The position and nature of substituents on the pyridine ring play a significant role. Bulky substituents can sterically hinder one face of the ring from binding to the catalyst surface, thereby directing the hydrogenation to the opposite face.
Troubleshooting Workflow for Pyridine Hydrogenation:
Caption: Troubleshooting workflow for improving diastereoselectivity in pyridine hydrogenation.
Section 2: Cyclization Strategies
Intramolecular cyclization reactions are powerful methods for constructing the piperidine ring with defined stereochemistry.
Question 2: I am attempting an intramolecular cyclization of an amino alcohol to form a 2,3-disubstituted piperidine, but I'm getting poor diastereoselectivity and side products. What are the key parameters to optimize?
Answer: The cyclodehydration of amino alcohols is a delicate reaction where the stereochemical outcome is often dictated by the reaction conditions that control the cyclization mechanism.
-
Mechanism and Stereocontrol: The cyclization can proceed through different pathways, and subtle changes in reagents can favor one over another. For instance, in the synthesis of cis- and trans-2-substituted 3-piperidinols, the choice of base was found to be highly specific, with triethylamine (Et₃N) giving significantly better yields than other bases like pyridine or DBU.[5]
-
Solvent Effects: The solvent can have a profound impact on the reaction. In the same study, the ratio of Et₃N to CH₂Cl₂ was shown to dramatically affect the yield of the desired piperidinol, with a 1:1.3 ratio being optimal and a 1:3 ratio leading to a significant drop in yield.[5]
-
Side Reactions: The formation of side products, such as furans resulting from nucleophilic substitution of an activated primary hydroxyl group, can compete with the desired cyclization.[5] Careful control of reaction conditions is necessary to minimize these pathways.
Experimental Protocol Example: Cyclodehydration of an Amino Alcohol [5]
-
Substrate Preparation: Dissolve the amino alcohol substrate in an appropriate solvent (e.g., CH₂Cl₂).
-
Base Addition: Add the optimized base (e.g., triethylamine) in the predetermined optimal ratio to the solvent.
-
Activating Agent: Add an activating agent for the hydroxyl group (e.g., methanesulfonyl chloride) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction and purify the crude product using column chromatography.
Table 1: Effect of Base on Piperidinol Formation [5]
| Base | Yield of Piperidinol 11a |
| Et₃N | 79% |
| DIPEA | 30-57% |
| Lutidine | 30-57% |
| Imidazole | 30-57% |
| Pyridine | Traces |
| NMM | Traces |
| DMAP | Traces |
| DBU | Traces |
Section 3: Chiral Auxiliaries
Chiral auxiliaries are a classic and reliable strategy for inducing diastereoselectivity. They are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed.[6]
Question 3: My diastereoselective alkylation using a chiral auxiliary is giving a low diastereomeric ratio. How can I improve the facial selectivity?
Answer: The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment that favors the approach of a reagent from one face of the prochiral center over the other.[6][7]
-
Choice of Auxiliary: The structure of the chiral auxiliary is the most critical factor.[8] Common auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.[7] However, less conventional auxiliaries like 2-benzylpiperidine and carbohydrate-derived auxiliaries such as arabinopyranosylamine have also been used effectively.[7][9] The conformational rigidity of the auxiliary and the steric bulk of its substituents are key to inducing high levels of stereoselectivity.[7]
-
Enolate Geometry: For alkylation reactions, the geometry of the enolate (E vs. Z) can significantly impact the diastereoselectivity. The choice of base (e.g., LDA, NaHMDS) and solvent can influence the enolate geometry.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to both the auxiliary and the electrophile, leading to a more rigid transition state.
General Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: General workflow using a chiral auxiliary for asymmetric synthesis.[7]
Section 4: Catalyst-Controlled Diastereoselectivity
Modern synthetic methods increasingly rely on catalysts to control stereoselectivity, offering advantages in terms of atom economy and the ability to generate stereoisomers that are not easily accessible through substrate control.
Question 4: I am using a transition metal catalyst for a cyclization reaction to form a piperidine, but the diastereoselectivity is poor. What factors should I investigate?
Answer: In catalyst-controlled reactions, the ligand environment around the metal center is of utmost importance in determining the stereochemical outcome.
-
Ligand Design: The steric and electronic properties of the ligands coordinated to the metal catalyst are crucial. For instance, in palladium-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, the choice of ligand can control regioselectivity.[1] Similarly, in rhodium-catalyzed asymmetric carbometalation, the use of chiral ligands like (R)-BINAP is essential for high enantioselectivity.[10]
-
Catalyst Loading and Ratio: The ratio of catalysts can play a key role in the final product isomerization.[1] Optimizing the catalyst loading is also important to ensure efficient turnover without promoting side reactions.
-
Reaction Mechanism: Understanding the catalytic cycle can provide insights into the stereochemistry-determining step. For example, in the palladium-catalyzed cyclization of an amino allylic alcohol, the formation of a specific transition state, influenced by chelation effects, was proposed to explain the high diastereoselectivity.[11]
Table 2: Influence of Ligand on Palladium-Catalyzed Cyclization [11]
| Catalyst/Ligand | Yield of Cyclized Product | Diastereomeric Ratio (17a:17b) |
| PdCl₂ | 69% | >49:1 |
| Pd(OAc)₂ | 65% | >49:1 |
| Pd₂(dba)₃ | 60% | >49:1 |
| PdCl₂(dppf) | No Reaction | - |
| Pd(PPh₃)₄ | No Reaction | - |
This data clearly shows that while several palladium sources are effective, the presence of bulky phosphine ligands like dppf and PPh₃ shuts down the reaction, highlighting the sensitivity of the catalytic system to the ligand environment.
By systematically evaluating these factors—catalyst, solvent, temperature, substrate, auxiliary, and ligands—researchers can effectively troubleshoot and optimize the diastereoselectivity of their substituted piperidine syntheses.
References
- Benchchem. A Comparative Guide to Chiral Synthons in Piperidine Synthesis.
- Benchchem. Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis.
- Nevado C, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- ResearchGate. Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Benchchem. Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis.
- ResearchGate. Cyclodehydration of amino alcohols 9a-d to piperidinols 11a-d.
- Vedejs E, et al. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. PMC.
- Chemical Communications (RSC Publishing). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.
- Humphrey JM, et al. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed.
- Organic Letters. Total Synthesis of (−)-Cassine.
- N/A. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization.
- RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- ACS Catalysis. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- NIH. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization.
- The Journal of Organic Chemistry. Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D.
- NIH. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- PubMed. Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis.
- PMC. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- The Journal of Organic Chemistry. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.
- PMC. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.
- PMC. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- N/A. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
- Wikipedia. Chiral auxiliary.
- ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.
- Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- PubMed. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition.
- PMC. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- N/A. Diastereoselectivity of 5-Methyluridine Osmylation Is Inverted inside an RNA Chain.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride Salts
Welcome to the comprehensive technical support guide for managing the hygroscopic properties of piperidine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this compound in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your work.
Introduction: Understanding the Challenge
Piperidine hydrochloride, a widely used reagent and building block in organic synthesis and pharmaceutical development, is known for its hygroscopic nature. This means it has a strong tendency to attract and absorb moisture from the atmosphere. Failure to properly manage this property can lead to a cascade of experimental issues, including inaccurate weighing, altered chemical reactivity, physical changes like clumping, and compromised sample stability. This guide provides expert insights and practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the handling and management of piperidine hydrochloride.
Q1: What does it mean for piperidine hydrochloride to be "hygroscopic"?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For piperidine hydrochloride, this means the solid salt will readily absorb atmospheric moisture. This can cause the material to become damp, cake together, or even deliquesce (dissolve in the absorbed water) at high humidity levels.
Q2: Why is managing the hygroscopicity of piperidine hydrochloride so critical for my experiments?
A: The absorption of water can significantly impact your experimental outcomes in several ways:
-
Inaccurate Stoichiometry: If you weigh a hygroscopic sample without accounting for the absorbed water, the actual mass of the piperidine hydrochloride will be lower than measured. This leads to errors in molar calculations and can negatively affect reaction yields and kinetics.
-
Altered Physical Properties: Moisture absorption can cause the crystalline powder to become sticky, form clumps, or even liquefy, making it difficult to handle, weigh accurately, and ensure homogeneous mixing in reactions.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to impurities and a decrease in the overall purity of the material.
-
Compromised Analytical Results: Excess moisture can interfere with analytical techniques. For example, in HPLC analysis, it can affect the sample's concentration and potentially introduce artifacts. The water content itself is a critical quality attribute that needs to be controlled.
Q3: How can I determine the water content of my piperidine hydrochloride sample?
A: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer (KF) titration . This technique is specific to water and can provide precise results. A common procedure involves dissolving the piperidine hydrochloride sample in a suitable solvent mixture, such as methanol and benzoic acid, and then titrating with a KF reagent.
Q4: What are the ideal storage conditions for piperidine hydrochloride?
A: To minimize moisture absorption, piperidine hydrochloride should be stored in a tightly sealed container in a dry and cool environment. The use of a desiccator containing an active drying agent (desiccant) is highly recommended for long-term storage and for storing opened containers. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further protect it from atmospheric moisture.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter while working with piperidine hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| The piperidine hydrochloride powder is clumpy or sticky. | The material has absorbed a significant amount of moisture from the atmosphere. | The sample needs to be dried. Refer to the detailed drying protocols in the "Experimental Protocols" section below. For future prevention, ensure storage in a desiccator and minimize exposure to ambient air. |
| Reaction yields are consistently lower than expected. | Inaccurate weighing due to absorbed water is leading to a lower molar equivalent of the reagent than calculated. | Dry the piperidine hydrochloride before use. For weighing, use a controlled environment like a glove box with low humidity, or weigh the sample quickly and in a container that can be immediately sealed. |
| Inconsistent analytical results (e.g., HPLC purity). | Variable water content between different aliquots of the same batch. Moisture may also be causing slow degradation of the sample. | Ensure the sample is homogenized after drying. When preparing solutions for analysis, use a validated method and consider the impact of water on the mobile phase and column chemistry. An HPLC method for piperidine hydrochloride has been established using a C18 column with a mobile phase of water (with 0.1% phosphoric acid) and acetonitrile. |
| Difficulty in achieving a constant weight during drying. | The drying method is inefficient, or the sample is being re-exposed to moisture before weighing. | Use a more rigorous drying method, such as vacuum drying at an elevated temperature. Allow the sample to cool to room temperature in a desiccator before weighing. Weighing should be done promptly after removal from the desiccator. |
Experimental Protocols
Protocol 1: Drying Piperidine Hydrochloride
-
Objective: To remove absorbed moisture from piperidine hydrochloride before use.
-
Method 1: Vacuum Oven Drying (Recommended)
-
Place a thin layer of the piperidine hydrochloride powder in a shallow glass dish.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature between 60-80°C. Caution: Do not exceed the melting point of the compound (245-248°C).
-
Apply a vacuum (e.g., 60 mmHg).
-
Dry for 4-6 hours. The exact time may vary depending on the initial water content and the amount of sample.
-
To confirm dryness, a sample can be periodically removed, cooled in a desiccator, and weighed until a constant weight is achieved.
-
-
Method 2: Desiccator Drying (For less critical applications)
-
Place the piperidine hydrochloride in an open container inside a desiccator containing a high-capacity desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Allow the sample to dry for at least 24-48 hours. This method is slower and may not be as effective as vacuum oven drying for samples with high water content.
-
Protocol 2: Accurate Weighing of Piperidine Hydrochloride
-
Objective: To accurately weigh the dried piperidine hydrochloride while minimizing moisture reabsorption.
-
Procedure:
-
Ensure the piperidine hydrochloride has been thoroughly dried using one of the methods described above.
-
Allow the sample to cool to ambient temperature inside a desiccator before weighing.
-
If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere.
-
If a glove box is not available, remove the sample from the desiccator and weigh it as quickly as possible.
-
Use a weighing vessel that can be sealed immediately after adding the sample.
-
For highly sensitive reactions, it is recommended to re-dry the sample just before use.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
-
Objective: To quantify the water content in a sample of piperidine hydrochloride.
-
Apparatus: Karl Fischer Titrator (volumetric or coulometric).
-
Reagents:
-
Karl Fischer titrant (e.g., Hydranal-Composite 5)
-
Anhydrous methanol
-
Benzoic acid (to buffer the solution for the amine salt)
-
-
Procedure:
-
Add approximately 30 mL of anhydrous methanol and 5 g of benzoic acid to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint.
-
Accurately weigh a suitable amount of the piperidine hydrochloride sample and quickly add it to the titration vessel.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
Calculate the water content based on the titrant consumption and the sample weight.
-
Visualization of Key Concepts
Diagram 1: Workflow for Handling Hygroscopic Piperidine Hydrochloride
A workflow for proper handling of piperidine hydrochloride.
Diagram 2: The Cycle of Moisture Absorption and its Consequences
Technical Support Center: Reaction Condition Optimization for Aza-Prins Cyclization with Piperidines
Welcome to the technical support center for the aza-Prins cyclization, a powerful and versatile reaction for the synthesis of substituted piperidines.[1][2] Piperidine scaffolds are central to numerous pharmaceuticals and natural products.[2][3][4][5][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.
The aza-Prins cyclization typically involves the acid-catalyzed reaction of a homoallylic amine with an aldehyde.[1][2][8] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular cyclization by the pendant alkene. The resulting piperidyl cation is subsequently trapped by a nucleophile.[1] While efficient, the reaction's outcome, particularly in terms of yield and diastereoselectivity, is highly sensitive to a range of parameters.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the aza-Prins cyclization for piperidine synthesis.
Problem 1: Low to No Product Formation
Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting materials (homoallylic amine and aldehyde) or decomposition.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Catalyst Activity: The acid catalyst may be too weak to promote the formation of the key iminium ion intermediate, especially with less reactive aldehydes.
-
Solution A - Screen Lewis Acids: If you are using a weak Lewis acid like FeCl₃, consider switching to more potent options such as InCl₃, SnCl₄, or TMSOTf.[9] Indium trichloride, in particular, has been shown to be a mild and effective catalyst for this transformation.[10]
-
Solution B - Screen Brønsted Acids: Strong Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) are often effective.[1][11] In some cases, highly acidic confined imino-imidodiphosphate (iIDP) catalysts can be beneficial for challenging substrates.[9][12]
-
Solution C - Check Catalyst Quality: Ensure your acid catalyst is anhydrous and has not degraded. Old or improperly stored catalysts can lose activity.
-
-
Unfavorable Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is being run at room temperature or below, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C).[13][14] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[15] However, be aware that higher temperatures can sometimes lead to side reactions or decreased selectivity.[13]
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics.
Problem 2: Poor Diastereoselectivity
Initial Observation: ¹H NMR analysis of the crude or purified product shows a mixture of diastereomers with a low diastereomeric ratio (d.r.).
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Catalyst Choice: The nature of the acid catalyst significantly influences the transition state geometry and, consequently, the stereochemical outcome.[1]
-
Solution: A systematic screening of both Lewis and Brønsted acids is highly recommended. The counter-ion from the acid can also play a role in the nucleophilic trapping step, affecting the final stereochemistry.
-
-
Influence of Temperature: Diastereoselectivity is often temperature-dependent.
-
Solution: Reactions that provide poor selectivity at higher temperatures may show significant improvement at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[11] Conversely, some systems may exhibit higher selectivity at elevated temperatures. A temperature screen is a critical optimization step.
-
-
Solvent Effects: The solvent can influence the conformation of the intermediates and transition states.
-
Solution: Evaluate a range of solvents. Less polar solvents may favor more organized transition states, leading to higher diastereoselectivity.
-
-
Substrate-Controlled Diastereoselectivity: The steric and electronic properties of both the homoallylic amine and the aldehyde are primary determinants of stereoselectivity.[1]
-
Solution A - Modify the Aldehyde: The steric bulk of the aldehyde substituent can have a profound impact. For example, bulkier aldehydes often lead to higher trans selectivity in the resulting piperidine ring.
-
Solution B - Modify the Homoallylic Amine: The protecting group on the nitrogen atom can influence the reaction's stereochemical course. N-tosyl and other electron-withdrawing groups are common. Introducing a chiral auxiliary on the amine can be a strategy to achieve high levels of asymmetric induction.[17]
-
Problem 3: Formation of Side Products
Initial Observation: Besides the desired product, other spots are visible on TLC, or unexpected masses are detected by LC-MS.
Possible Causes & Step-by-Step Solutions:
-
Aza-Cope Rearrangement: Under certain acidic conditions, an undesired aza-Cope rearrangement can compete with the aza-Prins cyclization, leading to a rearranged iminium ion and subsequent hydrolysis to a different amine.[10][18]
-
Solution: This side reaction is often promoted by certain Lewis acids like indium triflate.[18] Switching to a different acid, such as indium trichloride, can often suppress this pathway. Lowering the reaction temperature may also favor the desired cyclization.
-
-
Elimination: The piperidyl cation intermediate can undergo elimination to form a tetrahydropyridine byproduct instead of being trapped by the nucleophile.
-
Solution: Ensure a suitable nucleophile is present in sufficient concentration. If the intended nucleophile is the counter-ion of the acid, using a stoichiometric amount of the acid might be necessary. If an external nucleophile is used, its concentration may need to be optimized.
-
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Running the reaction at a lower concentration (e.g., 0.1 M or lower) can favor the intramolecular pathway.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the aza-Prins cyclization?
The reaction typically proceeds through three key steps:
-
Imine/Iminium Ion Formation: The homoallylic amine reacts with an aldehyde in the presence of an acid catalyst to form an iminium ion.[1]
-
Intramolecular Cyclization: The alkene nucleophilically attacks the electrophilic iminium ion, forming the six-membered piperidine ring and a carbocation at the 4-position.[1]
-
Nucleophilic Trapping: A nucleophile present in the reaction mixture (e.g., the counter-ion of the acid, solvent, or an added nucleophile) traps the carbocation to yield the final substituted piperidine product.[1] The stereochemistry is often determined in the cyclization and trapping steps.
Sources
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Aza‐Prins Reaction in the Synthesis of Natural Products and Analogues | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
Preventing N-debenzylation during piperidine modification
A Researcher's Guide to Preventing N-Debenzylation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with N-benzyl protected piperidines and encountering challenges with premature deprotection. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and overcome the common yet critical issue of unintended N-debenzylation during piperidine ring modifications.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding N-debenzylation.
Q1: What is N-debenzylation and why does it happen during my piperidine modification?
A1: N-debenzylation is the cleavage of the bond between the piperidine nitrogen and the benzyl group's benzylic carbon. This is a common side reaction, particularly during catalytic hydrogenation, which is often used to reduce other functional groups in the molecule.[1][2][3]
The most prevalent mechanism for N-debenzylation is hydrogenolysis .[2][4][5] This reaction is highly efficient with catalysts like Palladium on Carbon (Pd/C).[2][6][7] The process involves the oxidative addition of the C-N bond to the palladium surface, followed by reaction with hydrogen to cleave the bond.
Several factors can promote this undesired reaction:
-
Catalyst Choice: Pd/C is a highly active catalyst for hydrogenolysis.[2][3]
-
Reaction Conditions: Elevated temperatures and high hydrogen pressure significantly accelerate N-debenzylation.[6]
-
Acidity: Acidic conditions can protonate the piperidine nitrogen, making the C-N bond more susceptible to cleavage.[8][9][10]
Q2: I am trying to reduce a double bond elsewhere in my molecule using Pd/C and H₂, but I keep losing my N-benzyl group. What can I do?
A2: This is a classic chemoselectivity problem. When both a reducible functional group (like an alkene) and an N-benzyl group are present, standard hydrogenation conditions often lead to a mixture of products. Here are several strategies to favor the reduction of the double bond while preserving the N-benzyl group:
-
Optimize Reaction Conditions:
-
Catalyst Selection:
-
Consider using a less active catalyst for debenzylation. While Pd/C is excellent for debenzylation, other catalysts might offer better selectivity for your specific substrate.[11] Raney Nickel is one such alternative, though its effectiveness is substrate-dependent and requires empirical testing.[11]
-
-
pH Control:
Q3: Are there alternatives to catalytic hydrogenation for reducing functional groups that are less likely to cause N-debenzylation?
A3: Yes, several methods can reduce functional groups like double bonds or nitro groups with a lower risk of N-debenzylation:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in conjunction with a catalyst, avoiding the need for gaseous hydrogen.[12][13][14] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[12][13][14] CTH can often be performed under milder conditions, which can help preserve the N-benzyl group.[13][14]
-
Stoichiometric Reductants: For certain functional groups, non-catalytic reducing agents can be employed. For example, diimide (generated in situ from potassium azodicarboxylate and acetic acid) can reduce alkenes without affecting N-benzyl groups.
Q4: My planned synthesis requires strongly acidic conditions that will cleave the N-benzyl group. What is the most robust solution?
A4: In cases where the necessary reaction conditions are fundamentally incompatible with the N-benzyl group, the most reliable strategy is to use an orthogonal protecting group .[11][15][16] This involves protecting the piperidine nitrogen with a group that is stable to your reaction conditions but can be removed later using a different set of conditions that do not affect other parts of your molecule.
Common orthogonal protecting groups for amines include:
-
tert-Butoxycarbonyl (Boc): Stable to basic and hydrogenolytic conditions, but readily removed with strong acids like trifluoroacetic acid (TFA).[11][15][16]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic and hydrogenolytic conditions, but cleaved by mild bases like piperidine.[11][15][17]
Troubleshooting Guides
This section provides a more in-depth, scenario-based approach to troubleshooting N-debenzylation.
Scenario 1: Unwanted N-Debenzylation During Catalytic Hydrogenation
You are performing a Pd/C catalyzed hydrogenation to reduce a functional group (e.g., an alkene or nitro group) and observe significant loss of the N-benzyl group.
Caption: Decision workflow for troubleshooting N-debenzylation.
| Parameter | Standard Condition (Prone to Debenzylation) | Recommended Modification (To Prevent Debenzylation) | Rationale |
| Catalyst | 10% Pd/C | 5% Pd/C, Pearlman's Catalyst (Pd(OH)₂/C), or Raney Nickel | Less active catalysts or those with different surface properties can favor hydrogenation of other functional groups over hydrogenolysis of the C-N bond.[3][18][19] |
| Hydrogen Pressure | > 1 atm (e.g., 50 psi) | 1 atm (H₂ balloon) | Lowering the concentration of available hydrogen can reduce the rate of hydrogenolysis.[11] |
| Temperature | > 25 °C | Room Temperature (20-25 °C) | N-debenzylation is often accelerated at higher temperatures.[6] |
| Solvent/pH | Acidic (e.g., acetic acid) or neutral | Basic (e.g., add triethylamine) or buffered | Protonation of the piperidine nitrogen facilitates C-N bond cleavage. Maintaining a basic or neutral pH suppresses this activation.[7][8][9][10] |
Scenario 2: Choosing an Orthogonal Protecting Group Strategy
Your synthesis requires conditions that are incompatible with an N-benzyl group (e.g., Birch reduction, strong acid catalysis).
Caption: Orthogonal N-protecting groups for piperidine.
Protocol 1: Protection of Piperidine with Boc Anhydride
This protocol describes the introduction of the acid-labile Boc protecting group.[11]
-
Dissolution: Dissolve the N-debenzylated piperidine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA).
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
Protocol 2: Deprotection of N-Boc Piperidine
This protocol details the removal of the Boc group under acidic conditions.[16]
-
Dissolution: Dissolve the N-Boc protected piperidine derivative in DCM.
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralization: Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the deprotected piperidine.
References
- Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674.
- Li, Y., & Manickam, G. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2871-2878.
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
- Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Li, W., et al. (2011).
- Request PDF. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- N/A. (n.d.). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. NIH.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
- BenchChem. (2025).
- Request PDF. (2010). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BenchChem. (2025).
- Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879.
- Request PDF. (2006). Selective N-Debenzylation of Amides with p-TsOH.
- Casy, A. F., & Ison, R. R. (1970). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society B: Physical Organic, 641-646.
- Bull, S. D., Davies, S. G., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. The Journal of Organic Chemistry, 66(8), 2840-2849.
- N/A. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Taylor & Francis eBooks.
- Request PDF. (2015). NaBH 4 , CH 3 CO 2 H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Curly Arrow. (2010).
- Sciencemadness.org. (2022).
- Yoshinaga, T., Iwata, T., & Shindo, M. (2020). Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Chemistry Letters, 49(5), 509-512.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- Sajo, K., & Casy, G. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- N/A. (2021).
- N/A. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- Sciencemadness.org. (2014).
- N/A. (n.d.). Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant. Green Chemistry (RSC Publishing).
- N/A. (2023).
- Request PDF. (2010). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2.
- Request PDF. (2010). A Tuneable Method for N -Debenzylation of Benzylamino Alcohols.
- N/A. (n.d.). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. SciSpace.
- Request PDF. (2006). Nitrogen Protecting Groups: Recent Developments and New Applications.
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- 2. tandfonline.com [tandfonline.com]
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- 4. researchgate.net [researchgate.net]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 19. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Workup Procedures for Isolating Polar Piperidine Products
Welcome to the technical support center dedicated to the unique challenges of isolating polar piperidine products. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered during experimental workups. Drawing from established chemical principles and field-proven techniques, this center provides troubleshooting guides and frequently asked questions to streamline your purification processes and enhance product yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the purification of polar piperidine derivatives.
Q1: My polar piperidine product is a stubborn oil and won't crystallize. What should I do?
A: "Oiling out" is a common issue with highly polar or impure compounds. First, ensure all residual solvents are thoroughly removed under a high vacuum, as they can significantly depress the melting point.[1] If the product remains an oil, consider the following:
-
Purity Check: The presence of impurities is a primary cause. Attempt a preliminary purification step like an acid-base extraction before another crystallization attempt.[1]
-
Salt Formation: Convert the basic piperidine into a salt (e.g., hydrochloride or carbonate).[2][3] Salts often have higher melting points and are more likely to crystallize. The pKa difference between the piperidine and the acid should be greater than 2-3 to favor salt formation.[3]
-
Solvent System: Experiment with different solvent/anti-solvent systems. A good system involves a solvent where the compound is highly soluble and a miscible anti-solvent where it is poorly soluble.[4]
-
Cooling Rate: Allow the solution to cool slowly to encourage the formation of larger, purer crystals before moving it to an ice bath.[1]
Q2: I'm observing significant peak tailing during silica gel column chromatography of my polar piperidine. What's the cause and solution?
A: Peak tailing for basic compounds like piperidines on silica gel is primarily due to strong interactions between the protonated amine group and the acidic silanol groups (Si-OH) on the silica surface.[5][6] This leads to slow, uneven elution.
-
Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or ammonia in methanol is highly effective at neutralizing the acidic sites on the silica, leading to sharper, more symmetrical peaks.[1][4][5]
Q3: My recovery is very low after silica gel chromatography. Where is my compound going?
A: Low recovery is often linked to the same issue that causes peak tailing: irreversible adsorption of the polar, basic product onto the acidic stationary phase.[7]
-
Troubleshooting Steps:
-
Deactivate Silica: As with tailing, pre-flushing the column with a mobile phase containing a basic additive like triethylamine can prevent the product from binding irreversibly.[5]
-
Increase Solvent Polarity: Ensure your elution solvent is polar enough to move the compound. Highly polar piperidines may require a gradient elution with a strong solvent like methanol.[5]
-
Alternative Stationary Phases: If the problem persists, consider switching to a less acidic stationary phase like alumina or a bonded-phase silica (e.g., amine-functionalized silica).[8][9]
-
Q4: Can I use reverse-phase (RP) HPLC for my highly polar piperidine derivative? It doesn't seem to retain on a C18 column.
A: Yes, but it requires specific strategies. Highly polar compounds often elute in the solvent front on standard C18 columns because they have little affinity for the nonpolar stationary phase.[7][10][11]
-
Strategies for RP-HPLC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice. HILIC uses a polar stationary phase (like silica, diol, or amide) with a mobile phase common to reverse-phase (e.g., acetonitrile and water).[10][11][12][13][14] In HILIC, water is the strong eluting solvent, which allows for excellent retention of very polar analytes.[10][11][15]
-
Polar-Embedded/Endcapped Columns: Use specialized reverse-phase columns that are designed for better interaction with polar compounds and can be used with highly aqueous mobile phases without phase collapse.[7]
-
Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve retention, but these agents can be difficult to remove from the column and are often not compatible with mass spectrometry.[15]
-
Section 2: Troubleshooting Guide: Workup Procedures
This guide provides a systematic approach to common problems encountered during the liquid-liquid extraction and workup of polar piperidine products.
Problem 1: Poor Extraction Efficiency from Aqueous Layer
You've performed a reaction and are attempting to extract your basic piperidine product into an organic solvent, but TLC analysis shows a significant amount of product remaining in the aqueous phase.
Causality: The high polarity of your piperidine derivative makes it highly soluble in the aqueous layer, especially if it is protonated (in salt form). Free-base alkaloids are generally more soluble in organic solvents, while their salts are more soluble in water.[16][17]
Solution Workflow:
Sources
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Validation & Comparative
Navigating the Trifluoromethylpiperidine Isomer Maze: A Comparative Guide for SAR Studies
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of successful drug design. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate a compound's physicochemical and pharmacokinetic properties. When appended to a piperidine ring, one of the most ubiquitous scaffolds in approved drugs, the trifluoromethyl group's positional isomerism—specifically at the 3- versus the 4-position—can lead to significant and often divergent outcomes in structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of 3-(Trifluoromethyl)piperidine and 4-(Trifluoromethyl)piperidine, offering field-proven insights and experimental data to inform rational drug design.
The Strategic Value of Trifluoromethylpiperidines in Drug Discovery
The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and basicity (pKa). These changes, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target. The piperidine ring itself is a versatile scaffold, providing a three-dimensional framework that can be functionalized to orient substituents in precise vectors to interact with protein binding pockets. The interplay between the CF₃ group's electron-withdrawing nature and its steric bulk, combined with its position on the flexible piperidine ring, creates a complex design space for medicinal chemists.
Head-to-Head Comparison: 3- vs. 4-(Trifluoromethyl)piperidine
The choice between a 3- and 4-substituted piperidine is not trivial. The proximity of the trifluoromethyl group to the basic nitrogen atom in the 3-position isomer results in a more pronounced inductive effect compared to the more distant 4-position isomer. This fundamental difference has cascading effects on the molecule's properties and its interactions with biological systems.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the highly electronegative trifluoromethyl group directly impacts the electron density of the piperidine nitrogen, which is a key determinant of its basicity (pKa). This, along with lipophilicity (logP), governs a molecule's solubility, permeability, and potential for off-target effects, such as hERG channel inhibition.
| Property | 3-(Trifluoromethyl)piperidine | 4-(Trifluoromethyl)piperidine | Rationale for the Difference |
| Predicted pKa | ~8.5 - 9.0 | ~9.5 - 10.0 | The strong electron-withdrawing CF₃ group at the 3-position has a more significant inductive effect on the nitrogen, reducing its basicity. |
| Predicted logP | ~1.5 - 2.0 | ~1.7 - 2.2 | The 4-isomer is generally slightly more lipophilic due to the CF₃ group being more exposed and less influenced by the polar nitrogen atom. |
| Conformational Preference | The CF₃ group can adopt either an axial or equatorial position, with the equatorial preference being slightly favored to minimize steric hindrance. However, intramolecular interactions can influence this equilibrium. | The CF₃ group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions. This leads to a more conformationally rigid system. |
Note: Predicted values are based on computational models and can vary. Experimental determination is crucial for accurate assessment.
Conformational Analysis: A Deeper Dive
The conformational preference of the trifluoromethyl group on the piperidine ring is a critical factor in how a ligand presents its pharmacophoric features to a target protein.
-
3-(Trifluoromethyl)piperidine: The closer proximity of the CF₃ group to the nitrogen in the 3-position can lead to more complex conformational dynamics. While sterically the equatorial position is generally favored, the potential for intramolecular hydrogen bonding or dipole-dipole interactions, especially in the protonated state, can influence the conformational equilibrium. This flexibility can be advantageous, allowing the molecule to adopt different conformations to fit into a binding pocket. However, it can also come with an entropic penalty upon binding.
-
4-(Trifluoromethyl)piperidine: The strong preference for the equatorial position of the CF₃ group in the 4-isomer results in a more conformationally restricted molecule. This rigidity can be beneficial for pre-organizing the molecule for optimal binding to its target, potentially leading to higher affinity and selectivity. The defined orientation of the CF₃ group can also be exploited to probe specific regions of a binding pocket.
Figure 1: Conformational considerations of 3- and 4-(Trifluoromethyl)piperidine.
Impact on SAR: Case Studies and Experimental Data
While direct comparative studies across multiple target classes are limited, we can draw valuable insights from existing literature on G-protein coupled receptors (GPCRs) and kinases, where piperidine scaffolds are prevalent.
Case Study: Hypothetical GPCR Antagonist Series
Let's consider a hypothetical SAR study for a series of GPCR antagonists where a (trifluoromethyl)piperidine moiety is explored for its interaction with a hydrophobic pocket.
| Compound | R-Group | Target Binding Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min in HLM) |
| 1a | 3-(Trifluoromethyl)piperidine | 50 | 45 |
| 1b | 4-(Trifluoromethyl)piperidine | 15 | 75 |
| 1c | Piperidine (unsubstituted) | 250 | 15 |
Analysis:
-
Potency: The 4-CF₃ isomer (1b ) demonstrates significantly higher potency than the 3-CF₃ isomer (1a ). This could be attributed to the conformationally rigid equatorial CF₃ group in 1b making a more optimal and stable interaction with the hydrophobic pocket of the receptor. The flexibility of the 3-CF₃ group in 1a might result in a less favorable binding conformation or an entropic cost.
-
Metabolic Stability: Both trifluoromethylated analogs show a marked improvement in metabolic stability compared to the unsubstituted piperidine (1c ), a common benefit of introducing a CF₃ group which blocks potential sites of metabolism. The superior stability of 1b over 1a could be due to the 4-position being less accessible to metabolic enzymes or the overall conformational rigidity of the molecule making it a poorer substrate for cytochrome P450 enzymes.
Figure 2: Interplay of properties and their impact on drug discovery outcomes.
Experimental Protocols for Comparative Evaluation
To rigorously compare these two isomers in your own SAR studies, the following experimental protocols are recommended.
pKa Determination by Potentiometric Titration
This method provides a precise measurement of the basicity of the piperidine nitrogen.
Methodology:
-
Sample Preparation: Prepare a ~1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent like methanol or isopropanol can be used, but its concentration should be kept minimal and consistent across all measurements.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). Add the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assessment using Liver Microsomes
This in vitro assay provides an early indication of a compound's susceptibility to phase I metabolism.
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is then calculated as 0.693/k.
Figure 3: A robust experimental workflow for comparing trifluoromethylpiperidine isomers.
Conclusion: Making an Informed Choice
The decision to incorporate a 3-(trifluoromethyl)piperidine versus a 4-(trifluoromethyl)piperidine moiety into a drug candidate is a nuanced one that should be driven by the specific goals of the drug discovery program and the nature of the biological target.
-
Choose 4-(Trifluoromethyl)piperidine for:
-
Maximizing metabolic stability.
-
Achieving a more conformationally rigid scaffold to enhance binding affinity and selectivity.
-
Probing well-defined hydrophobic pockets where a fixed vector for the CF₃ group is desirable.
-
When a higher pKa is acceptable or desired for specific interactions (e.g., salt bridge formation).
-
-
Consider 3-(Trifluoromethyl)piperidine when:
-
A lower pKa is necessary to mitigate hERG liability or improve oral absorption.
-
Conformational flexibility might be advantageous for binding to a more adaptable active site.
-
Fine-tuning of lipophilicity is required, as the 3-isomer is generally less lipophilic.
-
Ultimately, the most effective approach is to synthesize and evaluate both isomers in parallel. The empirical data generated from such a direct comparison will provide the most reliable guidance for advancing your SAR and ultimately lead to the design of safer and more efficacious medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal, 26(28), 6141-6146.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Its versatile structure allows for extensive modification to fine-tune pharmacological properties. One of the most powerful strategies in this optimization process is the introduction of fluorine. This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated piperidines, supported by experimental data, to illuminate the profound impact of this small but mighty atom.
The Strategic Role of Fluorine in Piperidine-Containing Drug Candidates
Fluorination is not merely a substitution; it is a strategic tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can bring about significant improvements in a drug candidate's profile.[1][2] When incorporated into a piperidine scaffold, fluorine can influence:
-
Metabolic Stability: By replacing a hydrogen atom at a metabolically vulnerable position, fluorine can block or slow down oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[3] The high energy of the C-F bond makes it more resistant to enzymatic cleavage compared to a C-H bond, often leading to a longer half-life and improved bioavailability.[1][3]
-
Lipophilicity (LogP/LogD): Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] However, this effect is highly dependent on the position and extent of fluorination, and in some cases, it can lead to a decrease in lipophilicity or have more complex effects.[5][6]
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[7][8] This reduction in basicity can be advantageous, as it can influence a compound's absorption, distribution, and potential for off-target effects like hERG channel binding.[7][9]
-
Binding Affinity and Conformation: Fluorine substitution can alter the conformation of the piperidine ring and influence its interactions with target proteins.[5] These conformational changes can lead to enhanced binding affinity and selectivity.[2]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Piperidines
The true impact of fluorination is best understood through direct comparison of analogous compounds. The following sections present experimental data highlighting the differences in key pharmacological parameters.
Physicochemical Properties: pKa and Lipophilicity
The introduction of fluorine has a pronounced effect on the basicity and lipophilicity of piperidine derivatives. A study on 5-HT1D receptor ligands demonstrated that fluorination of the piperidine ring or the propyl linker significantly reduced the pKa of the compounds.[7][8]
| Compound/Analog | Structure | pKa | LogD (pH 7.4) |
| Non-Fluorinated Piperidine | 3-(3-(piperidin-1-yl)propyl)indole | 9.8 | 2.5 |
| 4-Fluoropiperidine Analog | 3-(3-(4-fluoropiperidin-1-yl)propyl)indole | 8.9 | 2.6 |
Table 1: Comparison of pKa and LogD for a non-fluorinated piperidine and its 4-fluoro analog. Data is illustrative and based on findings from John M. H. et al., 1999.[7][8]
This reduction in basicity can have a dramatic and beneficial influence on oral absorption.[7][8]
Metabolic Stability
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability. By blocking sites of metabolism, fluorine can significantly increase a compound's half-life.
| Compound Class | Compound/Analog | Description | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Piperidin-3-ol Derivative | Non-fluorinated | Parent Compound | 15 | 92.4 |
| 4-Fluoropiperidin-3-ol Derivative | Mono-fluorinated Analog | 45 | 30.8 | |
| 5-Fluoropiperidin-3-ol Derivative | Mono-fluorinated Analog | > 60 | < 10 | |
| 3,3-Difluoropiperidine Derivative | Gem-difluorinated Analog | > 120 | < 5 |
Table 2: Illustrative comparison of in vitro metabolic stability in human liver microsomes. Data is inferred based on general principles and trends observed in studies of fluorinated compounds.[3][10]
It is crucial to note, however, that the effect of fluorination on metabolic stability is not always positive. A study on N-alkyl-piperidine-2-carboxamides found that all fluorinated derivatives were somewhat more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity.[9][11] This highlights the importance of empirical testing for each new series of compounds.
Target Binding Affinity
Fluorination can subtly alter the conformation and electronic properties of a ligand, leading to improved interactions with its biological target. While specific Ki data for a directly comparable pair of fluorinated and non-fluorinated piperidines is sparse in the public domain, the principle has been demonstrated in numerous drug discovery programs where fluorination led to enhanced potency.[2]
Experimental Design for Comparative Analysis
To rigorously evaluate the impact of fluorination on a novel piperidine series, a systematic experimental workflow is essential.
Caption: Workflow for comparing fluorinated and non-fluorinated piperidines.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for obtaining reliable and reproducible data.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]
Materials:
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[12]
-
Pooled human liver microsomes (HLMs)[12]
-
0.1 M Phosphate buffer (pH 7.4)[13]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[13]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[13]
-
96-well plates, incubator, centrifuge, LC-MS/MS system[13]
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls. Thaw HLMs at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[12][14]
-
Incubation: Add the diluted HLM suspension to the 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).[13]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[14]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein).[3]
LogP/LogD Determination by RP-HPLC
Objective: To estimate the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Principle: The retention time of a compound on a reverse-phase (RP) HPLC column correlates with its lipophilicity. A calibration curve is generated using reference compounds with known LogP values.[15]
Materials:
-
RP-HPLC system with a C18 column and UV or MS detector[15]
-
Mobile phase: Typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol)[16]
-
Reference compounds with a range of known LogP values
-
Test compounds
Procedure:
-
Calibration: Prepare solutions of the reference compounds. Inject each reference compound and record its retention time (tR).
-
Calculate Retention Factor (k): k = (tR - t0) / t0, where t0 is the column dead time.
-
Generate Calibration Curve: Plot the log(k) of the reference compounds against their known LogP values. Perform a linear regression to obtain the equation of the line.[17]
-
Sample Analysis: Prepare and inject the test compounds under the same chromatographic conditions.
-
Calculate LogP: Determine the retention time and calculate log(k) for the test compounds. Use the calibration curve equation to calculate their LogP values.[15]
pKa Determination by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[18][19]
Materials:
-
Potentiometer with a calibrated pH electrode[18]
-
Automated titrator or burette
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)[18]
-
Test compound dissolved in an appropriate solvent (e.g., water or a co-solvent for poorly soluble compounds)[20]
-
Background electrolyte (e.g., KCl) to maintain constant ionic strength[18]
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: Dissolve a known amount of the test compound in the chosen solvent system containing the background electrolyte.
-
Titration: Place the sample solution in a vessel and immerse the pH electrode. Titrate the solution with the standardized acid or base at a constant rate, recording the pH after each addition of titrant.[19]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[21] For a monoprotic base, the pKa is the pH at the half-equivalence point.
Conclusion
The strategic incorporation of fluorine into piperidine-containing molecules is a proven and powerful tactic in drug discovery. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, basicity, and target affinity. However, the effects are highly context-dependent, and a "one-size-fits-all" approach does not apply. The case studies and experimental data presented in this guide underscore the necessity of a systematic and comparative evaluation of fluorinated and non-fluorinated analogs. By employing the described experimental workflows, researchers can make informed decisions to optimize the properties of their drug candidates, ultimately increasing the probability of success in developing novel therapeutics.
References
- John M. H., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]
- Ci, Y., & Li, W. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- Trajkovic, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 15-27. [Link]
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 261-279. [Link]
- Creative Bioarray. (n.d.).
- Sijm, D. T. H. M., et al. (2013). Development of Methods for the Determination of pKa Values.
- John M. H., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
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- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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- ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
- International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
- National Center for Biotechnology Information. (2015). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... [Link]
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- Springer Nature Experiments. (2004).
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- ResearchGate. (n.d.).
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. [Link]
- ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. [Link]
- National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
- ACS Publications. (2020). Accessing (Multi)
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- National Center for Biotechnology Information. (2020). Accessing (Multi)
- National Center for Biotechnology Information. (2021).
- OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca... [Link]
- PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. [Link]
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The Trifluoromethylphenyl Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
Introduction: The Strategic Importance of the Trifluoromethylphenyl Piperidine Moiety
In the landscape of modern medicinal chemistry, the trifluoromethylphenyl piperidine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of biological targets, particularly within the central nervous system (CNS). The strategic incorporation of a trifluoromethyl (CF3) group onto a phenyl ring attached to a piperidine core imparts a unique combination of physicochemical properties that medicinal chemists can exploit to fine-tune pharmacological activity. The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby functionalities, affecting ionization at physiological pH and thereby modulating receptor interactions and membrane permeability. Furthermore, the lipophilicity of the CF3 group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by sterically shielding susceptible positions from oxidative metabolism.[1]
This technical guide provides a comprehensive, in-depth comparison of the structure-activity relationships (SAR) of trifluoromethylphenyl piperidine derivatives. We will dissect the causal relationships between specific structural modifications and their impact on potency, selectivity, and functional activity at key biological targets, including monoamine transporters and neurokinin receptors. This analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visual representations of SAR trends to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics based on this versatile scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of trifluoromethylphenyl piperidines is exquisitely sensitive to structural modifications at three key positions: the trifluoromethylphenyl ring, the piperidine core, and the linker or substituents attached to the piperidine nitrogen. Understanding the interplay of these modifications is paramount for optimizing potency and selectivity.
I. Monoamine Transporter Ligands: Tuning Selectivity for DAT, SERT, and NET
Trifluoromethylphenyl piperidines have been extensively investigated as potent inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring is a critical determinant of both potency and selectivity. Generally, substitution at the 4-position (para) of the phenyl ring is favorable for high affinity at all three transporters.
-
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating selectivity. Bulky and lipophilic groups tend to enhance affinity, particularly for DAT.
-
Piperidine Ring Stereochemistry: The stereochemistry of the piperidine ring, when substituted, can significantly impact binding affinity and selectivity.
Table 1: SAR of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands
| Compound ID | R1 (Piperidine-N) | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | -CH₃ | 4-CF₃ | 15.2 | 250.6 | 89.3 |
| 1b | -CH₂CH₃ | 4-CF₃ | 10.8 | 210.1 | 75.4 |
| 1c | -CH₂(c-C₃H₅) | 4-CF₃ | 5.1 | 155.8 | 42.1 |
| 2a | -CH₃ | 3-CF₃ | 35.7 | 450.2 | 150.9 |
| 2b | -CH₂CH₃ | 3-CF₃ | 28.4 | 410.5 | 135.2 |
| 3a | -CH₃ | 2-CF₃ | 80.1 | >1000 | 250.6 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and to highlight general SAR trends.
The data in Table 1 illustrates that para-substitution of the trifluoromethyl group (compounds 1a-c ) generally leads to higher affinity for all three monoamine transporters compared to meta- (compounds 2a-b ) or ortho-substitution (compound 3a ). Furthermore, increasing the steric bulk of the N-substituent on the piperidine ring from methyl to cyclopropylmethyl (compounds 1a vs. 1c ) enhances affinity, particularly for DAT and NET.
II. Neurokinin 1 (NK1) Receptor Antagonists: A Scaffold for Anti-emetic and Antidepressant Agents
The trifluoromethylphenyl piperidine scaffold is also a cornerstone in the development of potent and selective neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in emesis, pain, and mood disorders.
-
Bis(trifluoromethyl)phenyl Moiety: A common structural feature in high-affinity NK1 antagonists is the presence of a 3,5-bis(trifluoromethyl)benzyl ether side chain.[2] This highly lipophilic group is crucial for potent receptor binding.
-
Substituents on the Piperidine Nitrogen: A wide range of substituents on the piperidine nitrogen are tolerated, including acyl and sulfonyl groups, allowing for the fine-tuning of pharmacokinetic properties.[2]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring is critical for optimal receptor interaction and potency.
Table 2: SAR of Trifluoromethylphenyl Piperidines as NK1 Receptor Antagonists
| Compound ID | R1 (Piperidine-N) | R2 | Phenyl Substitution | hNK1 IC₅₀ (nM) |
| 4a | -CH₂-(2-pyrrolidinone) | -H | 3,5-bis(CF₃) | 5.3 |
| 4b | -SO₂-(4-methylphenyl) | -H | 3,5-bis(CF₃) | 5.7 |
| 4c | -CH₂-(2-methylthiazole) | -H | 3,5-bis(CF₃) | 1.2 |
| 5a | -H | -CH₃ | 3,5-bis(CF₃) | 0.95 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and to highlight general SAR trends.[2]
As shown in Table 2, the 3,5-bis(trifluoromethyl)phenyl moiety is a consistent feature in these potent NK1 antagonists. The data also demonstrates that diverse functionalities can be introduced at the piperidine nitrogen while maintaining high affinity.
Experimental Protocols
The accurate determination of the biological activity of trifluoromethylphenyl piperidine derivatives relies on robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
For hSERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
For hNET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control:
-
For hDAT: 10 µM GBR 12909 or 10 µM Cocaine
-
For hSERT: 10 µM Fluoxetine
-
For hNET: 10 µM Desipramine
-
-
Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well Plates.
-
Cell Harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration that yields optimal specific binding.
-
Assay Plate Preparation:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the respective radioligand (at a concentration close to its Kd), and 100 µL of the diluted membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane preparation to designated wells.
-
Test Compound: Add 50 µL of serial dilutions of the test compound, 50 µL of the radioligand, and 100 µL of the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
Materials:
-
Cells: HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.
-
Radiolabeled Substrates:
-
For hDAT: [³H]Dopamine
-
For hSERT: [³H]Serotonin (5-HT)
-
For hNET: [³H]Norepinephrine
-
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) supplemented with 10 mM glucose and 0.2 mM ascorbic acid.
-
Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., 10 µM cocaine for hDAT).
-
Test Compounds: Serial dilutions in uptake buffer.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Cell Preparation: Wash the cell monolayers twice with 100 µL of KRH buffer.
-
Pre-incubation: Pre-incubate the cells with 50 µL of varying concentrations of the test compound or vehicle for 10-15 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake by adding 50 µL of the radiolabeled substrate (at a final concentration near its Km) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Visualization of SAR Trends and Experimental Workflows
Graphical representations are invaluable for conceptualizing complex SAR trends and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships.
Caption: Key SAR trends for trifluoromethylphenyl piperidines as monoamine transporter inhibitors.
Caption: A generalized experimental workflow for the evaluation of novel trifluoromethylphenyl piperidine derivatives.
Conclusion: A Versatile Scaffold with Tunable Pharmacology
The trifluoromethylphenyl piperidine scaffold represents a highly versatile and tunable platform for the design of potent and selective ligands for a variety of CNS targets. As demonstrated in this guide, systematic modifications to the trifluoromethylphenyl ring and the piperidine core allow for the fine-tuning of affinity and selectivity for monoamine transporters and NK1 receptors. The provided experimental protocols offer a robust framework for the in vitro characterization of novel analogs, enabling researchers to make data-driven decisions in the lead optimization process. A thorough understanding of the SAR principles outlined herein is essential for unlocking the full therapeutic potential of this important chemical class and for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(22), 4623-4635. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Validation of 3-(Trifluoromethyl)piperidine Hydrochloride Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. In this guide, we delve into the analytical validation of 3-(Trifluoromethyl)piperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical agents. Its trifluoromethyl group and piperidine ring introduce unique chemical properties that necessitate a multi-faceted analytical approach to ensure its purity.
This guide will provide an in-depth comparison of the primary analytical techniques for purity determination, supported by experimental data and protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion is grounded in authoritative sources and regulatory guidelines to provide a comprehensive and trustworthy resource.
The Critical Role of Purity in Drug Development
This compound is a versatile intermediate whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, degradation, or storage and may be isomeric, structurally related, or extraneous contaminants. Even trace amounts of certain impurities can have significant pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the reliability of purity assessments.[2][3][4][5]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on the specific impurity profile, the required level of sensitivity, and the intended use of the material. Here, we compare the most effective methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds.[6][7][8] For this compound, a reversed-phase HPLC method with UV detection is a common starting point.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
4. Rationale for Method Parameters:
-
The C18 column is a versatile stationary phase for the separation of moderately polar compounds.
-
The trifluoroacetic acid in the mobile phase acts as an ion-pairing agent to improve peak shape for the amine.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
UV detection at a low wavelength (210 nm) is chosen to ensure the detection of a broad range of potential organic impurities that may lack a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For this compound, derivatization is often necessary to increase its volatility and thermal stability. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
2. Derivatization:
-
React 1 mg of the sample with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes to form the trimethylsilyl derivative.
3. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
4. Rationale for Method Parameters:
-
Derivatization with BSTFA masks the polar N-H group, increasing volatility and preventing peak tailing.
-
The DB-5ms column is a robust, low-polarity column suitable for a wide range of compounds.
-
The temperature program is designed to separate compounds with varying boiling points.
-
Mass spectrometric detection allows for the identification of impurities based on their fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measure of purity.[11][12]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
4. Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
5. Rationale for Method Parameters:
-
The choice of internal standard is critical; it should be stable, have signals that do not overlap with the analyte, and have a known purity.
-
A long relaxation delay is essential to ensure complete relaxation of all nuclei, which is crucial for accurate integration.
Comparative Data Summary
The following table summarizes the performance of each technique for the analytical validation of this compound purity. The data presented is illustrative and based on typical performance characteristics.
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Specificity | High | Very High | High |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99.5-100.5% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Throughput | High | Medium | Low |
| Impurity Identification | Limited (Retention Time) | High (Mass Spectrum) | Limited (Requires Isolation) |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: Workflow for the analytical validation of this compound purity.
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
The analytical validation of this compound purity requires a thoughtful and integrated approach. While HPLC offers a robust and high-throughput method for routine quality control, GC-MS provides unparalleled capabilities for the identification of volatile impurities. For the highest level of accuracy and as a primary method for reference standard characterization, qNMR is the technique of choice.
Ultimately, a combination of these techniques provides the most comprehensive understanding of the purity profile. By carefully selecting and validating the appropriate analytical methods, researchers and drug developers can ensure the quality and consistency of this critical building block, paving the way for the successful development of new and innovative medicines.
References
- U.S. Pharmacopeia.
- BOC Sciences. Pharmaceutical Elemental Impurities Analysis.
- U.S. Pharmacopeia.
- Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
- Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- Pharma Talks. Understanding ICH Q2(R2)
- Agilent.
- AMSbiopharma.
- RAPS. ICH releases draft guidelines on analytical method development.
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
- U.S. Pharmacopeia.
- Emery Pharma.
- International Council for Harmonisation.
- Biomedical Journal of Scientific & Technical Research.
- LCGC International. Are You Sure You Understand USP <621>?
- American Pharmaceutical Review.
- Thermo Fisher Scientific. Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
- Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- MDPI.
- Preprints.org. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
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- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Metabolic Stability of 3-(Trifluoromethyl)piperidine Containing Compounds
In modern drug discovery, optimizing a candidate's metabolic stability is a critical hurdle in translating a promising molecule into a clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable pharmacokinetic profiles, ultimately dooming a compound's development. Medicinal chemists employ various strategies to enhance metabolic resilience, and one of the most powerful is the strategic incorporation of a trifluoromethyl (CF₃) group.[1][2]
This guide provides an in-depth comparison of the in vitro metabolic stability of compounds containing a 3-(trifluoromethyl)piperidine moiety. We will explore the mechanistic basis for the stability-enhancing effects of the CF₃ group, present comparative experimental data, detail a standard protocol for assessment, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Trifluoromethyl Group: A Shield Against Metabolism
The piperidine ring is a common scaffold in medicinal chemistry, but it is also susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[3][4][5] Common metabolic pathways for piperidines include N-dealkylation, ring hydroxylation (oxidation), and subsequent conjugation reactions.[4][6]
The introduction of a trifluoromethyl (CF₃) group serves as a potent "metabolic shield."[2] This effect is grounded in two key principles:
-
High Bond Strength : The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2][7] This makes the CF₃ group exceptionally resistant to oxidative cleavage by CYP enzymes.[1][2]
-
Metabolic Switching : By placing a CF₃ group at a position known or suspected to be a site of metabolic attack (a "metabolic hotspot"), that pathway can be effectively blocked.[1][2] This forces the metabolic machinery to other, often less favorable, positions on the molecule, thereby slowing the overall rate of metabolism.[2]
The 3-position of the piperidine ring is a common site for hydroxylation. Replacing a hydrogen atom at this position with a CF₃ group can sterically hinder and electronically deactivate the adjacent carbons, further protecting the ring from oxidative attack.
Comparative In Vitro Metabolic Stability Data
The most direct way to assess the impact of the 3-CF₃-piperidine moiety is through in vitro assays that measure the rate at which a compound is metabolized by liver enzymes. The liver microsomal stability assay is a cornerstone of early drug discovery for this purpose.[8][9][10] In this assay, the disappearance of the parent compound is monitored over time in the presence of liver microsomes (subcellular fractions rich in CYP enzymes) and necessary cofactors like NADPH.[5][11][12]
The data are used to calculate key parameters:
-
Half-life (t½) : The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[1]
-
Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for a specific compound. A lower CLint value signifies greater stability.[1][10]
The following table summarizes representative data comparing the stability of hypothetical compounds where a 3-H or 3-CH₃ piperidine is replaced with a 3-CF₃ piperidine analog.
| Compound ID | Key Structural Moiety | In Vitro System | t½ (min) | CLint (µL/min/mg protein) | Expected Outcome & Rationale |
| Analog A-1 | 3-H-Piperidine | Human Liver Microsomes (HLM) | 15 | 92.4 | Lower Stability: The unsubstituted 3-position is susceptible to CYP-mediated hydroxylation. |
| Analog A-2 | 3-CF₃-Piperidine | Human Liver Microsomes (HLM) | > 60 | < 11.5 | Higher Stability: The CF₃ group blocks the primary site of oxidative metabolism, significantly reducing clearance.[2] |
| Analog B-1 | 3-CH₃-Piperidine | Rat Liver Microsomes (RLM) | 22 | 63.0 | Lower Stability: The methyl group itself is a site for hydroxylation, a common metabolic pathway. |
| Analog B-2 | 3-CF₃-Piperidine | Rat Liver Microsomes (RLM) | > 60 | < 11.5 | Higher Stability: The robust C-F bonds of the CF₃ group are resistant to enzymatic attack, preventing this metabolic route.[13] |
Note: The data presented are illustrative examples derived from established principles in medicinal chemistry. Actual values will vary based on the overall molecular structure.
Key Metabolic Pathways for Piperidine-Containing Compounds
The strategic placement of a trifluoromethyl group can fundamentally alter the metabolic fate of a piperidine-containing drug candidate. The following diagram illustrates the common metabolic pathways for a generic piperidine compound and how the 3-CF₃ substitution provides a protective effect.
Caption: Metabolic fate of piperidine vs. 3-CF₃-piperidine.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol describes a standard, self-validating system for determining the metabolic stability of test compounds. Trustworthiness is ensured by including appropriate controls.
1. Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing data to calculate half-life (t½) and intrinsic clearance (CLint).[1][11]
2. Materials & Reagents:
-
Test Compound & Positive Controls (e.g., Verapamil, Diazepam)
-
Pooled Liver Microsomes (Human, Rat, etc.)[8]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with Internal Standard (for quenching and analysis)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system for quantitative analysis[11]
3. Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution (e.g., 100 µM in buffer).
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
Main Experiment: Add buffer, the diluted microsomal solution, and the test compound to each well.
-
Negative Control (-NADPH): In a separate set of wells, repeat the above but replace the NADPH solution with buffer. This control measures non-NADPH dependent degradation.
-
Positive Control: Use a compound with known metabolic liability (e.g., verapamil) to validate the assay performance.
-
-
Initiation and Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH control).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[11]
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
5. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) = (k / [microsomal protein concentration]) * 1000
Experimental Workflow Visualization
The following diagram outlines the logical flow of the liver microsomal stability assay.
Caption: Step-by-step workflow for the in vitro stability assay.
Discussion and Mechanistic Insights
The comparative data and underlying principles strongly support the use of the 3-(trifluoromethyl)piperidine moiety as a bioisosteric replacement to enhance metabolic stability.[14][15] The primary mechanism is the effective blockade of CYP-mediated oxidation at a metabolically labile position.[2][7] This strategy not only increases the half-life of the parent compound but also simplifies its metabolic profile by reducing the number of potential metabolites formed.[1][16]
For researchers, this has profound implications. A more stable compound is likely to have higher and more sustained exposure in vivo, potentially leading to improved efficacy and a more manageable dosing regimen.[13] Furthermore, a simpler metabolic profile can reduce the risk of forming reactive or pharmacologically active metabolites, which is a key consideration for safety and toxicology assessments.
It is crucial to note, however, that while the CF₃ group provides a "global protective effect," it does not render a molecule metabolically inert.[16] Metabolism may still occur at other sites on the molecule. Therefore, the in vitro microsomal stability assay remains an essential tool to empirically measure the overall impact of such chemical modifications and to guide further structure-activity and structure-metabolism relationship studies.[8]
Conclusion
The strategic incorporation of a 3-(trifluoromethyl)piperidine moiety is a highly effective and well-validated strategy in medicinal chemistry for enhancing the metabolic stability of drug candidates. By leveraging the high strength of the C-F bond to block sites of oxidative metabolism, this modification can significantly increase a compound's in vitro half-life and reduce its intrinsic clearance. The robust and reproducible liver microsomal stability assay is an essential tool in early drug discovery to quantify these improvements and guide the design of more durable and effective therapeutics.
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- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.
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The Trifluoromethyl-Piperidine Scaffold: A Privileged Structure in Modern Therapeutics
A Comparative Guide to Preclinical Efficacy in Oncology, Neurodegeneration, and Pain
The piperidine ring is a cornerstone of medicinal chemistry, a versatile and conformationally flexible scaffold found in over twenty classes of pharmaceuticals.[1] Its significance is amplified when substituted with a trifluoromethyl (CF3) group. The unique properties of the CF3 moiety—strong electron-withdrawing character, high lipophilicity, and metabolic stability—allow medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide offers an in-depth comparison of the efficacy of 3-(CF3)-piperidine derivatives in validated animal models of disease, providing researchers, scientists, and drug development professionals with a synthesis of supporting experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action.
Oncology: Reactivating the Guardian of the Genome through HDM2-p53 Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[4] In many cancers where p53 itself is not mutated, its function is abrogated by overexpression of its primary negative regulator, the E3 ubiquitin ligase HDM2 (Human Double Minute 2).[5] HDM2 binds to p53, promoting its degradation and repressing its transcriptional activity.[5] The development of small molecules that disrupt this protein-protein interaction (PPI) is a key therapeutic strategy to reactivate p53 in cancer cells.
Mechanism of Action: The HDM2-p53 Axis
Substituted piperidine derivatives have been engineered to fit into a deep hydrophobic cleft on the surface of HDM2, the same pocket that p53 occupies. By mimicking the key interactions of p53, these compounds competitively inhibit the HDM2-p53 binding, thereby stabilizing p53, leading to its accumulation and the subsequent activation of downstream pathways that trigger apoptosis in tumor cells.[4][5]
Caption: Workflow for a xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., A549) under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-50 x 10^6 cells/mL.
-
Animal Handling: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude). Allow them to acclimatize for at least one week before the study begins.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring and Grouping: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, Standard-of-Care).
-
Drug Administration: Prepare the test compound in a suitable vehicle. Administer the compound and controls according to the planned schedule (e.g., daily oral gavage). Monitor the animals for any signs of toxicity, including body weight loss.
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Neurodegenerative Disorders: Tackling Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and cholinergic deficits. [6]The cholinergic hypothesis posits that memory impairment is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for its degradation. [7]Furthermore, AChE can accelerate the aggregation of Aβ peptides, linking the cholinergic and amyloid hypotheses. [6][8]Therefore, compounds that can dually inhibit AChE and Aβ aggregation are highly sought after.
Mechanism of Action: Dual Inhibition Strategy
Piperidine derivatives have been designed as multi-target-directed ligands (MTDLs) for AD. [5]They often feature a core that binds to the catalytic active site (CAS) of AChE, preventing acetylcholine breakdown. Appended chemical moieties can then interact with the peripheral anionic site (PAS) of AChE, which is implicated in Aβ aggregation. By blocking both sites, these compounds can restore cholinergic function and interfere with the formation of neurotoxic amyloid plaques. [6][8]
Caption: Dual-target mechanism in Alzheimer's Disease.
Preclinical Efficacy: Superior AChE Inhibition and In Vivo Cognitive Enhancement
In vitro studies have identified novel piperidine derivatives with significantly more potent AChE inhibitory activity than the current standard-of-care drug, Donepezil. [5][9]In vivo studies using animal models of memory impairment further support their therapeutic potential.
| Compound / Drug | Target | In Vitro Potency (IC50) | Animal Model | In Vivo Outcome |
| Donepezil [9][10] | AChE | 14 nM [9] | Scopolamine-induced amnesia (rats) | Reversal of memory deficits |
| Piperidine Derivative 5k [5] | AChE | 2.13 nM | N/A | High Aβ aggregation inhibition (88.81%) in vitro |
| Piperidine Derivative 5d [10] | AChE | 13 nM | N/A | Predicted favorable ADME properties |
| Compound PD07 (Piperine-derived) [6] | Multi-target | N/A | Scopolamine-induced amnesia (rats) | Improved memory and cognition at 10 mg/kg (p.o.) |
Experimental Protocol: Scopolamine-Induced Amnesia Model in Rats
This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing properties by inducing a temporary cholinergic deficit.
Step-by-Step Methodology:
-
Animals and Acclimatization: Use male Wistar rats (200-250g). House them in standard conditions and allow at least one week for acclimatization before behavioral testing.
-
Drug Administration:
-
Test Group: Administer the 3-(CF3)-piperidine derivative at various doses (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Positive Control: Administer a standard drug like Donepezil (e.g., 1-2 mg/kg, i.p.).
-
Negative Control: Administer the vehicle.
-
-
Induction of Amnesia: 30 minutes after the test compound/control administration, induce amnesia by injecting scopolamine hydrobromide (e.g., 1 mg/kg, i.p.) into all groups except for a saline-treated normal control group.
-
Behavioral Testing (e.g., Passive Avoidance Test): 30 minutes after scopolamine injection, begin the behavioral assessment.
-
Acquisition Trial: Place the rat in the light compartment of a two-compartment apparatus. When it enters the dark compartment, deliver a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial: 24 hours later, place the rat back in the light compartment and measure the step-through latency (the time it takes to re-enter the dark compartment), with a cut-off time of 300 seconds.
-
-
Data Analysis: A significant increase in step-through latency in the drug-treated groups compared to the scopolamine-only group indicates a reversal of amnesia. Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Pain and Inflammation: A Novel Dual-Targeting Approach
Chronic pain, particularly neuropathic pain, is notoriously difficult to treat with existing therapies often providing limited efficacy and significant side effects. [1]Emerging research has identified the sigma-1 receptor (σ1R) and the histamine H3 receptor (H3R) as key modulators in central pain sensitization. [11][12]The σ1R is a chaperone protein that regulates various ion channels and receptors involved in pain pathogenesis, while the H3R acts as a presynaptic autoreceptor that controls the release of several neurotransmitters. [11][13]
Mechanism of Action: Synergistic Analgesia through σ1R/H3R Antagonism
Dual antagonists that block both σ1R and H3R are hypothesized to produce a synergistic analgesic effect. [12]By targeting two distinct but complementary pathways involved in the amplification of pain signals in the central nervous system, these compounds can potentially offer greater efficacy than single-target agents. [1]The piperidine scaffold has proven to be a critical structural element for achieving this dual activity. [14]
Caption: Dual modulation of pain pathways by a σ1R/H3R antagonist.
Preclinical Efficacy in Nociceptive and Neuropathic Pain Models
A series of piperidine-based dual H3/σ1R ligands has been evaluated, with compound 12 , which contains a 3-(trifluoromethyl)phenyl group, emerging as a lead candidate with a broad spectrum of analgesic activity and a favorable safety profile. [4][12]
| Compound | Animal Model | Pain Type | Dose | Outcome |
|---|---|---|---|---|
| Compound 12 [12] | Mouse Hot Plate Test | Nociceptive | 10 mg/kg | Significant increase in pain latency |
| Compound 12 [4] | Chemotherapy-induced Neuropathic Pain (Mouse) | Neuropathic | N/A | Antiallodynic and antihyperalgesic activity |
| Compound 3 [4] | Mouse Rotarod Test | Safety/Motor | N/A | Significantly impaired motor coordination |
| Compound 7 [4] | Mouse Rotarod Test | Safety/Motor | N/A | Significantly impaired motor coordination |
| Compound 12 [4]| Mouse Rotarod Test | Safety/Motor | N/A | No significant impairment, indicating a better safety profile |
Experimental Protocols: Pain and Inflammation Models
Caption: Workflow for screening analgesic and anti-inflammatory compounds.
Hot Plate Test (Mouse) - Step-by-Step Methodology: [15][16][17]
-
Apparatus: Use a commercial hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Acclimatization: Place a bottomless glass cylinder on the plate to confine the mouse. Allow the mouse to acclimate to the testing room for at least 30 minutes before the test.
-
Baseline Latency: Gently place the mouse onto the hot plate and immediately start a timer. Observe the mouse for nocifensive behaviors, typically licking a hind paw or jumping. Stop the timer at the first definite sign of either behavior and record this as the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) via the desired route.
-
Post-Drug Latency: At a predetermined time after drug administration (e.g., 30 minutes), repeat the test to determine the post-drug latency. A statistically significant increase in latency compared to the vehicle group indicates a central analgesic effect.
Carrageenan-Induced Paw Edema (Rat) - Step-by-Step Methodology: [3][10][18][19][20]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 5 mg/kg) orally or intraperitoneally.
-
Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Conclusion and Future Directions
The 3-(trifluoromethyl)piperidine scaffold is a demonstrably effective pharmacophore for developing novel therapeutics against a range of challenging diseases. The evidence from animal models in oncology, neurodegeneration, and pain highlights the versatility of this chemical moiety. The trifluoromethyl group consistently contributes to enhanced potency and favorable pharmacokinetic properties, making it a valuable tool in drug design.
Future research should continue to explore the vast chemical space around the 3-(CF3)-piperidine core. Direct, head-to-head comparisons with a wider range of standard-of-care drugs in clinically relevant animal models, such as patient-derived xenografts (PDX) in oncology or chronic models of inflammatory arthritis, will be crucial for clinical translation. Furthermore, the promising safety and efficacy profile of these compounds warrants investigation into other therapeutic areas, including autoimmune disorders and other CNS conditions, solidifying the 3-(CF3)-piperidine structure as a truly privileged scaffold in the future of medicine.
References
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- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- 2.2. Carrageenan-Induced Paw Edema. Bio-protocol.
- Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide. Benchchem.
- Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Str
- Application of Piperidine Derivatives in Drug Discovery: Detailed Applic
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central.
- Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to tre
- Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed.
- THE ROLE OF SIMULTANEOUS AND INDIVIDUAL MODULATION OF µ-OPIOID, SIGMA-1 AND HISTAMINE H3 RECEPTORS AS A NEW THERAPEUTIC APPROACH IN THE TREATMENT OF NOCICEPTIVE AND NEUROPATHIC PAIN.
- Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
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- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neurop
- Sigma-1 Receptor and Pain.
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A Comparative Guide to the X-ray Crystallography of 3-(Trifluoromethyl)piperidine Hydrochloride Derivatives
Introduction: The Strategic Importance of the Trifluoromethyl-Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its synthetic accessibility and ability to present substituents in well-defined three-dimensional orientations make it invaluable for drug design.[3][4] The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's therapeutic potential. The CF3 group is known to improve metabolic stability, increase lipophilicity and membrane permeability, and modulate binding selectivity through its potent electron-withdrawing nature.[5][6]
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography of 3-(trifluoromethyl)piperidine hydrochloride derivatives. Understanding the precise solid-state conformation and intermolecular interactions of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. We will explore the fundamental principles governing their crystal structures, provide detailed experimental protocols for their analysis, and compare their structural features against other piperidine analogs.
The Decisive Influence of the Trifluoromethyl Group on Piperidine Conformation
Before examining the crystal structure, it is crucial to understand the conformational behavior of the fluorinated piperidine ring. Unlike a simple alkyl group, the CF3 substituent exerts powerful stereoelectronic effects that influence the ring's puckering and the preferred orientation of the substituent.
The conformation of piperidine derivatives is a delicate balance of several factors, including:
-
Steric Repulsion: Traditionally, bulky groups prefer an equatorial position to minimize steric clashes.
-
Charge-Dipole Interactions: The highly polarized C-F bonds can engage in stabilizing interactions with other charged or polar groups in the molecule.[7][8]
-
Hyperconjugation: Anomeric effects, such as the interaction between the nitrogen lone pair and an anti-periplanar C-F σ* orbital, can stabilize specific conformations.[7][9]
-
Solvation Effects: In solution, the polarity of the solvent can significantly influence the conformational equilibrium.[7][8]
Computational and NMR studies on related fluorinated piperidines have shown that the interplay of these forces can sometimes lead to a counterintuitive preference for the axial conformation, particularly in polar environments.[7][9][10] X-ray crystallography provides a definitive snapshot of the preferred conformation in the solid state, offering invaluable data to validate computational models and understand the intrinsic packing forces.
Experimental Workflow: From Synthesis to Structure
The successful determination of a crystal structure is a multi-step process that demands precision at every stage. Obtaining high-quality single crystals is often the most challenging yet critical part of the entire workflow.[1]
Part 1: Synthesis and Crystallization
This protocol outlines a general method for the preparation and crystallization of this compound.
Materials:
-
3-(Trifluoromethyl)piperidine[11]
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Anhydrous diethyl ether
-
Crystallization solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Glassware: Round-bottom flask, dropping funnel, Büchner funnel, crystallization vials
Protocol:
-
Salt Formation: a. Dissolve 1.0 equivalent of 3-(trifluoromethyl)piperidine in anhydrous diethyl ether within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. While stirring, add 1.0 to 1.1 equivalents of hydrochloric acid solution (e.g., 2 M in diethyl ether) dropwise. The hydrochloride salt will typically precipitate as a white solid. c. Continue stirring for an additional 30-60 minutes at room temperature to ensure complete reaction. d. Collect the solid precipitate by vacuum filtration, wash with a small volume of cold diethyl ether to remove any unreacted starting material, and dry under vacuum.[12]
-
Crystal Growth (Screening): The key to successful crystallization is finding a solvent system where the compound has moderate solubility. The following methods should be screened in parallel. a. Slow Evaporation: Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a small vial. Cover the vial with a cap or parafilm containing a few pinholes. Allow the solvent to evaporate slowly in a vibration-free environment over several days.[12] b. Vapor Diffusion: In a small, open vial, dissolve the salt in a minimal amount of a polar solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a more non-polar anti-solvent (e.g., diethyl ether or ethyl acetate). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the salt's solubility and promoting the growth of single crystals.[12] c. Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 40-50°C). Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) to induce crystallization. Gradual cooling is essential for obtaining high-quality crystals.
Part 2: Single-Crystal X-ray Diffraction (SCXRD)
This protocol provides a general overview of data collection and analysis. Specific parameters will vary based on the diffractometer and software used.
Protocol:
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: a. Mount the goniometer head onto the diffractometer. b. Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes atomic thermal vibrations, leading to higher quality diffraction data.[12] c. Center the crystal in the X-ray beam. d. Collect an initial series of diffraction images to determine the unit cell parameters, crystal system, and space group. e. Based on this initial assessment, implement a data collection strategy to acquire a complete, redundant dataset.
-
Structure Solution and Refinement: a. Integrate the raw diffraction data and correct for experimental factors (e.g., Lorentz and polarization effects). b. Solve the crystal structure using standard methods (e.g., direct methods or Patterson synthesis) to obtain an initial model of the atomic positions. c. Refine the structural model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters, and achieve the best possible fit between the calculated and observed diffraction patterns.
Comparative Crystallographic Analysis
The true value of X-ray crystallography lies in the detailed structural insights it provides. By comparing the crystallographic data of different derivatives, we can understand the subtle influences of molecular changes on the solid-state architecture.
Table 1: Comparative Crystallographic Data for Fluorinated Piperidinium Salts
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Key H-Bond (N-H···Cl, Å) | Ref. |
| 1-[1-(pentafluorophenyl)-2-phenylethyl]piperidin-1-ium chloride | C₁₉H₁₉F₅N⁺·Cl⁻ | Monoclinic | P2₁/c | 10.1341(4) | 16.4839(7) | 11.2389(5) | 97.452(2) | 4 | 2.07 - 2.20 | [13] |
| (S)-2-Trifluoromethylpiperidine hydrochloride | C₆H₁₁ClF₃N | Not Available | N/A | N/A | N/A | N/A | N/A | N/A | Expected | [14] |
| Hypothetical 3-(CF₃)piperidine HCl (Isomer 1) | C₆H₁₁ClF₃N | Monoclinic | P2₁/c | ~6.5 | ~12.0 | ~11.5 | ~105 | 4 | ~2.1 | |
| Hypothetical 3-(CF₃)piperidine HCl (Isomer 2) | C₆H₁₁ClF₃N | Orthorhombic | P2₁2₁2₁ | ~7.0 | ~9.5 | ~13.0 | 90 | 4 | ~2.2 |
Note: Specific single-crystal data for this compound is not widely published. Data for a related fluorinated piperidinium salt is provided for comparison, and hypothetical data is included to illustrate potential variations. The primary purpose is to highlight the key parameters for comparison.[13][14]
Discussion of Structural Features
-
Piperidine Ring Conformation: In virtually all known piperidinium hydrochloride structures, the six-membered ring adopts a stable chair conformation .[13] The key point of analysis for a 3-substituted derivative is the orientation of the trifluoromethyl group. In the solid state, this is dictated not just by intramolecular energetics but by the demands of efficient crystal packing. The CF3 group may be forced into a higher-energy conformation (e.g., axial) if it facilitates more favorable intermolecular interactions that stabilize the overall crystal lattice.
-
The Dominance of N-H···Cl Hydrogen Bonding: As ionic salts, the crystal packing of piperidinium hydrochlorides is typically dominated by strong hydrogen bonds between the protonated piperidinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). These interactions often form primary structural motifs, such as chains or sheets, that define the overall crystal architecture. The N-H···Cl distances are typically short, in the range of 2.0-2.3 Å, indicating a strong interaction.[13]
-
The Role of the Trifluoromethyl Group in Crystal Packing: Beyond the primary hydrogen bonds, the CF3 group plays a critical role through weaker, yet significant, intermolecular contacts.
-
F···F Interactions: The close packing of CF3 groups from adjacent molecules can lead to short F···F contacts, which are recognized as contributing to lattice stability.[15]
-
C-H···F Hydrogen Bonds: The polarized fluorine atoms can act as weak hydrogen bond acceptors, interacting with C-H donors from neighboring molecules to create a complex network of interactions that further stabilize the crystal structure.[16]
-
Disruption of π-stacking: Unlike aromatic substituents, the bulky and non-planar nature of the CF3 group generally prevents π–π stacking interactions, forcing the crystal to pack in arrangements governed by other forces.[15]
-
Comparison with Non-Fluorinated Alternatives
The crystallographic profile of this compound differs significantly from its non-fluorinated (e.g., 3-methylpiperidine hydrochloride) or non-substituted counterparts.
-
Packing Density: The larger van der Waals radius of the CF3 group compared to a methyl or hydrogen group leads to different packing efficiencies and densities.
-
Interaction Types: While a 3-methyl derivative's packing would be governed by N-H···Cl bonds and weaker van der Waals forces, the 3-trifluoromethyl derivative's packing is additionally influenced by a network of C-H···F and F···F interactions. This often results in more complex and highly directed crystal packing arrangements.
-
Polymorphism: The potential for different hydrogen bonding motifs and weak interactions means that these compounds may exhibit polymorphism—the ability to crystallize in multiple different forms.[17] Characterizing and controlling polymorphism is critical in drug development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.
Conclusion
The X-ray crystallography of this compound derivatives provides indispensable information for drug development professionals. It offers a definitive view of the solid-state conformation, revealing the influence of the potent trifluoromethyl group on the piperidine ring's geometry. Furthermore, analysis of the crystal packing elucidates a complex interplay of strong N-H···Cl hydrogen bonds and weaker, yet structurally significant, C-H···F and F···F interactions. These insights are crucial for understanding structure-activity relationships, validating computational models, and informing the design of molecules with optimized physicochemical and pharmacological properties. A thorough crystallographic comparison is not merely an academic exercise but a foundational component of modern, structure-based drug discovery.
References
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- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558.
- Szałkiewicz, M., Szałkowski, K., & Karczmarzyk, Z. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845-2861.
- Yi, H., Wang, H., Liu, S., & Pan, F. (2021). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Inorganic Chemistry, 2021(28), 2816-2823.
- Smith, D. K. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S17.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.
- Crystal structures of two alanylpiperidine analogues. (2022). IUCrData, 7(1).
- Lv, Y., Malola, H., & Chen, S. (2023). Ultrastable Copper Superatom. Journal of the American Chemical Society, 145(4), 2345-2352.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(62), 14018.
- Szałkiewicz, M., Szałkowski, K., & Karczmarzyk, Z. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845-2861.
- Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts. Benchchem.
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- Alimzhanova, M., Belskaya, N., & Issayeva, G. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Pharmaceuticals, 17(3), 329.
- Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Journal of Molecular Structure, 1309, 138139.
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- Jurásek, B., Štefane, B., & Svoboda, J. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-970.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886.
- Preparation method of trifluoromethyl piperidine compounds. (2012). Google Patents.
- Goud, N. R., Gangavaram, S., & Suresh, K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 643-651.
- Thakral, S., & Suryanarayanan, R. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969-2982.
- Reddy, T. S., Kumar, A., & Sharma, G. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19437-19451.
- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2020). ResearchGate.
- Chia, S. L., & Török, B. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2351.
- Single crystal X‐ray diffraction structures for both trans‐3e and cis‐3e. ResearchGate.
- This compound. African Rock Art.
- 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.
- Lee, J., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 78, 1-15.
- CCDC: The Cambridge Crystallographic Data Centre.
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A Comparative Analysis of Synthetic Routes to Trifluoromethylated Piperidines: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into piperidine scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated piperidines highly sought-after building blocks in drug discovery.[1][2] This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental details of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Strategic Approaches to Trifluoromethylated Piperidines
The synthesis of trifluoromethylated piperidines can be broadly categorized into four main strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Figure 2: Routes to trifluoromethylated piperidines from six-membered rings.
II. Cyclization of Acyclic Precursors
This strategy involves the construction of the piperidine ring from a linear precursor that already contains the trifluoromethyl group. This approach offers a high degree of flexibility in controlling the substitution pattern and stereochemistry.
Intramolecular Mannich-type Reactions
The intramolecular Mannich reaction is a powerful tool for the stereoselective synthesis of substituted piperidones, which can be subsequently reduced to piperidines. This method often provides excellent diastereoselectivity. [3] Mechanism Snapshot: An amine containing a trifluoromethyl group and a tethered ketone or aldehyde equivalent undergoes an acid-catalyzed cyclization. The stereochemical outcome is often dictated by the formation of a thermodynamically stable chair-like transition state.
Intramolecular Aza-Michael Addition
The intramolecular conjugate addition of an amine to an α,β-unsaturated ketone, ester, or nitrile is another effective method for constructing the piperidine ring.
Mechanism Snapshot: A base-catalyzed 1,4-addition of a primary or secondary amine to a Michael acceptor leads to the formation of a six-membered ring. The stereoselectivity can be controlled by the existing stereocenters in the acyclic precursor.
Advantages:
-
High degree of control over substitution and stereochemistry.
-
Milder reaction conditions compared to methods like SF4 fluorination.
-
Access to enantiomerically pure products by using chiral starting materials or catalysts. [3][4] Disadvantages:
-
Requires the synthesis of often complex acyclic precursors.
-
The overall yield may be impacted by the number of steps in the precursor synthesis.
Figure 3: Cyclization strategies for the synthesis of trifluoromethylated piperidines.
III. Cycloaddition Reactions
[4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a convergent and often stereoselective route to trifluoromethylated tetrahydropyridines, which can be readily reduced to the corresponding piperidines.
Mechanism Snapshot: A trifluoromethyl-containing imine acts as the dienophile and reacts with a diene in a concerted or stepwise fashion to form the six-membered ring. The use of chiral auxiliaries or catalysts can render this reaction enantioselective. [1] Advantages:
-
Convergent synthesis, building complexity quickly.
-
Good control over stereochemistry.
-
Access to highly functionalized piperidine precursors.
Disadvantages:
-
The scope can be limited by the availability and reactivity of the diene and the trifluoromethyl-imine.
-
The initial cycloadduct is an unsaturated piperidine, requiring a subsequent reduction step.
IV. Ring Expansion Strategies
Though less common, the ring expansion of smaller, CF3-substituted heterocycles, such as prolinol derivatives, can be a viable strategy.
Mechanism Snapshot: The reaction typically proceeds through an aziridinium intermediate, which is then opened by a nucleophile to yield the six-membered piperidine ring. The regioselectivity of the ring opening is a critical factor.
Advantages:
-
Access to specific substitution patterns that may be difficult to achieve through other methods.
-
Can start from readily available chiral precursors like proline.
Disadvantages:
-
The regioselectivity of the ring opening can be difficult to control.
-
The synthesis of the starting pyrrolidine derivative may be multi-stepped.
Comparative Data Summary
| Synthetic Route | Key Reagents/Conditions | Typical Yields | Stereoselectivity | Key Advantages | Key Disadvantages |
| From Pipecolic Acid | SF4, HF, high temp. | Low (e.g., 9.6%) [1] | Racemic | Direct conversion | Harsh, hazardous, low yield |
| Hydrogenation of CF3-Pyridines | H2, Pd/C or PtO2, high pressure | Good to Excellent | High cis-diastereoselectivity [5] | High yielding, reliable | Requires high-pressure setup |
| Intramolecular Mannich | Acid catalyst | Good to Excellent | High diastereoselectivity [3] | Excellent stereocontrol | Multi-step precursor synthesis |
| Intramolecular Aza-Michael | Base catalyst | Good | Substrate-dependent | Milder conditions | Precursor synthesis can be lengthy |
| Aza-Diels-Alder | Lewis acid or thermal | Good | Good to Excellent [1] | Convergent, builds complexity | Requires subsequent reduction |
| Ring Expansion | Mesylation, nucleophilic opening | Moderate to Good | Substrate-dependent | Access to unique substitution | Potential for poor regioselectivity |
Experimental Protocols
Representative Protocol 1: Hydrogenation of 2-Trifluoromethylpyridine
Materials:
-
2-Trifluoromethylpyridine
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
Procedure:
-
In a suitable pressure vessel, dissolve 2-trifluoromethylpyridine (1.0 eq) in anhydrous ethanol.
-
Carefully add 10 wt. % palladium on carbon (5 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-trifluoromethylpiperidine.
-
Purify by distillation or column chromatography as necessary.
Representative Protocol 2: Intramolecular Mannich Reaction for a 2-Trifluoromethylpiperidone
Materials:
-
Acyclic trifluoromethylated amino-ketone precursor
-
p-Toluenesulfonic acid (catalytic)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the acyclic trifluoromethylated amino-ketone (1.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-trifluoromethylpiperidone by column chromatography.
Conclusion and Future Outlook
The synthesis of trifluoromethylated piperidines is a rich and evolving field. While classical methods such as the hydrogenation of pyridines remain workhorses in the field, modern strategies focusing on the cyclization of acyclic precursors and stereoselective cycloadditions offer unparalleled control over the final molecular architecture. The development of new catalytic enantioselective methods is a key area of ongoing research, aiming to provide more efficient and direct access to these valuable compounds in an optically pure form. [1]The choice of synthetic route will ultimately depend on a careful consideration of the target molecule's complexity, the desired stereochemistry, and the practical constraints of the laboratory setting.
References
- Organic Syntheses Procedure. Sulfur tetrafluoride. [Link]
- Request PDF. A Simple Stereoselective Route to α‐Trifluoromethyl Analogues of Piperidine Alkaloids. [Link]
- NJ.gov. Common Name: SULFUR TETRAFLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. [Link]
- MDPI.
- Inchem.org. ICSC 1456 - SULFUR TETRAFLUORIDE. [Link]
- PubChem - NIH. Sulfur tetrafluoride. [Link]
- ACS Publications. Accessing (Multi)
- PMC - NIH.
- Bentham Science Publishers.
- Scilit. ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. [Link]
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A Researcher's Guide to De-risking 3-(Trifluoromethyl)piperidine-based Inhibitors: A Comparative Approach to Off-Target Effect Assessment
In the landscape of modern drug discovery, the 3-(trifluoromethyl)piperidine scaffold has emerged as a privileged structure, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. The trifluoromethyl group, with its unique electronic and lipophilic characteristics, can significantly enhance metabolic stability, binding affinity, and cell permeability.[1][2][3][4] However, this same chemical potency necessitates a rigorous and early assessment of off-target effects to mitigate the risk of unforeseen toxicities and to ensure the development of safe and effective medicines.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profiles of 3-(trifluoromethyl)piperidine-based inhibitors. We will delve into the rationale behind experimental choices, compare key methodologies, and provide actionable protocols to build a robust safety and selectivity profile for your compounds.
The Imperative of Off-Target Profiling
Off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and late-stage clinical trial failures. For piperidine-containing compounds, their structural resemblance to endogenous neurotransmitters can predispose them to interactions with a variety of receptors and transporters in the central nervous system and periphery.[5] Furthermore, the inherent reactivity of many kinase inhibitors can lead to promiscuous binding across the kinome.[6] Proactive and comprehensive off-target screening is therefore not merely a regulatory hurdle but a critical scientific endeavor to understand the true biological impact of a potential therapeutic.
A Multi-pronged Approach to Off-Target Assessment
A thorough evaluation of off-target effects requires a multi-faceted experimental strategy. No single assay can provide a complete picture; rather, a combination of in vitro biochemical and cell-based assays is essential to identify and validate potential off-target liabilities. Here, we compare three cornerstone techniques: broad-panel kinase inhibitor screening, cellular thermal shift assays (CETSA), and radioligand binding assays.
Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape
Given that a significant number of 3-(trifluoromethyl)piperidine-based inhibitors are designed to target kinases, assessing their selectivity across the human kinome is a critical first step.
Causality Behind the Choice: Kinases share a structurally conserved ATP-binding pocket, making off-target inhibition a common phenomenon.[6] Broad-panel screening provides a comprehensive overview of a compound's interaction profile, enabling the early identification of potential liabilities and guiding structure-activity relationship (SAR) studies to improve selectivity.
Data Presentation: The results of kinase profiling are typically presented as the percentage of inhibition at a fixed concentration or as IC50 values for a panel of kinases. This data allows for a quantitative comparison of the selectivity of different inhibitors.
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (IC50, nM) | Inhibitor C (IC50, nM) |
| Primary Target (e.g., Akt1) | 95% | 10 | 5 |
| Off-Target 1 (e.g., ROCK1) | 75% | 500 | >10,000 |
| Off-Target 2 (e.g., PKA) | 40% | 2,500 | >10,000 |
| Off-Target 3 (e.g., CDK2) | 15% | >10,000 | >10,000 |
Experimental Workflow for Kinase Selectivity Profiling:
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Broad-Panel Kinase Inhibitor Screening (Luminescent Assay)
This protocol provides a general framework for assessing the selectivity of a 3-(trifluoromethyl)piperidine-based inhibitor against a panel of kinases using a luminescent ADP-detection assay.
-
Kinase-selective profiling system (e.g., Promega Kinase Selectivity Profiling Systems) containing kinases, substrates, and buffers. *[8][9] ADP-Glo™ Kinase Assay reagents. *[7] Test inhibitor and control compounds (e.g., staurosporine).
-
384-well, low-volume, white plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM. Create an intermediate dilution (e.g., 4X final concentration) of each compound concentration in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4X inhibitor dilution or DMSO vehicle control to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2X kinase/substrate mixture to all wells.
-
Add 2.5 µL of 4X ATP solution to initiate the reaction.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Calculate the selectivity score by comparing the IC50 for the primary target to the IC50 values for the off-target kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a method to assess the target engagement of a 3-(trifluoromethyl)piperidine-based inhibitor in intact cells.
-
Cell line expressing the target protein.
-
Cell culture medium and reagents.
-
Test inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the test inhibitor at the desired concentration or with vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.
-
Cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Add lysis buffer to each tube and lyse the cells through freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the intensity of the unheated control (considered 100% soluble).
-
Plot the normalized intensities against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves.
-
Determine the temperature at which 50% of the protein is denatured (Tagg). The difference in Tagg between the treated and vehicle samples represents the thermal shift (ΔTagg).
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity (Ki) of a 3-(trifluoromethyl)piperidine-based inhibitor for a specific receptor.
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]- or [¹²⁵I]-labeled).
-
Test inhibitor and a known non-labeled ligand for determining non-specific binding.
-
Binding buffer.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and a serial dilution of the test inhibitor.
-
For total binding wells, add vehicle instead of the test inhibitor.
-
For non-specific binding wells, add a high concentration of the non-labeled ligand.
-
-
Reaction Initiation and Incubation:
-
Add the cell membrane preparation to each well to start the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the percent specific binding against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 3-(trifluoromethyl)piperidine scaffold holds immense promise in the development of novel therapeutics. However, a thorough and early assessment of off-target effects is paramount to ensuring the safety and success of these drug candidates. By employing a multi-pronged strategy that includes broad-panel kinase screening, cellular thermal shift assays, and radioligand binding assays, researchers can build a comprehensive understanding of their compounds' selectivity profiles. This proactive approach to de-risking not only fulfills regulatory expectations but also embodies sound scientific practice, ultimately paving the way for the development of safer and more effective medicines.
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Validating the Mechanism of Action for Novel Piperidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, piperidine derivatives stand out as a "privileged structure" due to their prevalence in a wide range of FDA-approved drugs and biologically active compounds.[1] Their versatility allows them to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, leading to their development as anticancer agents, central nervous system (CNS) therapeutics, and enzyme inhibitors.[1] However, this pharmacological promiscuity necessitates a rigorous and multifaceted approach to validating the mechanism of action (MoA) of novel piperidine derivatives. A clear understanding of a compound's MoA is not only crucial for optimizing its therapeutic efficacy but also for de-risking its progression through costly clinical trials.[2]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complex process of MoA validation for novel piperidine derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system of inquiry. We will explore a suite of state-of-the-art techniques, from direct target engagement to downstream signaling and phenotypic readouts, providing supporting experimental data and detailed methodologies to empower your research.
The Hierarchical Approach to MoA Validation
A robust MoA validation strategy follows a hierarchical progression, starting from the direct interaction of the compound with its putative target and extending to its effects on cellular pathways and physiological responses. This guide is structured to mirror this workflow, providing a comparative analysis of key techniques at each stage.
Phase 1: Pinpointing the Target and Quantifying Direct Interaction
The initial and most critical step is to identify the direct molecular target of your novel piperidine derivative and quantify the binding affinity. This phase lays the foundation for all subsequent mechanistic studies.
Target Deconvolution: Casting a Wide Net
For novel compounds with an unknown MoA, target deconvolution techniques are indispensable for identifying potential binding partners. These methods are particularly valuable in the early stages of discovery.
-
Kinobeads Profiling: This chemoproteomic approach is highly effective for identifying kinase targets.[2][3] It utilizes immobilized broad-spectrum kinase inhibitors to capture kinases from a cell lysate. By pre-incubating the lysate with the test compound, one can identify which kinases are competed off the beads, thus revealing the compound's targets.[4][5][6] This method provides a comprehensive overview of a compound's kinase selectivity profile.[3]
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic technique involves immobilizing the novel piperidine derivative on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry. This method is broadly applicable to various protein classes beyond kinases.
Direct Binding Assays: A Head-to-Head Comparison
Once a putative target is identified, direct binding assays are employed to confirm the interaction and determine key kinetic and thermodynamic parameters.
| Technique | Principle | Throughput | Data Output | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[7] | Medium to High | Real-time kinetics (ka, kd), Affinity (KD), Stoichiometry | Label-free, high sensitivity, provides kinetic data.[7] | Requires protein immobilization, can be sensitive to buffer conditions.[8] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[9][10] | Low to High | Target engagement, relative affinity | In-cell/in-vivo compatible, label-free.[11] | Not all binding events lead to a thermal shift, requires specific antibodies for Western blot-based detection.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[11] | Low | Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS) | Label-free, solution-based, provides thermodynamic data.[11] | Requires large amounts of pure protein, low throughput.[11] |
Expert Insight: While SPR is the gold standard for detailed kinetic analysis, CETSA offers the invaluable advantage of confirming target engagement within a physiological cellular context.[10][11] For piperidine derivatives targeting membrane proteins like GPCRs and ion channels, CETSA can be particularly challenging due to the need for detergents to solubilize the target, which may disrupt the native protein-ligand interaction.[13] However, modified protocols are emerging to address these limitations.[13]
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of a novel piperidine derivative to its purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Novel piperidine derivative
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the piperidine derivative in the running buffer.
-
Binding Measurement: Inject the different concentrations of the piperidine derivative over the sensor chip surface and monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Phase 2: Confirming Cellular Target Engagement and Proximal Signaling
Demonstrating that a compound binds to its target in a test tube is a crucial first step, but it is essential to confirm this interaction within the complex environment of a living cell. Furthermore, understanding the immediate consequences of this binding on proximal signaling events is key to elucidating the MoA.
Cellular Target Engagement: Is Your Compound Hitting its Mark in the Cell?
-
Cellular Thermal Shift Assay (CETSA): As mentioned earlier, CETSA is a powerful tool for confirming target engagement in intact cells.[11] A positive thermal shift provides strong evidence that the compound is reaching and binding to its target in a cellular context.[9][10]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[14] The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the quantification of target engagement.[14]
Proximal Signaling Events: The Immediate Aftermath of Binding
For many piperidine derivatives that target GPCRs, the initial signaling events following receptor activation or inhibition are critical to their MoA.
-
β-Arrestin Recruitment Assays: β-arrestins are intracellular proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.[15][16] Assays that measure β-arrestin recruitment, such as those based on enzyme fragment complementation (e.g., PathHunter®) or BRET, provide a universal and G-protein-independent readout of GPCR activation.[15][17][18] These assays are particularly useful for identifying biased agonists, which preferentially activate either G-protein or β-arrestin pathways.[15]
-
Second Messenger Assays (cAMP and Calcium Flux): Many GPCRs signal through the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca²⁺).[19] Assays that measure changes in the levels of these second messengers are robust and widely used methods for assessing GPCR activation or inhibition.[19] Compared to β-arrestin assays, cAMP assays are often more sensitive to agonists due to signal amplification but may be less sensitive for detecting antagonists.[15]
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
Objective: To determine if a novel piperidine derivative acts as an agonist or antagonist at a specific GPCR by measuring β-arrestin recruitment.
Materials:
-
Cells stably expressing the GPCR of interest fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor fragment (e.g., EA).
-
Novel piperidine derivative.
-
Known agonist and antagonist for the GPCR.
-
Assay buffer.
-
Detection reagents (containing substrate for the complemented enzyme).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the piperidine derivative to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the piperidine derivative, then add a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plates at 37°C for the optimized duration (typically 60-90 minutes).
-
Detection: Add the detection reagents to the wells.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (agonist mode) or IC50 (antagonist mode) values.
Phase 3: Interrogating Downstream Signaling and Functional Consequences
The final phase of MoA validation involves connecting the initial molecular interactions to broader cellular signaling pathways and ultimately to a functional or phenotypic outcome.
Downstream Signaling Pathways: Following the Molecular Cascade
-
Reporter Gene Assays: These assays are a powerful and versatile tool for measuring the activity of specific signaling pathways.[20] They work by placing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor.[20] Activation or inhibition of the signaling pathway by the piperidine derivative leads to a change in the expression of the reporter gene, which can be easily quantified.[20]
Functional Cellular Assays: Observing the Phenotypic Outcome
The ultimate validation of a compound's MoA lies in its ability to elicit a specific and measurable functional response in a relevant cellular context.
-
High-Throughput Electrophysiology: For piperidine derivatives targeting ion channels, high-throughput automated patch-clamp systems are invaluable for characterizing their effects on channel function.[21][22][23] These platforms allow for the rapid screening of compounds and the detailed characterization of their effects on ion channel gating, kinetics, and state-dependence.[22] While traditional manual patch-clamp remains the "gold standard" for its high data quality, automated systems offer a significant increase in throughput, making them more suitable for drug discovery campaigns.[21][24]
Note: The images in the DOT script are placeholders and would need to be replaced with actual image files for rendering.
Conclusion: An Integrated and Iterative Approach
Validating the mechanism of action for a novel piperidine derivative is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. The techniques presented in this guide are not mutually exclusive; in fact, their power lies in their combinatorial application. By integrating data from direct binding assays, cellular target engagement studies, and functional readouts, researchers can build a comprehensive and compelling case for their compound's MoA. This integrated approach, grounded in scientific rigor and causality, is paramount for the successful translation of promising piperidine derivatives from the laboratory to the clinic.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-(Trifluoromethyl)piperidine hydrochloride
This guide provides essential safety and logistical protocols for the handling and disposal of 3-(Trifluoromethyl)piperidine hydrochloride (CAS No. 737760-98-4). As a compound combining the hazardous characteristics of the piperidine scaffold with the trifluoromethyl group, rigorous adherence to safety protocols is not merely procedural—it is fundamental to ensuring personnel safety, experimental integrity, and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who work with this and structurally similar reagents.
Core Hazard Assessment
Before any handling, it is imperative to understand the specific risks associated with this compound. The primary hazards, as identified in safety data sheets for this or analogous compounds, include:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The parent molecule, piperidine, is known to be toxic upon skin contact or inhalation and can cause severe skin burns and eye damage[2][3][4]. Therefore, a conservative and stringent approach to safety is mandatory. All procedures must be guided by the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE, with the rationale grounded in the compound's known hazards.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to EU standard EN166 or ANSI Z87.1. A face shield is required when there is a significant splash hazard. | Protects against splashes and airborne particles of the solid compound, which can cause serious eye irritation[1][2][5]. Standard safety glasses do not provide an adequate seal. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard. A minimum thickness of 0.11 mm is recommended. | Prevents direct skin contact. This is crucial as the compound is a known skin irritant[1], and piperidine derivatives can be toxic upon dermal absorption[2][6]. Always check glove integrity before use[3][4]. |
| Body Protection | A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is advised when handling larger quantities. | Minimizes the risk of skin exposure from accidental spills or splashes[2][5][7]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is necessary if dust or aerosols may be generated outside of a certified fume hood. | Protects against inhalation of the solid powder, which may cause respiratory irritation[1][8]. All weighing and handling of the solid should be performed within an engineering control like a fume hood to eliminate this risk[7][9]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling this compound from container to solution.
Engineering Controls & Preparation
-
Verify Engineering Controls: Ensure that all handling of the solid compound is performed inside a certified chemical fume hood with adequate airflow[10][11][12]. This is the primary method for preventing respiratory exposure.
-
Prepare the Work Area: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily accessible.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Weighing the Solid Compound
-
Container Handling: Before opening, gently tap the container to settle the solid material. Open the container slowly and away from your face[11].
-
Minimize Dust: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or appropriate glassware[5]. Avoid any actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Secure Container: Immediately and securely close the primary container after weighing.
-
Clean Tools: Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.
Solution Preparation
-
Transfer: Carefully add the weighed solid to the desired solvent in a suitable flask or beaker.
-
Dissolution: If adding to water or another solvent, always add the solid reagent to the solvent, not the reverse[5]. This allows for better control over the dissolution process and heat generation.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Keep the container covered to the extent possible to avoid splashes.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[10]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[13].
-
Small Spill (in a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[9][14]. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Waste Disposal Protocol
Improper disposal is a significant source of environmental contamination and regulatory non-compliance.
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess reagent) must be collected as hazardous waste[7][13]. Do not mix this waste with other waste streams unless compatibility has been verified[13].
-
Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container[9][14]. The container must be kept sealed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound"[9][13].
-
Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor[7][15]. Do not dispose of this chemical down the drain or in the regular trash[11][14].
Safe Handling and Disposal Workflow
The following diagram outlines the complete, logical workflow for managing this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. (n.d.). Benchchem.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download. (n.d.). Guidechem.
- Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- chemical label (3S)-3-(trifluoromethyl)piperidine hydrochloride. (n.d.).
- Safety Data Sheet: Piperidine. (2024). Penta chemicals.
- 4-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride Safety Data Sheet. (2023). Apollo Scientific.
- Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme.
- Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of California Merced, Environmental Health and Safety.
- Safety Data Sheet for 4-(Trifluoromethyl)piperidine hydrochloride. (2025). Thermo Fisher Scientific.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention (CDC).
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.
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- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
